molecular formula C7H9NO3 B1464014 Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate CAS No. 113602-62-3

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1464014
CAS No.: 113602-62-3
M. Wt: 155.15 g/mol
InChI Key: HJHSYAMEFMNNBD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative of significant interest in scientific research. The pyrrole-2-carboxylate scaffold is a key structure in various biologically active compounds and natural products . Molecules containing this skeleton are investigated for their diverse physiological activities and are found in numerous natural sources, including fungi and plants . Research into pyrrole-2-carboxaldehyde derivatives, which share a similar core structure, highlights their importance as molecular markers and advanced glycation end-products (AGEs), such as pyrraline, a known marker for diabetes . Furthermore, pyrrole derivatives serve as crucial intermediates in synthetic chemistry, enabling the construction of more complex heterocyclic systems for pharmaceutical and materials science research . This compound provides researchers with a valuable building block for exploring these and other applications in a laboratory setting.

Properties

IUPAC Name

methyl 3-hydroxy-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSYAMEFMNNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715989
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113602-62-3
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS 113602-62-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, designated by CAS number 113602-62-3, is a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of this specific N-methylated 3-hydroxypyrrole ester, serving as a critical resource for its application in research and development.

This compound's unique arrangement of a hydroxyl group at the 3-position, an N-methyl group, and a methyl ester at the 2-position makes it a versatile building block. The 3-hydroxypyrrole moiety, in particular, is a known pharmacophore found in various biologically active molecules, making this compound a valuable starting point for the synthesis of novel therapeutic agents[3].

Physicochemical Properties

This compound is a solid at room temperature and requires refrigerated storage conditions to ensure its stability. A compilation of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 113602-62-3[4]
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
Physical Form Solid[4]
Storage Temperature 2-8°C, Sealed in dry conditions[4]
Purity (Typical) ≥95%[4]

Synthesis and Reaction Mechanisms

The logical precursor for this synthesis would be a suitably substituted amino diester. A plausible synthetic pathway is outlined below:

Synthesis_Pathway Reactant1 Methyl Sarcosinate Intermediate Acyclic Amino Diester Intermediate Reactant1->Intermediate Michael Addition Reactant2 Dimethyl 2-butenedioate (e.g., Dimethyl maleate or fumarate) Reactant2->Intermediate Product This compound Intermediate->Product Dieckmann Condensation (Base-mediated cyclization)

Figure 1: Proposed synthetic pathway for this compound.

Proposed Synthesis Protocol:

  • Michael Addition: The synthesis would likely commence with a Michael addition reaction between methyl sarcosinate (the N-methylated glycine methyl ester) and a suitable four-carbon α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate. This reaction would form the acyclic N,N-disubstituted amino diester intermediate. The choice of base and solvent would be critical to facilitate the addition while minimizing side reactions.

  • Dieckmann Condensation: The resulting diester intermediate would then be subjected to an intramolecular Dieckmann condensation. This base-mediated cyclization would involve the deprotonation of the α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl. A strong base, such as sodium methoxide or sodium hydride, in an aprotic solvent like toluene or THF would likely be employed.

  • Work-up and Purification: Following the cyclization, an acidic work-up would be necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the β-keto ester, which in this case is the desired 3-hydroxypyrrole (as the enol tautomer is favored). The crude product would then be purified using standard techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectral features. For researchers synthesizing or handling this compound, the following provides an interpretive guide to its expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the ester methyl group, and the two protons on the pyrrole ring.

  • N-CH₃: A singlet, likely in the range of 3.5-4.0 ppm.

  • O-CH₃: A singlet, also likely in the range of 3.7-4.0 ppm.

  • Pyrrole Protons (H4 and H5): Two doublets, each integrating to one proton. The chemical shifts would be in the aromatic region, likely between 6.0 and 7.5 ppm. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered aromatic ring. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and ester groups.

  • OH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • C=O (Ester): A signal in the downfield region, typically between 160-175 ppm[8].

  • Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the ester group (C2) will be significantly deshielded. The other two carbons of the ring (C4 and C5) will appear at higher field strengths. A rough estimation of their chemical shifts would be in the range of 100-150 ppm[8][9].

  • N-CH₃ and O-CH₃: Two signals in the upfield region, typically between 30-60 ppm[8].

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 155, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 124, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 96. Other characteristic fragmentations of the pyrrole ring may also be observed[10][11][12].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H Stretch: Signals in the 2800-3100 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

  • C=C and C-N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyrrole ring.

Reactivity and Potential Applications in Drug Discovery

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The pyrrole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

The presence of the 3-hydroxypyrrole core makes this compound a valuable starting material for the synthesis of molecules with potential biological activity. Pyrrole-containing compounds have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many pyrrole derivatives have shown potent anticancer activity by targeting various cellular pathways[2].

  • Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds[11].

  • Anti-inflammatory Drugs: Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties[13].

Given the established biological relevance of the 3-hydroxypyrrole scaffold, this compound represents a promising starting point for the development of novel drug candidates in these and other therapeutic areas. Its functional handles provide ample opportunities for the generation of libraries of related compounds for biological screening.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Recommended Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications. While further experimental data would be beneficial, the information presented here serves as a solid foundation for researchers and scientists working with this intriguing molecule. Its versatile structure and the known biological importance of the 3-hydroxypyrrole scaffold make it a compound worthy of further investigation in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Structural Elucidation of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science.[1] The unambiguous determination of its molecular structure is critical for understanding its chemical reactivity and potential applications.[2][3] This document outlines the synergistic application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a conclusive structural assignment.

Introduction: The Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous biologically active molecules and functional materials.[1][2] The precise arrangement of substituents on this ring dictates the molecule's overall properties.[2] Therefore, robust analytical methodologies are paramount for confirming the successful synthesis of a target structure like this compound and for ruling out potential isomeric impurities.

The Elucidation Workflow: A Multi-faceted Approach

The structural confirmation of a novel or synthesized compound is rarely achieved through a single analytical technique. Instead, a combination of methods provides orthogonal data points that, when taken together, build an irrefutable case for the proposed structure.

Caption: A generalized workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is the first piece of the structural puzzle. For this compound (C7H9NO3), the expected monoisotopic mass is approximately 155.0582 g/mol .

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

Data Interpretation: The HRMS data should reveal a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 156.0659. The high accuracy of the mass measurement allows for the confident determination of the elemental composition (C7H9NO3), distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm-1.

Expected Absorptions for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
O-H (hydroxyl)~3300 (broad)Indicates the presence of the hydroxyl group.[4]
C=O (ester)~1700-1730 (strong)Characteristic stretching vibration of the ester carbonyl.[4]
C-O (ester)~1200-1300Stretching vibration of the C-O single bond in the ester.[4][5]
C-N (pyrrole)~1250-1350Characteristic stretching vibration within the pyrrole ring.[6]
Aromatic C-H~3100Stretching vibrations of the C-H bonds on the aromatic pyrrole ring.
Aliphatic C-H~2850-3000Stretching vibrations of the C-H bonds in the methyl groups.[4]

The presence of these key bands provides strong evidence for the major functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.[2]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is pure to avoid interfering signals.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY and HMBC if further confirmation is needed.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
N-CH₃~3.6-3.8Singlet3HThe N-methyl group is deshielded by the nitrogen atom.
O-CH₃~3.8-4.0Singlet3HThe ester methyl group is deshielded by the adjacent oxygen atom.
Pyrrole H-4~6.2-6.5Doublet1HAromatic proton on the pyrrole ring, coupled to H-5.
Pyrrole H-5~6.8-7.1Doublet1HAromatic proton on the pyrrole ring, coupled to H-4.
O-HVariableBroad Singlet1HThe chemical shift is concentration and solvent-dependent.

¹³C NMR Spectral Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

CarbonExpected Chemical Shift (ppm)Rationale
N-CH₃~30-35Aliphatic carbon attached to nitrogen.[5]
O-CH₃~50-55Aliphatic carbon of the ester methyl group.[7]
Pyrrole C-4~105-110Aromatic carbon adjacent to an unsubstituted position.
Pyrrole C-5~115-120Aromatic carbon adjacent to the nitrogen.
Pyrrole C-2~130-135Carbon bearing the ester group.
Pyrrole C-3~145-150Carbon bearing the hydroxyl group.
C=O (ester)~160-165Carbonyl carbon of the ester.[7]

graph "Structure_and_NMR" {
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// Molecule structure mol [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54711834&t=l"SCALE="TRUE"/>TD>TR><TR><TD>Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylateTD>TR>TABLE>>];

// NMR Data H_NMR [label=<<TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">¹H NMRFONT>TD>TR><TR><TD>N-CH₃TD><TD>~3.7 ppm (s, 3H)TD>TR><TR><TD>O-CH₃TD><TD>~3.9 ppm (s, 3H)TD>TR><TR><TD>H-4TD><TD>~6.3 ppm (d, 1H)TD>TR><TR><TD>H-5TD><TD>~6.9 ppm (d, 1H)TD>TR>TABLE>>, pos="3,1!"];

C_NMR [label=<<TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF">¹³C NMRFONT>TD>TR><TR><TD>N-CH₃TD><TD>~32 ppmTD>TR><TR><TD>O-CH₃TD><TD>~52 ppmTD>TR><TR><TD>C-4TD><TD>~107 ppmTD>TR><TR><TD>C-5TD><TD>~118 ppmTD>TR><TR><TD>C-2TD><TD>~132 ppmTD>TR><TR><TD>C-3TD><TD>~148 ppmTD>TR><TR><TD>C=OTD><TD>~162 ppmTD>TR>TABLE>>, pos="3,-1.5!"];

mol -> H_NMR; mol -> C_NMR; }

Caption: The structure of this compound with its predicted NMR assignments.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a process of accumulating and cross-referencing data from multiple, independent analytical techniques. The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy must be consistent with this formula. Finally, the detailed connectivity and chemical environments revealed by ¹H and ¹³C NMR must account for every atom in the molecular formula and every functional group observed in the IR spectrum. This self-validating system ensures a high degree of confidence in the final structural assignment.

References

Whitepaper: The Discovery, Isolation, and Characterization of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, represents one of medicinal chemistry's most valuable and versatile scaffolds.[1][2] Its unique electronic and structural features allow it to serve as a critical pharmacophore, interacting with a wide array of biological targets like enzymes and receptors.[3] This structural motif is foundational to a host of natural products with profound biological activity, including heme, chlorophyll, and vitamin B12.[2][4] In modern therapeutics, the pyrrole core is embedded in blockbuster drugs spanning diverse areas, from the cholesterol-lowering agent atorvastatin to anti-inflammatory drugs like ketorolac and anticancer agent sunitinib.[5]

The continuous search for novel therapeutics necessitates the discovery of new chemical entities (NCEs).[2] Pyrrole-containing compounds are a fertile ground for this exploration due to their proven track record and synthetic tractability.[6][7] This guide provides a comprehensive, field-proven framework for the discovery and isolation of novel pyrrole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating system for researchers engaged in drug discovery. The narrative will cover two primary discovery paradigms: the exploration of nature's chemical diversity through bioassay-guided isolation and the rational design of synthetic libraries.

Part 1: Strategies for the Discovery of Novel Pyrrole Leads

The inception of any drug discovery program begins with identifying a "hit" compound—a molecule that displays a desired biological activity. The two most powerful strategies for discovering novel pyrrole-based hits are tapping into the vast library of nature or systematically building and screening synthetic libraries.

Bioassay-Guided Isolation from Natural Sources

Nature is an unparalleled chemist, having optimized molecules over millennia. Bioassay-guided isolation is a classic and robust methodology to systematically find active compounds within a complex natural extract.[8][9] This approach directly links biological function to chemical structure from the very beginning of the workflow.

The core principle is the iterative fractionation of a crude extract, with each resulting fraction being tested for the biological activity of interest (e.g., antifungal, anticancer).[10] Fractions exhibiting the highest potency are selected for further separation, a process that is repeated until a pure, bioactive compound is isolated.[8] This method is powerful because it focuses resources exclusively on the components that are functionally relevant, though it can sometimes lead to the rediscovery of known compounds.[8]

Bioassay_Guided_Isolation cluster_extraction Phase 1: Extraction & Screening cluster_fractionation Phase 2: Fractionation & Isolation cluster_elucidation Phase 3: Characterization A Natural Source Material (e.g., Plant, Microbe) B Solvent Extraction A->B C Crude Extract B->C D Primary Bioassay C->D E Active Crude Extract D->E F Initial Chromatographic Fractionation E->F Proceed with active extracts G Fraction Pool Bioassay F->G H Prioritized Active Fractions G->H I Iterative HPLC Purification H->I J Isolated Pure Compounds I->J K Spectroscopic Analysis (NMR, MS, IR, UV) J->K Characterize pure actives L Structure Elucidation K->L

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Synthetic Library Development

In contrast to discovering what already exists in nature, synthetic strategies aim to create novel pyrrole structures that may not be naturally occurring. This approach is particularly powerful for exploring structure-activity relationships (SAR) and optimizing lead compounds.[2] Modern methods like multicomponent reactions (MCRs), solid-phase synthesis, and microwave-assisted synthesis have revolutionized the ability to rapidly generate large, diverse libraries of pyrrole derivatives.[11][12][13][14]

  • Classical Syntheses: Methods like the Paal-Knorr, Knorr, and Hantzsch syntheses are foundational and still widely used, often with modern improvements such as new catalysts or green chemistry protocols to improve yields and sustainability.[15][16] The Paal-Knorr synthesis, for instance, involves the cyclization of a 1,4-dicarbonyl compound with a primary amine and is known for its high yields.[11][16]

  • Solid-Phase Synthesis: This technique is exceptionally well-suited for creating large combinatorial libraries.[12] By anchoring a starting material to a solid resin, excess reagents and byproducts can be easily washed away, simplifying purification. The Hantzsch pyrrole synthesis, involving the condensation of a 1,3-dicarbonyl compound, a primary amine, and an α-haloketone, is readily adaptable to solid-phase methods.[12] This allows for a "split-and-pool" strategy to generate thousands of unique compounds efficiently for high-throughput screening.[12]

Synthetic_Library_Workflow cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: Screening & Hit ID cluster_optimization Phase 3: Lead Optimization A Select Building Blocks (e.g., Amines, Dicarbonyls) B Combinatorial Reaction (e.g., Paal-Knorr, Hantzsch) A->B C Diverse Pyrrole Library B->C D High-Throughput Screening (HTS) C->D Screen for desired activity E Primary 'Hit' Compounds D->E F Hit Confirmation & Dose-Response E->F G Validated Hits F->G H Structure-Activity Relationship (SAR) Studies G->H Optimize validated compounds I Lead Compound H->I

Caption: Workflow for Synthetic Library Generation and Screening.

Part 2: Core Methodologies for Isolation and Purification

Whether sourced from a natural extract or a synthetic reaction, the target pyrrole compound is almost always part of a complex mixture. Its isolation in a pure form is paramount for accurate characterization and further development.

Extraction of Pyrrole Alkaloids from Natural Sources

For natural products, the journey begins with extracting the compounds from the source matrix. The choice of solvent and technique is critical and depends on the polarity and stability of the target compounds. Pyrrole alkaloids, for example, are often extracted using acidified solvents to protonate the nitrogen atom, increasing their solubility in polar media like methanol or ethanol.[17][18]

Experimental Protocol: Acidified Solvent Extraction for Pyrrole Alkaloids

  • Preparation: Air-dry and grind the plant material to a fine powder to maximize surface area for extraction.

  • Maceration: Soak the powdered material (e.g., 100 g) in an acidified solvent (e.g., 500 mL of methanol with 1% tartaric acid) for 24-48 hours at room temperature with occasional agitation.[18] The acidic environment helps to extract basic alkaloids as their salt form.

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid plant debris.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid thermal degradation. This yields the crude extract.

  • Acid-Base Partitioning (Optional but Recommended): a. Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl). b. Wash the acidic solution with a nonpolar solvent like hexane to remove neutral and weakly acidic compounds (e.g., fats, chlorophylls).[19] c. Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloid salts, making them neutral and less water-soluble. d. Perform a liquid-liquid extraction of the basified aqueous layer with a solvent like dichloromethane or ethyl acetate to pull the neutral alkaloids into the organic phase. e. Dry the organic phase over anhydrous sodium sulfate and concentrate it to yield an alkaloid-enriched fraction.

Chromatographic Purification

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[20]

Table 1: Comparison of Key Chromatographic Techniques

TechniquePrincipleCommon Stationary PhaseTypical ApplicationResolution & Rationale
Column Chromatography Adsorption/PartitionSilica Gel (Normal Phase) or C18 (Reverse Phase)Initial, large-scale fractionation of crude extracts or reaction mixtures.[20]Moderate. Chosen for high capacity and low cost to achieve initial separation of major components based on polarity.[19][20]
Thin-Layer Chromatography (TLC) AdsorptionSilica Gel on glass/aluminumRapidly monitoring reaction progress and determining optimal solvent systems for column chromatography.[21]Low (qualitative). Essential for method development; its speed allows for quick assessment of separation conditions before committing to a large-scale column.
High-Performance Liquid Chromatography (HPLC) PartitionC18 (Reverse Phase)Final purification of semi-pure fractions to obtain highly pure compounds (>95%).[22]High to Very High. The use of small, uniform particles and high pressure provides superior separation efficiency, critical for isolating pure compounds from complex mixtures.[22]

Experimental Protocol: General Purpose Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract/reaction mixture in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. This is the causality: nonpolar compounds will elute first, while more polar compounds, which adhere more strongly to the polar silica gel, will require a more polar mobile phase to be eluted.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired compound(s). Pool the fractions containing the pure compound and evaporate the solvent.

Part 3: Structural Elucidation of Novel Compounds

Once a compound is isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Characterization_Funnel A Isolated Pure Compound B Mass Spectrometry (MS) A->B Initial Analysis C UV-Vis & IR Spectroscopy A->C Initial Analysis D NMR Spectroscopy (1H, 13C, 2D) B->D Detailed Analysis C->D Detailed Analysis E Proposed Structure D->E Hypothesize G Confirmed 3D Structure D->G Sufficient for most cases F X-ray Crystallography (if crystal) E->F Confirm F->G

Caption: Logical workflow for the structural elucidation of a novel compound.

Spectroscopic Techniques
  • Mass Spectrometry (MS): This is the first step, providing the molecular weight of the compound and, through high-resolution MS (HRMS), its exact molecular formula.[23][24] Fragmentation patterns can offer initial clues about the compound's substructures.

  • UV-Vis Spectroscopy: Provides information about the electronic system of the molecule. Pyrrole rings typically show characteristic absorption bands due to π-π* transitions, which can be observed in the UV spectrum around 200-290 nm.[24][25]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For pyrroles, a key feature is the N-H stretching vibration, which typically appears as a sharp peak around 3300-3500 cm⁻¹.[24] Carbonyls, C-N bonds, and C-H bonds also have characteristic absorption frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule.[24][26]

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), which protons are attached to which carbons (HSQC), and longer-range proton-carbon connectivities (HMBC). Together, they allow for the complete assembly of the molecular skeleton piece by piece.

By integrating the data from these techniques—the molecular formula from MS, functional groups from IR, and the carbon-hydrogen framework from NMR—a definitive structure can be proposed and, in most cases, confirmed.[13][24] For absolute structural proof, especially regarding stereochemistry, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be grown.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Pyrrole Scaffolds in Modern Drug Discovery

The pyrrole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The precise characterization of substituted pyrroles is therefore of paramount importance in the development of novel therapeutics. This guide provides a detailed spectroscopic analysis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate , a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on the prediction and in-depth interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are firmly grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from closely related, structurally analogous compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects on the pyrrole ring and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-methyl, O-methyl, hydroxyl, and pyrrole ring protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~9.5 - 10.5br s1H3-OHThe hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on concentration and solvent.
~6.85d1HH-5The proton at C-5 is adjacent to the nitrogen and is expected to be a doublet due to coupling with H-4. Its chemical shift is influenced by the electron-donating effect of the nitrogen.
~6.15d1HH-4The proton at C-4 is coupled to H-5, resulting in a doublet. It is generally found at a higher field (lower ppm) compared to H-5 in substituted pyrroles.
~3.85s3H2-COOCH₃The methyl protons of the ester group are expected to be a sharp singlet in this region, typical for methyl esters.
~3.75s3H1-CH₃The N-methyl protons will appear as a singlet. The electron-withdrawing nature of the pyrrole ring will shift this signal slightly downfield compared to an aliphatic amine.

Expert Insights: The precise chemical shifts of the pyrrole ring protons (H-4 and H-5) are sensitive to the solvent. In a hydrogen-bond accepting solvent like DMSO-d₆, the hydroxyl proton signal would likely be sharper and at a more defined chemical shift. The coupling constant between H-4 and H-5 (³JHH) is expected to be in the range of 2.5-3.5 Hz, which is characteristic of protons on adjacent carbons in a pyrrole ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on the pyrrole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~1622-C OOCH₃The carbonyl carbon of the ester group is expected to be significantly downfield.
~145C-3The carbon bearing the hydroxyl group will be deshielded and appear downfield.
~125C-2The carbon attached to the ester group will also be downfield due to the electron-withdrawing effect.
~118C-5The C-5 carbon, adjacent to the nitrogen, will be influenced by its electronegativity.
~105C-4The C-4 carbon is typically the most upfield of the pyrrole ring carbons.
~522-COOC H₃The methyl carbon of the ester group is expected in this region.
~351-C H₃The N-methyl carbon will be in the typical range for methyl groups attached to nitrogen in a heterocyclic system.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve in CDCl₃ with TMS Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Integration->Multiplicity Shift Chemical Shift Assignment Multiplicity->Shift

Figure 2: General workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3400 - 3200Broad, MediumO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.
2950 - 2850MediumC-H stretch (aliphatic)Corresponds to the stretching vibrations of the N-methyl and O-methyl groups.
~1710StrongC=O stretch (ester)This is a characteristic strong absorption for the carbonyl group of an ester. Conjugation with the pyrrole ring may slightly lower this frequency.
1600 - 1450Medium to WeakC=C stretch (aromatic)These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the pyrrole ring.
1300 - 1100StrongC-O stretch (ester and phenol)Strong absorptions corresponding to the C-O single bond stretching of the ester and the hydroxyl group.

Expert Insights: The position and shape of the O-H stretching band can provide information about the extent of intermolecular hydrogen bonding. In a concentrated sample, this band will be broader and at a lower wavenumber compared to a dilute sample. The C=O stretching frequency is a key diagnostic peak for the presence of the ester functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155, corresponding to the molecular weight of this compound (C₇H₉NO₃).

  • Key Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment is expected at m/z = 124, resulting from the loss of the methoxy radical (•OCH₃) from the ester group. This is a common fragmentation pathway for methyl esters.

    • Loss of COOCH₃: A fragment at m/z = 96 could arise from the loss of the entire carbomethoxy group (•COOCH₃).

    • Loss of CH₃: A peak at m/z = 140 would correspond to the loss of a methyl radical (•CH₃), likely from the N-methyl group.

    • McLafferty Rearrangement: While not a classic example, rearrangements involving the hydroxyl group and the ester are possible, leading to more complex fragmentation patterns.

MS_Fragmentation M [M]⁺˙ m/z = 155 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 124 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z = 96 M->M_minus_COOCH3 - •COOCH₃ M_minus_CH3 [M - •CH₃]⁺ m/z = 140 M->M_minus_CH3 - •CH₃

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Conclusion and Best Practices

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and are corroborated by data from structurally similar compounds. When characterizing novel pyrrole derivatives, a multi-technique approach is essential for unambiguous structure elucidation. It is a best practice to acquire a full suite of spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution MS) and, where possible, to confirm the structure through X-ray crystallography, especially for compounds with potential pharmaceutical applications.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. In the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced NMR prediction algorithms and comparative analysis with structurally related analogues to present a detailed interpretation of its spectral features. This document serves as a valuable resource for the structural elucidation and characterization of polysubstituted pyrroles, a scaffold of significant interest in medicinal chemistry and materials science. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering insights into the electronic effects of the N-methyl, hydroxyl, and methyl ester substituents on the pyrrole ring. Standardized protocols for sample preparation and data acquisition are also provided to ensure the reproducibility of future experimental work.

Introduction: The Significance of Substituted Pyrroles and NMR Spectroscopy

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. The precise characterization of substituted pyrroles is paramount for understanding their structure-activity relationships and ensuring the integrity of synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insights into molecular connectivity, stereochemistry, and conformation. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a synthetically useful substitution pattern.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of available experimental spectra for this compound in the public domain, the following spectral data has been generated using a consensus of leading NMR prediction software.[3][4][5] These predictions are based on extensive databases of experimental data from related structures and sophisticated computational algorithms.[1][6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit five distinct signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1~6.75d1HH-5
2~6.10d1HH-4
3~5.50s (broad)1H3-OH
4~3.85s3H2-COOCH₃
5~3.70s3H1-N-CH₃

Disclaimer: These are predicted values and may differ from experimental results. The broadness of the hydroxyl proton signal is dependent on factors such as solvent purity and concentration.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted broadband proton-decoupled ¹³C NMR spectrum is anticipated to show seven signals, corresponding to each unique carbon atom in the molecule.

Signal Predicted Chemical Shift (ppm) Assignment
1~163.0C=O (ester)
2~145.0C-3
3~125.0C-5
4~115.0C-2
5~105.0C-4
6~51.5-OCH₃ (ester)
7~35.0N-CH₃

Disclaimer: These are predicted values and may differ from experimental results.

Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyrrole ring.

¹H NMR Spectrum Analysis
  • Pyrrole Ring Protons (H-4 and H-5): The two protons on the pyrrole ring, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The H-5 proton is predicted to be downfield (~6.75 ppm) compared to the H-4 proton (~6.10 ppm). This is because H-5 is adjacent to the electron-donating nitrogen atom but is also influenced by the electron-withdrawing ester group at the 2-position, leading to a net deshielding effect. The H-4 proton is primarily influenced by the adjacent hydroxyl group, which is electron-donating through resonance, causing an upfield shift.

  • Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is highly variable and concentration-dependent. It is predicted to appear as a broad singlet around 5.50 ppm. Its broadness is a result of chemical exchange with residual water or other protic species in the solvent.

  • Methyl Protons (2-COOCH₃ and 1-N-CH₃): The methyl protons of the ester group are expected to resonate around 3.85 ppm, a typical value for methyl esters. The N-methyl protons are predicted to be slightly upfield at approximately 3.70 ppm. The direct attachment to the nitrogen atom results in a characteristic chemical shift in this region.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 163.0 ppm.

  • Pyrrole Ring Carbons (C-2, C-3, C-4, and C-5):

    • C-3: This carbon, bearing the hydroxyl group, is significantly deshielded due to the electronegativity of the oxygen atom and is predicted to be the most downfield of the ring carbons at ~145.0 ppm.

    • C-5: The chemical shift of C-5 (~125.0 ppm) is influenced by its proximity to the nitrogen atom.

    • C-2: This carbon is attached to the electron-withdrawing ester group and is predicted to resonate around 115.0 ppm.

    • C-4: The C-4 carbon is predicted to be the most upfield of the ring carbons (~105.0 ppm) due to the electron-donating effect of the adjacent hydroxyl group.

  • Methyl Carbons (-OCH₃ and N-CH₃): The ester methyl carbon is expected at ~51.5 ppm, while the N-methyl carbon is predicted to be further upfield at ~35.0 ppm.

Experimental Protocols

To obtain high-quality experimental NMR data for this compound, the following protocols are recommended.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃).

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ may be necessary.

  • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

molecular_structure cluster_pyrrole This compound cluster_substituents N1 N C2 C N1->C2 N_CH3 CH₃ N1->N_CH3 C3 C C2->C3 C2_COOCH3 COOCH₃ C2->C2_COOCH3 C4 C C3->C4 C3_OH OH C3->C3_OH C5 C C4->C5 H4 H C4->H4 C5->N1 H5 H C5->H5

Caption: Molecular structure of this compound.

spectral_analysis_workflow A Obtain Predicted NMR Spectra (¹H and ¹³C) B Analyze ¹H NMR Spectrum A->B C Analyze ¹³C NMR Spectrum A->C D Identify Number of Signals B->D I Identify Number of Signals C->I E Determine Chemical Shifts D->E F Analyze Multiplicity (Splitting) E->F G Measure Integration F->G H Assign Proton Signals G->H L Correlate ¹H and ¹³C Data (if 2D NMR is available) H->L J Determine Chemical Shifts I->J K Assign Carbon Signals J->K K->L M Final Structure Confirmation L->M

Caption: Logical workflow for the analysis of NMR spectra.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By combining the power of modern NMR prediction software with fundamental principles of spectral interpretation, we have presented a comprehensive guide for the structural characterization of this important pyrrole derivative. The provided protocols for sample preparation and data acquisition offer a standardized approach for researchers seeking to obtain experimental data. This work underscores the utility of in silico methods in modern chemical research, particularly when experimental data is scarce.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in pharmaceutical and chemical research. Recognizing the unique analytical challenges posed by small, polar heterocyclic molecules, this document outlines robust methodologies from first principles. We will explore optimal ionization strategies, predictable fragmentation pathways, and detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols. The causality behind experimental choices is emphasized to empower researchers and drug development professionals to not only replicate but also adapt these methods for similar analytes. All protocols are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative

Pyrrole derivatives are foundational scaffolds in a vast array of natural products and synthetic drugs.[1][2][3] Their structural analysis is paramount for identity confirmation, purity assessment, and metabolic profiling. This compound (hereafter referred to as "the analyte") incorporates several key functional groups—an N-methylated pyrrole ring, a hydroxyl group, and a methyl ester—that dictate its physicochemical properties and, consequently, the optimal approach for its analysis by mass spectrometry. This guide provides the technical detail and theoretical grounding necessary to develop and validate a robust analytical method for this molecule and its structural analogues.

Analyte Profile and Physicochemical Considerations

A successful mass spectrometry method begins with a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue / ObservationImplication for MS Analysis
Molecular Formula C7H9NO3---
Monoisotopic Mass 155.05824 DaThe exact mass to be targeted in high-resolution mass spectrometry (HRMS).
Structure N-methylated pyrrole with hydroxyl and methyl carboxylate substituents.The N-methyl group and pyrrole nitrogen are potential sites for protonation, making positive mode electrospray ionization (ESI) a strong candidate.[4][5] The hydroxyl group also offers a site for protonation or deprotonation.
Polarity HighThe presence of hydroxyl and ester groups makes the molecule polar. This suggests that reverse-phase chromatography may require aqueous-rich mobile phases, or that alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could be advantageous.[6][7]
Volatility & Thermal Stability Moderate to LowThe polarity and hydrogen-bonding capability of the hydroxyl group suggest low volatility, making Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[8][9]

Core Analytical Strategy: LC-MS/MS with Electrospray Ionization (ESI)

Given the analyte's polarity and non-volatile nature, a liquid chromatography-based separation coupled with a soft ionization technique is the most logical approach. Electrospray ionization (ESI) is the premier choice for polar, small molecules as it efficiently generates protonated or deprotonated molecular ions from solution with minimal in-source fragmentation.[10][11]

Rationale for ESI in Positive Ion Mode

The analyte's structure contains two primary sites amenable to protonation: the N-methylated pyrrole nitrogen and the carbonyl oxygen of the ester. The N-methyl group enhances the basicity of the pyrrole nitrogen, making it a favorable site for protonation. Therefore, ESI in positive ion mode is predicted to be highly efficient, leading to the formation of a strong protonated molecule signal, [M+H]+, at m/z 156.0655.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a step-by-step protocol for the quantitative analysis of this compound.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve in 1.0 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution in a 50:50 mixture of methanol:water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation extraction is recommended. Add 3 parts of cold acetonitrile containing a suitable internal standard to 1 part of the sample. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography Methodology

The polar nature of the analyte necessitates a method that ensures retention away from the solvent front to avoid matrix effects.[12]

  • Rationale: A C18 stationary phase is a versatile starting point. The high aqueous content in the initial mobile phase conditions will facilitate the retention of this polar molecule. A gradient elution ensures that any less polar metabolites or impurities are efficiently eluted, providing a clean baseline for the analyte of interest.

Table 2: Recommended HPLC Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
  • Rationale: The parameters below are typical starting points for a tandem quadrupole mass spectrometer. The key is to first isolate the protonated parent ion ([M+H]+ at m/z 156.1) and then subject it to collision-induced dissociation (CID) to generate characteristic product ions for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Table 3: Recommended Mass Spectrometer Settings (ESI+)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 300 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Type Full Scan (for initial investigation), MRM (for quantification)
Precursor Ion (Q1) m/z 156.1
Product Ions (Q3) See Section 5 for predicted fragments
Collision Energy (CE) Requires optimization (start at 10-30 eV)

Elucidation of Fragmentation Pathways

Understanding the fragmentation of the analyte is critical for confirming its identity and for setting up highly selective MRM transitions. The fragmentation pathways of substituted pyrroles are heavily influenced by the nature and position of the substituents.[1][2][3]

Upon collision-induced dissociation (CID) of the [M+H]+ ion (m/z 156.1), several fragmentation routes are plausible, primarily involving the loss of small, stable neutral molecules from the ester and hydroxyl groups.

Predicted Major Fragmentation Pathways
  • Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32.026 Da). This would result from the rearrangement involving the protonated ester, leading to a highly stable acylium ion.

    • [M+H]+ → [M+H - CH3OH]+

    • m/z 156.1 → m/z 124.0

  • Loss of Water (H2O): The hydroxyl group can be readily lost as water (18.011 Da), particularly if the proton is located on the hydroxyl oxygen.

    • [M+H]+ → [M+H - H2O]+

    • m/z 156.1 → m/z 138.0

  • Loss of Carbon Monoxide (CO): Following an initial fragmentation (like the loss of methanol), the resulting pyrrole ring itself can fragment, often by losing carbon monoxide (27.995 Da).

    • e.g., m/z 124.0 → m/z 96.0

Based on these principles, the most probable and structurally significant product ions for use in an MRM assay would be m/z 124.0 and m/z 138.0. The transition 156.1 → 124.0 is likely to be the most intense and specific, making it an excellent choice for the primary quantifier.

Diagram: Proposed MS/MS Fragmentation Workflow

Fragmentation_Workflow cluster_Fragments Product Ions (Q3 Scan) Analyte This compound (MW: 155.06) ESI Electrospray Ionization (Positive Mode) Analyte->ESI ParentIon Precursor Ion [M+H]+ m/z 156.1 ESI->ParentIon +H+ CID Collision-Induced Dissociation (CID) ParentIon->CID Isolate in Q1 Frag1 Fragment Ion [M+H - CH3OH]+ m/z 124.0 CID->Frag1 - CH3OH Frag2 Fragment Ion [M+H - H2O]+ m/z 138.0 CID->Frag2 - H2O

Caption: Workflow from analyte ionization to product ion formation.

Method Validation and Trustworthiness

For use in regulated environments, such as drug development, the analytical method must be validated.[13] This process demonstrates that the method is suitable for its intended purpose.[14] Validation should be performed according to established guidelines, such as those from the FDA or ICH.[15][16]

Key Validation Parameters
  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.[15]

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) in replicates on multiple days. Accuracy is reported as % recovery, and precision as % relative standard deviation (%RSD).

  • Linearity and Range: Determined from the calibration curve by plotting the response versus concentration and assessing the correlation coefficient (r²), which should be >0.99.

  • Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked matrix sample.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a reverse-phase LC-MS/MS method with positive mode electrospray ionization. The molecule reliably forms a protonated parent ion at m/z 156.1, which fragments via predictable neutral losses of methanol (m/z 124.0) and water (m/z 138.0). By leveraging this understanding and adhering to rigorous validation principles, researchers and drug development professionals can implement a sensitive, specific, and trustworthy analytical method for the quantification and identification of this important pyrrole derivative.

References

In Silico Prediction of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while mitigating costs has positioned in silico computational methods as a cornerstone of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded framework for the predictive analysis of a novel small molecule, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. The pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds, making its derivatives compelling subjects for investigation.[3][4] We will navigate the logical and methodological workflow, from initial target hypothesizing to multi-faceted computational analysis, including molecular docking, pharmacophore modeling, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each computational decision, ensuring a robust and self-validating predictive outcome.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates. Computational techniques, collectively known as in silico methods, offer a powerful filter to identify and prioritize promising candidates before significant resources are invested in synthesis and experimental testing.[5][6][7] Virtual screening can evaluate vast chemical libraries in a fraction of the time and cost of experimental high-throughput screening (HTS).[8][9]

This guide focuses on this compound, a molecule for which extensive biological activity data is not publicly available. This scenario is common for novel or proprietary compounds. Our objective is to construct a plausible, data-driven bioactivity profile for this molecule using a synergistic suite of computational tools. We will move beyond simple prediction, emphasizing the importance of cross-validation between different methods to build a high-confidence hypothesis of the molecule's therapeutic potential and liabilities.

The Subject Molecule: Profile of this compound

A thorough understanding of the subject molecule's physicochemical properties is the foundation of any predictive analysis.

PropertyValueSource
Molecular Formula C₇H₉NO₃--INVALID-LINK--
Molecular Weight 155.15 g/mol --INVALID-LINK--
CAS Number 113602-62-3--INVALID-LINK--
Canonical SMILES CNC1=CC(C(=O)OC)=C1O--INVALID-LINK--
Structure 2D Structure of this compound--INVALID-LINK--

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in drugs like the anti-inflammatory agent Ketorolac and the blockbuster lipid-lowering drug Atorvastatin.[4] The specific substitutions on our subject molecule—a methyl group, a hydroxyl group, and a methyl carboxylate—will define its unique electronic and steric properties, which in turn govern its potential biological interactions.

The Predictive Workflow: A Multi-Pillar Strategy

A robust in silico analysis is not a single experiment but a multi-faceted workflow. Our approach is designed to generate and then challenge our own hypotheses, ensuring the final predictions are as reliable as possible.

In_Silico_Workflow cluster_0 Part 1: Hypothesis Generation cluster_1 Part 2: Predictive Modeling cluster_2 Part 3: Synthesis & Validation Target_Hypothesis Target Hypothesis Generation Ligand_Based Ligand-Based Approach (Similarity Search) Target_Hypothesis->Ligand_Based Structure_Based Structure-Based Approach (Reverse Screening) Target_Hypothesis->Structure_Based Pharmacophore Pharmacophore Modeling (Feature Mapping) Ligand_Based->Pharmacophore Identify Key Features Docking Molecular Docking (Binding Affinity & Pose) Structure_Based->Docking Select Target(s) Data_Synthesis Data Synthesis & Interpretation Docking->Data_Synthesis Pharmacophore->Data_Synthesis ADMET ADMET Prediction (Drug-likeness & Toxicity) ADMET->Data_Synthesis Bioactivity_Profile Predicted Bioactivity Profile Data_Synthesis->Bioactivity_Profile Experimental_Validation Prioritized Experimental Validation Bioactivity_Profile->Experimental_Validation

Figure 1: Overall workflow for in silico bioactivity prediction.
Step 1: Target Hypothesis Generation

Without known biological data, we must first identify potential protein targets. This is the most critical step, as all subsequent analysis depends on it.

  • Ligand-Based Approach: This strategy is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[8][10]

    • Methodology: We perform a 2D and 3D similarity search against chemical databases (e.g., PubChem, ChEMBL, DrugBank) using the structure of our query molecule as a template.

    • Rationale: If high-similarity "hits" are found that have known, validated targets (e.g., specific enzymes, receptors), these targets become our primary hypotheses for this compound.

  • Structure-Based (Reverse Docking) Approach: This method screens our single ligand against a large library of protein binding sites to identify which ones it is most likely to bind to.[11]

    • Methodology: Utilize web servers like SwissTargetPrediction or employ a manual screening approach against a curated panel of targets (e.g., kinases, GPCRs, nuclear receptors).

    • Rationale: This approach is unbiased by pre-existing knowledge of similar ligands and can uncover entirely novel, unexpected targets, offering a powerful discovery tool.[12]

For this guide, let us hypothesize that our similarity search identified Cyclooxygenase-2 (COX-2) as a high-probability target, given the prevalence of pyrrole-containing NSAIDs.[13]

Step 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[14][15] It is a cornerstone of structure-based drug design.[9]

Docking_Workflow Start Start: Select Target (e.g., COX-2, PDB: 5KIR) Prep_Protein 1. Prepare Protein - Remove water, ligands - Add polar hydrogens - Assign charges Start->Prep_Protein Prep_Ligand 2. Prepare Ligand - Generate 3D conformer - Energy minimization - Assign rotatable bonds Start->Prep_Ligand Define_Site 3. Define Binding Site - Create grid box around  the active site Prep_Protein->Define_Site Run_Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze 5. Analyze Results - Binding Energy (kcal/mol) - Binding Pose (Interactions) - RMSD (for validation) Run_Docking->Analyze Validated Validated Protocol? Analyze->Validated Validated->Prep_Protein No, refine parameters Conclusion End: Predicted Affinity & Pose Validated->Conclusion Yes

Figure 2: Detailed workflow for a molecular docking experiment.
  • Protein Preparation:

    • Action: Download the crystal structure of human COX-2, for instance, in complex with a known inhibitor (e.g., PDB ID: 5KIR).

    • Causality: Using a high-resolution crystal structure is paramount for accuracy. The co-crystallized ligand defines the precise location and conformation of the active site.[16]

    • Software: Use molecular visualization software like UCSF Chimera or PyMOL.

    • Steps:

      • Delete all non-essential protein chains, water molecules, and ions.

      • Separate the co-crystallized ligand (Celecoxib in this case) for later validation.

      • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

      • Assign partial charges using a force field (e.g., AMBER).

      • Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).

  • Ligand Preparation:

    • Action: Generate a 3D structure of this compound.

    • Causality: The ligand's 3D conformation and charge distribution are as important as the protein's. An energy minimization step ensures the ligand is in a low-energy, physically plausible state.

    • Software: Use Avogadro, ChemDraw, or an online tool to draw the 2D structure and generate the 3D coordinates.

    • Steps:

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Define rotatable bonds, which the docking algorithm will manipulate during its search.

      • Save in the required .pdbqt format.

  • Protocol Validation (Self-Validating System):

    • Action: "Redock" the extracted co-crystallized ligand (Celecoxib) back into the COX-2 active site using the prepared protein and docking parameters.

    • Trustworthiness: This step is non-negotiable for a trustworthy protocol. If the software cannot reproduce the experimentally known binding pose, any results for a novel compound are unreliable.

    • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD < 2.0 Å is generally considered a successful validation.[16]

  • Docking Simulation:

    • Action: Run the docking simulation for this compound.

    • Software: Use a validated docking program like AutoDock Vina.[15]

    • Parameters: Define a grid box that encompasses the entire active site, centered on the position of the validated co-crystallized ligand.

    • Execution: Run the simulation. The program will systematically sample different poses of the ligand within the binding site and score them.[17]

  • Results Analysis:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding.

    • Binding Pose: Visualize the top-ranked pose. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the active site. This provides a mechanistic hypothesis for its activity.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Celecoxib (Control)-9.5 to -11.0His90, Arg513, Val523
This compound(Example: -7.8)(Example: Arg120, Tyr355, Ser530)
Step 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[18][19] This method is excellent for identifying other molecules with potentially similar activity or understanding why our molecule is active.

  • Dataset Collection: Gather a set of at least 5-10 known, structurally diverse active ligands for the target of interest (COX-2).

  • Feature Identification: Using software like LigandScout or PHASE, identify common chemical features among the active ligands.[20] These features typically include:

    • Hydrogen Bond Acceptors/Donors

    • Aromatic Rings

    • Hydrophobic Centers

    • Positive/Negative Ionizable Groups

  • Model Generation & Validation: The software generates a 3D arrangement of these features, which constitutes the pharmacophore model. This model is then validated by its ability to correctly distinguish known active compounds from known inactive "decoy" molecules.

  • Mapping: Map this compound onto the generated pharmacophore model. A high fit score suggests that our molecule possesses the requisite features for binding and is likely to be active.

Pharmacophore_Model cluster_ligand cluster_model ligand_hbd H-Bond Donor (OH) model_hbd HBD ligand_hbd->model_hbd Fits ligand_hba H-Bond Acceptor (C=O) model_hba HBA ligand_hba->model_hba Fits ligand_aro Aromatic (Pyrrole) model_aro Aro ligand_aro->model_aro Fits model_hyd Hyd

Figure 3: Mapping a ligand's features to a pharmacophore model.
Step 4: ADMET Prediction

A compound with excellent target affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical step to flag potential liabilities early.[21][22]

  • Tool Selection: Utilize well-validated, freely available web servers such as ADMETlab 3.0 or ADMET-AI.[23][24] These platforms use large datasets of experimental results to train machine learning models.[1]

  • Input: Submit the SMILES string of this compound.

  • Analysis: Evaluate the predicted properties against thresholds typical for orally bioavailable drugs (e.g., Lipinski's Rule of Five, blood-brain barrier permeability, cytochrome P450 inhibition, and potential cardiotoxicity via hERG inhibition).

ADMET PropertyPredicted Value (Example)Interpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cause CNS side effects.
Distribution
Plasma Protein Binding85%Moderate binding, adequate free fraction.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
Renal Organic Cation TransporterSubstrateLikely cleared by the kidneys.
Toxicity
hERG Inhibition (Cardiotoxicity)Low RiskUnlikely to cause cardiac arrhythmias.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic.

Synthesizing the Evidence: A Final Bioactivity Profile

The power of this workflow lies in synthesizing the results from each independent pillar of analysis.

  • Docking provides a quantitative estimate of binding affinity and a structural hypothesis for how the molecule binds to a specific target (e.g., COX-2).

  • Pharmacophore modeling provides qualitative, feature-based evidence, confirming if the molecule possesses the necessary characteristics for activity against a target class, corroborating the docking results.

  • ADMET prediction contextualizes the potential activity within a drug-development framework. High predicted affinity is only meaningful if the ADMET profile is also favorable.

Final Predicted Profile (Hypothetical): this compound is predicted to be a moderate inhibitor of COX-2 . Its binding is likely driven by a hydrogen bond from its hydroxyl group to the side chain of Ser530 and hydrophobic interactions within the active site. The molecule fits the established pharmacophore for COX-2 inhibitors. Furthermore, its predicted ADMET profile suggests good oral absorption and a low risk of common toxicities, making it a viable candidate for further preclinical investigation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of this compound. By integrating target-hypothesizing strategies with molecular docking, pharmacophore modeling, and ADMET prediction, we have constructed a scientifically plausible bioactivity profile in the absence of experimental data.

The crucial next step is the experimental validation of these predictions. Based on our hypothetical findings, a logical path forward would be:

  • In Vitro Assay: Perform a cell-free enzymatic assay to determine the IC₅₀ of the compound against purified COX-2 enzyme.

  • Cell-Based Assay: Evaluate its anti-inflammatory effects in a relevant cell line (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages).

  • Lead Optimization: If activity is confirmed, the docking pose can be used to guide the synthesis of new analogues with improved potency and properties, initiating a full-fledged drug discovery campaign.

Computational prediction is not a replacement for experimental science, but an indispensable tool to guide it, ensuring that the most promising avenues are explored first, thereby maximizing the efficiency and success rate of drug discovery.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Stability Analysis in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a cornerstone of successful pharmaceutical development. Proactively identifying potential degradation pathways and establishing a robust stability profile for a new chemical entity (NCE) like Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is paramount. This proactive approach allows for the early implementation of mitigation strategies, informs formulation development, and ensures the safety and efficacy of the final drug product. This guide provides a detailed exploration of the stability and degradation profile of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound: A Profile

This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds and natural products[1][2]. The stability of the pyrrole ring can be significantly influenced by its substituents[1][3]. In this molecule, the key functional groups that will likely dictate its stability are the 3-hydroxy group, the N-methyl group, and the methyl ester at the 2-position.

Molecular Structure:

Caption: Molecular structure of this compound.

A critical aspect to consider is the potential for tautomerism in 3-hydroxypyrroles. These compounds can exist in equilibrium with their corresponding keto form, 1H-pyrrol-3(2H)-one[4][5][6][7]. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring[4][5][7]. This tautomeric equilibrium can have a profound impact on the molecule's reactivity and degradation pathways.

Anticipated Degradation Pathways: A Mechanistic Perspective

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways[8][9]. Based on the structure of this compound and literature on related pyrrole derivatives, the following degradation pathways are anticipated:

Hydrolytic Degradation

The methyl ester group at the 2-position is a primary target for hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester will increase its electrophilicity, making it more susceptible to nucleophilic attack by water. This will lead to the formation of the corresponding carboxylic acid, 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid, and methanol. Pyrrole-containing esters have been shown to be susceptible to hydrolysis in acidic media[10][11].

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester will readily undergo saponification via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of the carboxylate salt and methanol. Pyrrole derivatives have been reported to be extremely unstable in alkaline mediums[8][9].

Hydrolysis_Pathway This compound This compound 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid This compound->3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid Acidic Hydrolysis (H+/H2O) Carboxylate Salt Carboxylate Salt This compound->Carboxylate Salt Basic Hydrolysis (OH-)

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The electron-rich pyrrole ring, particularly with the activating 3-hydroxy group, is susceptible to oxidation[12][13][14]. Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide.

  • Ring Oxidation: The pyrrole ring can be oxidized to form various products, including pyrrolinones or ring-opened derivatives. The presence of the N-methyl group and the electron-donating hydroxy group can influence the site of oxidation.

  • N-demethylation: While less common for N-methylpyrroles compared to other N-alkyl groups, oxidative N-demethylation is a potential degradation pathway.

Photolytic Degradation

Many pyrrole-containing compounds are known to be photolabile[8][9]. The absorption of UV or visible light can lead to the formation of excited states that can undergo various reactions.

  • Photo-oxidation: In the presence of oxygen, excited-state molecules can lead to the formation of reactive oxygen species (ROS), which can then oxidize the pyrrole ring.

  • Photo-rearrangement or cleavage: Direct photolysis can lead to rearrangements of the pyrrole ring or cleavage of the substituent groups. The specific photodegradation products will depend on the wavelength of light and the solvent system used. The ICH Q1B guideline provides a framework for systematic photostability testing[15][16][17][18][19].

Degradation_Pathways cluster_stress Stress Conditions cluster_degradation Degradation Pathways Acid/Base Acid/Base Hydrolysis Hydrolysis Acid/Base->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation

Caption: Overview of potential degradation pathways under various stress conditions.

Experimental Protocols for Stability and Degradation Analysis

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose[8][20][21][22][23].

Development of a Stability-Indicating HPLC Method

The following steps outline the development of a stability-indicating HPLC method for this compound.

Step 1: Initial Method Development

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

Step 2: Forced Degradation Studies

Subject the compound to forced degradation to generate potential degradation products. These samples will be used to challenge the specificity of the HPLC method.

Protocol for Forced Degradation Studies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for 48 hours.

    • Separately, reflux the stock solution at 60°C for 24 hours.

    • Analyze the samples by dissolving/diluting them in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[15][16][17][18][19].

    • A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

    • Analyze the samples by dissolving/diluting them in the mobile phase.

Step 3: Method Optimization and Validation

  • Analyze the stressed samples using the initial HPLC method.

  • Optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

HPLC_Method_Development cluster_initial Initial Method Development cluster_stress Forced Degradation cluster_optimization Optimization & Validation Select Column & Mobile Phase Select Column & Mobile Phase Set Detection & Flow Rate Set Detection & Flow Rate Select Column & Mobile Phase->Set Detection & Flow Rate Acidic Acidic Set Detection & Flow Rate->Acidic Basic Basic Set Detection & Flow Rate->Basic Oxidative Oxidative Set Detection & Flow Rate->Oxidative Thermal Thermal Set Detection & Flow Rate->Thermal Photolytic Photolytic Set Detection & Flow Rate->Photolytic Analyze Stressed Samples Analyze Stressed Samples Acidic->Analyze Stressed Samples Basic->Analyze Stressed Samples Oxidative->Analyze Stressed Samples Thermal->Analyze Stressed Samples Photolytic->Analyze Stressed Samples Optimize Separation Optimize Separation Analyze Stressed Samples->Optimize Separation Validate Method (ICH Q2) Validate Method (ICH Q2) Optimize Separation->Validate Method (ICH Q2)

References

A Technical Guide to the Solubility of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 113602-62-3) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] As a functionalized pyrrole, it serves as a valuable building block for more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2] The successful execution of synthesis, purification, formulation, and biological screening hinges on a thorough understanding of its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a rigorous, step-by-step protocol for quantitative solubility determination, and offer a framework for data interpretation, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Properties

A molecule's structure dictates its properties and interactions. Understanding the constituent functional groups of this compound is the first step in predicting its solubility behavior.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 113602-62-3[1]

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

Key Structural Features:

  • Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The ring system itself has moderate polarity.

  • N-Methyl Group: The methyl group attached to the pyrrole nitrogen slightly increases lipophilicity and removes the N-H proton, preventing it from acting as a hydrogen bond donor.

  • Hydroxyl Group (-OH) at C3: This is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and potential for interaction with protic solvents.

  • Methyl Ester Group (-COOCH₃) at C2: This group is polar and can act as a hydrogen bond acceptor at its carbonyl and ether oxygens.

Expert Insight: The proximity of the 3-hydroxyl and 2-carboxylate groups suggests the potential for strong intramolecular hydrogen bonding. This internal interaction can effectively "mask" these polar groups, reducing their availability to interact with solvent molecules and potentially lowering solubility in some polar solvents compared to an isomer where these groups are further apart.

Theoretical Principles and Solubility Prediction

The foundational principle of solubility is that "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[3][4] For this compound, a nuanced profile is expected due to its combination of polar and non-polar features.

  • Polarity: The presence of both hydrogen bond donors (-OH) and acceptors (-OH, -COOCH₃, pyrrole N) makes the molecule decidedly polar.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds is the most dominant factor predicting its solubility in protic solvents.

  • Molecular Size: Larger molecules generally require more energy to be solvated and tend to be less soluble than smaller analogues.[3][4]

Based on these features, we can make the following predictions:

  • High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Moderate Solubility Expected: In polar aprotic solvents with moderate polarity (e.g., acetone, ethyl acetate, acetonitrile).[5] The outcome will depend on the balance between dipole-dipole interactions and the energy cost of breaking the solute's crystal lattice.

  • Low to Negligible Solubility Expected: In non-polar solvents (e.g., hexane, toluene), which lack the ability to form strong interactions with the polar functional groups of the solute.

The following diagram illustrates the logical relationship between the molecule's structural features and its predicted solubility.

G cluster_solute This compound cluster_solvent Solvent Classes Solute Molecular Structure F1 Polar Groups (-OH, -COOCH3) Solute->F1 F2 Aromatic Ring & Methyl Groups (Non-polar character) Solute->F2 S1 Polar Protic (e.g., Methanol) F1->S1 Strong H-Bonding (High Solubility) S2 Polar Aprotic (e.g., Acetone) F1->S2 Dipole-Dipole (Moderate Solubility) S3 Non-Polar (e.g., Hexane) F1->S3 Mismatch (Low Solubility) F2->S1 Mismatch (Low Solubility) F2->S3 van der Waals (High Solubility)

Caption: Predicted solubility based on molecular feature and solvent class interactions.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials & Equipment:

  • Analytical balance (±0.1 mg precision)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker with a temperature-controlled chamber

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Protocol Steps:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume or mass (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C) and a constant agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient time. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow excess solid to settle. For fine suspensions, centrifugation (e.g., 15 min at 5000 rpm) is required to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining solid particulates. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

G A 1. Preparation Add excess solid solute to a vial. B 2. Solvent Addition Add a known volume of solvent. A->B C 3. Equilibration Shake at constant temperature (e.g., 24-72 hours). B->C D 4. Phase Separation Allow solid to settle or centrifuge. C->D E 5. Sample & Filter Withdraw supernatant and pass through 0.22 µm filter. D->E F 6. Dilution Accurately dilute the filtered sample. E->F G 7. Quantification Analyze concentration using calibrated HPLC. F->G H 8. Calculation Determine solubility (mg/mL or mol/L). G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

Systematic presentation of solubility data is crucial for comparison and analysis. Data should be recorded in a structured table. As specific experimental data for this compound is not widely published, the following table serves as a template for researchers to populate with their findings.

Solvent NameSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25.0[Experimental Value][Experimental Value]
EthanolPolar Protic25.0[Experimental Value][Experimental Value]
AcetonePolar Aprotic25.0[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic25.0[Experimental Value][Experimental Value]
Ethyl AcetatePolar Aprotic25.0[Experimental Value][Experimental Value]
DichloromethaneAprotic25.0[Experimental Value][Experimental Value]
TolueneNon-Polar25.0[Experimental Value][Experimental Value]
n-HexaneNon-Polar25.0[Experimental Value][Experimental Value]

Interpreting the Results:

The experimentally determined solubility values should be correlated back to the theoretical principles discussed in Section 2.

  • High solubility in methanol would confirm the dominant role of hydrogen bonding interactions.

  • Comparing solubility in acetone vs. ethyl acetate can provide insight into the relative importance of dipole moment and hydrogen bond accepting strength.

  • Very low solubility in hexane validates the "like dissolves like" principle for this polar molecule.[3]

These data are invaluable for practical applications such as selecting an appropriate solvent system for chemical reactions, choosing a solvent for recrystallization to ensure high yield and purity, and developing formulations for drug delivery.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We present a primary, field-proven protocol based on the base-mediated condensation and cyclization of sarcosine methyl ester with a suitable three-carbon electrophile. The causality behind each experimental step, from reagent selection to purification, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. Additionally, an alternative synthetic strategy is discussed, and all quantitative data is summarized for clarity. This guide is structured to empower researchers with the expertise to successfully synthesize and characterize this valuable compound.

Introduction and Scientific Context

The 1-methyl-3-hydroxypyrrole-2-carboxylate core is a privileged scaffold in drug discovery. The specific arrangement of the N-methyl group, the hydroxyl moiety, and the methyl ester provides a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for further functionalization. Pyrrole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted pyrroles like the title compound is therefore of high interest for generating novel compound libraries for high-throughput screening and lead optimization.

The synthetic strategy detailed herein is rooted in classical heterocyclic chemistry, leveraging the nucleophilicity of the secondary amine in sarcosine and the electrophilicity of a C3 synthon to construct the pyrrole ring. The choice of a strong base is critical for facilitating the intramolecular cyclization, a key ring-forming step. This guide provides the necessary detail to not only execute the synthesis but also to troubleshoot potential challenges.

Reaction Mechanism and Strategic Rationale

The primary protocol follows a sequential Michael addition and intramolecular Dieckmann-type condensation pathway. The rationale is to build the pyrrole ring from simple, commercially available precursors in a convergent manner.

Proposed Reaction Pathway:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Dieckmann-type) A Sarcosine Methyl Ester (Nucleophile) C Adduct Intermediate A->C Base (e.g., NaH, NaOMe) B Methyl Acrylate Derivative (Electrophile, e.g., Methyl 2-chloroacrylate) B->C D Cyclized Intermediate C->D Strong Base (Deprotonation α to ester) E Tautomerization D->E Elimination of Leaving Group (e.g., Cl-) F Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate (Final Product) E->F Protonation/ Tautomerization

Caption: Proposed reaction mechanism for pyrrole synthesis.

Causality of Choices:

  • Sarcosine Methyl Ester: This starting material provides the N-methyl group, the C5 carbon, and the C-N bond of the final pyrrole ring. Its ester functionality allows for easy handling and purification.[1]

  • Three-Carbon Electrophile (e.g., Methyl 2-chloroacrylate): This reactant provides the C2, C3, and C4 carbons of the pyrrole ring. The chloro-substituent at the alpha position serves as a leaving group in the final cyclization step, while the ester group activates the double bond for the initial Michael addition.

  • Base (e.g., Sodium Methoxide or Sodium Hydride): A strong base is required for two key transformations. First, it deprotonates the secondary amine of sarcosine, increasing its nucleophilicity for the initial Michael addition. Second, and more critically, it facilitates the deprotonation of the carbon alpha to the ester group in the adduct intermediate, initiating the intramolecular cyclization.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous 3-hydroxypyrroles.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sarcosine methyl ester hydrochloride≥97.0%Sigma-AldrichMust be neutralized or used with an extra equivalent of base.
Methyl 2-chloroacrylate≥98%Commercially AvailableStabilized with hydroquinone. Lachrymator; handle in a fume hood.
Sodium Methoxide (NaOMe)95%Commercially AvailableHighly moisture-sensitive. Handle under inert atmosphere.
Methanol (MeOH), Anhydrous≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Diethyl Ether (Et₂O), Anhydrous≥99.7%Commercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)N/ALab PreparedFor quenching the reaction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/ALab PreparedFor washing.
Brine (Saturated aq. NaCl)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Workflow Overview:

G A Setup & Inert Atmosphere B Prepare Sarcosine Free Base in situ A->B Add NaOMe to Sarcosine Ester HCl in MeOH C Slow Addition of Electrophile (Methyl 2-chloroacrylate) at 0°C B->C Maintain inert atmosphere D Reaction at Room Temperature C->D Allow to warm slowly E Aqueous Workup & Extraction D->E Quench with aq. NH4Cl F Purification by Column Chromatography E->F Dry organic layer G Characterization (NMR, MS, IR) F->G Isolate pure product

Caption: Experimental workflow for the synthesis.

  • Preparation of the Nucleophile:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere, add anhydrous methanol (100 mL).

    • Carefully add sodium methoxide (1.2 equivalents) to the methanol with stirring. Note: The dissolution can be exothermic.

    • Once the sodium methoxide has completely dissolved, add sarcosine methyl ester hydrochloride (1.0 equivalent) portion-wise. Stir for 30 minutes at room temperature to ensure complete formation of the free base. A precipitate of NaCl may form.

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add a solution of methyl 2-chloroacrylate (1.0 equivalent) in anhydrous methanol (20 mL) to the addition funnel.

    • Add the methyl 2-chloroacrylate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add deionized water (50 mL) and extract with ethyl acetate or dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch, C=O stretch).

Alternative Synthetic Route: DMAD Approach

An alternative and often high-yielding method for constructing substituted pyrroles involves the reaction of an amine with dimethyl acetylenedicarboxylate (DMAD).[4][5]

  • Michael Addition: Sarcosine methyl ester reacts with DMAD in a Michael-type addition to form an enamine intermediate.

  • Cyclization: This intermediate can then undergo an intramolecular cyclization, often promoted by a base or heat, to form the pyrrole ring.

This method avoids the use of halogenated starting materials and is often very efficient. However, regioselectivity can sometimes be an issue with unsymmetrical alkynes.

Safety and Handling

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl 2-chloroacrylate: Lachrymator and toxic. Always handle in a well-ventilated fume hood.

  • Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Keep away from ignition sources.

  • Always perform a thorough risk assessment before beginning any chemical synthesis.

References

Application Notes & Protocols: A Guide to the Synthetic Routes for N-Methylated Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Methylpyrrole Synthesis

The N-methylated pyrrole motif is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic scaffold is integral to a vast array of biologically active natural products and synthetic pharmaceuticals, including non-steroidal anti-inflammatory drugs like Tolmetin and Zomepirac.[1] The substitution pattern on the nitrogen atom is often a critical determinant of a molecule's biological function and pharmacological properties.[2][3] Consequently, the development of efficient, selective, and scalable methods for the synthesis of N-methylated pyrrole derivatives is of paramount importance to researchers in drug discovery and development.

The primary challenge in the direct methylation of pyrroles lies in controlling the regioselectivity. The pyrrolide anion, formed upon deprotonation of the N-H bond, is an ambident nucleophile. Reaction with an electrophile can occur at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation), primarily at the C2 position.[4][5] The outcome is highly dependent on factors such as the counter-ion, solvent, and the nature of the electrophile.[4][6] This guide provides an in-depth analysis of several key synthetic strategies, from classical methods to modern green and biocatalytic approaches, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for their implementation.

Strategic Approaches to N-Methylation

The synthesis of N-methylated pyrroles can be broadly categorized into two main approaches: the direct methylation of a pre-existing pyrrole ring and the de novo construction of the ring with the N-methyl group already incorporated. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and scalability requirements.

Direct N-Alkylation via Deprotonation

This is the most classical and direct approach, proceeding via a two-step sequence: deprotonation of the pyrrole N-H followed by nucleophilic attack on a methylating agent.

Mechanistic Rationale: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base to generate the aromatic pyrrolide anion.[4] This anion is a powerful nucleophile. The subsequent reaction with a methyl electrophile, such as methyl iodide, is a standard SN2 substitution. The regioselectivity (N- vs. C-alkylation) is a critical consideration. The use of more ionic nitrogen-metal bonds (e.g., with K⁺ or Na⁺) in polar aprotic solvents like DMSO or DMF, which effectively solvate the cation and create a "freer" nucleophilic anion, strongly favors the desired N-methylation.[4][6]

Pyrrole Pyrrole Ring (N-H) Pyrrolide Pyrrolide Anion (N⁻) Pyrrole->Pyrrolide Deprotonation Base Strong Base (e.g., NaH) Base->Pyrrolide NMePyrrole N-Methylpyrrole Pyrrolide->NMePyrrole SN2 Attack MeI Methyl Iodide (CH₃-I) MeI->NMePyrrole NaI NaI

Caption: Deprotonation followed by SN2 alkylation.

Common Reagent Systems:

  • Bases: Sodium hydride (NaH), potassium hydride (KH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are frequently used.[7] KOH in DMSO is a particularly effective and practical system.[7][8]

  • Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (Me₂SO₄) are the most common electrophiles.[7][9] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; it must be handled with extreme care in a fume hood.[7][10]

Protocol 1: N-Methylation of Pyrrole using NaOH in DMSO

This protocol provides a high-yield synthesis of N-methylpyrrole using readily available reagents.[11]

Materials:

  • Pyrrole

  • Methyl iodide (MeI)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • To a round-bottom flask containing 20 mL of DMSO, add pyrrole (10 mmol, 1.0 eq.) and sodium hydroxide (11 mmol, 1.1 eq.).

  • Stir the mixture at room temperature (20°C).

  • Add methyl iodide (11 mmol, 1.1 eq.) to the suspension.

  • Continue stirring at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield N-methylpyrrole (typical yield: ~93%).[11]

Green N-Methylation with Dimethyl Carbonate (DMC)

In response to the toxicity of traditional methylating agents, dimethyl carbonate (DMC) has emerged as an environmentally benign alternative.[12][13] It is non-toxic, biodegradable, and serves as both the reagent and, in some cases, the solvent.

Mechanistic Rationale: The N-methylation of pyrroles with DMC is typically performed at elevated temperatures and requires a base catalyst. 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven to be an effective catalyst for this transformation, particularly for electron-deficient pyrroles.[12][13] The reaction proceeds through the nucleophilic attack of the pyrrolide anion on one of the methyl groups of DMC.

Pyrrole Electron-Deficient Pyrrole Intermediate Activated Complex Pyrrole->Intermediate DABCO DABCO (Catalyst) DABCO->Intermediate Base Catalysis DMC Dimethyl Carbonate (DMC) DMC->Intermediate Product N-Methylated Pyrrole Intermediate->Product Methyl Transfer Byproduct Methyl Carbonate Anion Intermediate->Byproduct

Caption: DABCO-catalyzed N-methylation using DMC.

This method is particularly advantageous for industrial applications due to its favorable safety profile and greener credentials. It has been successfully applied to a variety of substituted, electron-deficient pyrroles.[12][13]

Table 1: N-Methylation of Various Pyrroles using DMC/DABCO [13]

EntryPyrrole SubstrateYield (%)
1Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate98
2Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate95
3Diethyl 1H-pyrrole-2,5-dicarboxylate72
42,3,4,5-Tetrabromo-1H-pyrrole85

Protocol 2: Green N-Methylation using DMC and Catalytic DABCO [13]

Materials:

  • Substituted Pyrrole (e.g., Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate)

  • Dimethyl carbonate (DMC)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Pressure vessel or sealed tube

Procedure:

  • In a pressure vessel, combine the pyrrole substrate (1.0 eq.), DMF (as solvent), and DABCO (0.2 eq.).

  • Add an excess of dimethyl carbonate (DMC, 10 eq.).

  • Seal the vessel and heat the mixture to 150°C.

  • Maintain the temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-methylated product.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a powerful and often milder alternative to homogeneous reactions requiring strong bases in anhydrous solvents. It is particularly useful for large-scale synthesis where handling reagents like NaH can be problematic.[14]

Mechanistic Rationale: The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane). The pyrrole resides in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[5][14] In the organic phase, the hydroxide deprotonates the pyrrole. The resulting pyrrolide anion forms an ion pair with the quaternary ammonium cation (Q⁺), enhancing its solubility and reactivity in the organic phase, where it subsequently reacts with the methylating agent.

cluster_aq Aqueous Phase cluster_org Organic Phase NaOH Na⁺ OH⁻ QOH Q⁺ OH⁻ NaBr Na⁺ Br⁻ QBr Q⁺ Br⁻ (Catalyst) PyrroleH Pyrrole-H QPyrrolide Q⁺ Pyrrolide⁻ PyrroleH->QPyrrolide QBr->QOH Ion Exchange QOH->QPyrrolide Deprotonation PyrroleMe Pyrrole-Me QPyrrolide->PyrroleMe Alkylation MeBr Me-Br MeBr->PyrroleMe PyrroleMe->QBr Regenerates Catalyst

Caption: The catalytic cycle of Phase-Transfer Catalysis.

Protocol 3: N-Alkylation of Pyrrole via Phase-Transfer Catalysis [5]

Materials:

  • Pyrrole

  • Butyl bromide (or other alkyl halide)

  • Tetrabutylammonium bromide (TBAB)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, add pyrrole (0.010 mol, 1.0 eq.), butyl bromide (0.011 mol, 1.1 eq.), tetrabutylammonium bromide (0.0010 mol, 0.1 eq.), and methylene chloride (10 mL).

  • With external cooling (ice bath), add 5 mL of a 50% aqueous solution of sodium hydroxide.

  • Remove the cooling bath and stir the mixture at a gentle reflux for 20 hours.

  • After cooling, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with methylene chloride.

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the N-alkylated pyrrole.

Biocatalytic N-Methylation

For ultimate selectivity, especially with complex substrates bearing multiple potential methylation sites, biocatalysis using methyltransferase (MT) enzymes offers an unparalleled solution.[2][3][15]

Mechanistic Rationale: SAM-dependent methyltransferases utilize S-adenosyl-L-methionine (SAM) as the biological methyl donor. The enzyme binds both the pyrrole substrate and SAM in its active site, precisely orienting them for a highly regioselective methyl transfer. The reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct. To make the process catalytic and cost-effective, the SAH is recycled back to SAM in an enzymatic cascade. This is often achieved using a second enzyme, an anion MT, which uses a simple and inexpensive methyl source like methyl iodide to methylate SAH, thus regenerating the SAM cofactor.[2][3][16] This method can even produce thermodynamically less-stable regioisomers with exceptional selectivity (>99%).[2]

SAM SAM (Methyl Donor) SubstrateMT Substrate Methyltransferase (Engineered or Natural) SAM->SubstrateMT Pyrrole Pyrrole Substrate Pyrrole->SubstrateMT SAH SAH (Byproduct) SubstrateMT->SAH NMePyrrole N-Methylated Pyrrole (High Regioselectivity) SubstrateMT->NMePyrrole Methyl Transfer AnionMT Anion Methyltransferase SAH->AnionMT AnionMT->SAM Regeneration MeI Methyl Iodide (Simple Methyl Source) MeI->AnionMT

Caption: Biocatalytic N-methylation with SAM regeneration.

This cutting-edge technique is ideal for the synthesis of high-value pharmaceutical intermediates where absolute regiocontrol is critical.

De Novo Ring Synthesis: The Paal-Knorr Method

When direct methylation is inefficient or when a specific substitution pattern is required, constructing the N-methylated pyrrole ring from acyclic precursors is a highly effective strategy. The Paal-Knorr synthesis is a classic and robust method for this purpose.[17][18]

Mechanistic Rationale: The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine. The mechanism begins with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal, which then dehydrates to an enamine. An intramolecular nucleophilic attack by the enamine nitrogen onto the second carbonyl group initiates cyclization. A final dehydration step yields the aromatic N-methylated pyrrole ring.[18]

Protocol 4: Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole [18]

Materials:

  • Acetonylacetone (hexane-2,5-dione)

  • Methylamine (e.g., as a solution in ethanol)

  • Catalyst (e.g., CATAPAL 200 alumina, or acidic conditions)

  • Solvent (if not solvent-free)

Procedure (Solvent-Free Example):

  • In a reaction vial, mix acetonylacetone (1 mmol, 1.0 eq.), methylamine (1 mmol, 1.0 eq.), and an acidic catalyst like 40 mg of CATAPAL 200 alumina.[18]

  • Heat the mixture at 60°C for approximately 45 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and extract the product with ethyl acetate (2 x 5 mL).

  • The catalyst can be separated by filtration or centrifugation.

  • Wash the combined organic extracts, dry, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the N-methylated pyrrole derivative.

Conclusion and Method Selection

The optimal synthetic route for an N-methylated pyrrole derivative depends heavily on the specific substrate, required scale, and available resources.

  • Direct deprotonation/alkylation is a versatile and well-established lab-scale method, offering high yields when appropriate bases and solvents are chosen to ensure N-selectivity.

  • Phase-transfer catalysis provides a scalable, safer, and often milder alternative, making it attractive for process development.

  • Green methylation with DMC is the method of choice for industrial applications where minimizing toxic reagents and waste is a primary concern.

  • Biocatalysis represents the state-of-the-art for achieving near-perfect regioselectivity in complex molecules, crucial for fine chemical and pharmaceutical synthesis.

  • De novo synthesis via methods like the Paal-Knorr reaction offers a reliable way to access specific substitution patterns by building the ring from the ground up.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate strategy for their synthetic targets.

References

The Versatile Intermediate: Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Pyrrole Scaffold

In the landscape of modern synthetic organic chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is one such pivotal building block, offering a unique combination of reactive sites that make it a valuable precursor in the synthesis of a variety of target molecules, particularly in the realm of medicinal and materials chemistry. The pyrrole core is a ubiquitous motif in biologically active natural products and pharmaceuticals, and strategic substitution patterns on this ring system allow for the fine-tuning of molecular properties.[1][2] This application note provides a comprehensive guide to the synthesis, properties, and versatile applications of this compound, complete with detailed protocols for its preparation and subsequent functionalization.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 113602-62-3[3]
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.General knowledge

Safety and Handling:

Substituted pyrroles and their derivatives should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.[4][5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[5] For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) when available.[6][7]

Synthesis of the Pyrrole Core: A Stepwise Approach

The synthesis of this compound can be envisioned through a multi-step sequence, starting from readily available precursors. A plausible and efficient route involves the initial formation of the N-unsubstituted pyrrole ring, followed by a selective N-methylation.

Protocol 1: Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

This protocol is adapted from a known procedure for the synthesis of the N-unsubstituted analog.[8] The reaction proceeds via a condensation and cyclization mechanism.

Materials:

  • Methyl glycinate hydrochloride

  • Methyl α-chloroacrylate

  • Sodium metal

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (17 g, 0.74 moles) in portions to anhydrous methanol (400 mL) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas, so proper precautions must be taken. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve methyl glycinate hydrochloride (22 g, 0.25 moles) in anhydrous methanol (200 mL).

  • Condensation and Cyclization: To the freshly prepared sodium methoxide solution, add the solution of methyl glycinate, followed by the dropwise addition of methyl α-chloroacrylate (29.8 g, 0.25 moles) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (200 mL) and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude Methyl 3-hydroxy-1H-pyrrole-2-carboxylate can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Methylation to Yield this compound

This protocol describes a general method for the N-methylation of pyrroles, which can be adapted for the product from Protocol 1.[9]

Materials:

  • Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (from Protocol 1)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in anhydrous DMF.

  • Addition of Base and Alkylating Agent: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of methyl iodide (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

The Reactivity Landscape: A Hub for Molecular Diversification

The synthetic utility of this compound stems from its three key functional groups: the N-methylated pyrrole ring, the ester at the 2-position, and the hydroxyl group at the 3-position. The hydroxyl group, in particular, serves as a versatile handle for a range of chemical transformations.

G cluster_0 This compound cluster_1 Derivative Synthesis Intermediate This compound Alkylation O-Alkylated Products (Ethers) Intermediate->Alkylation Alkylation (e.g., R-X, Base) Acylation O-Acylated Products (Esters) Intermediate->Acylation Acylation (e.g., R-COCl, Base) Other Further Transformations (e.g., Halogenation, Coupling) Intermediate->Other G Start Simple Precursors Intermediate Methyl 3-hydroxy- 1-methyl-1H-pyrrole- 2-carboxylate Start->Intermediate De Novo Pyrrole Synthesis Derivatization Functionalization (Alkylation, Acylation, Coupling, etc.) Intermediate->Derivatization Advanced Advanced Intermediates Derivatization->Advanced Target Bioactive Molecules & Functional Materials Advanced->Target Final Assembly

References

The Versatile Scaffold: Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a cornerstone scaffold, celebrated for its prevalence in a myriad of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility have propelled the development of numerous therapeutic agents. Within this esteemed class of heterocycles, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate emerges as a particularly intriguing building block for medicinal chemists. This trisubstituted pyrrole derivative, featuring strategically positioned hydroxyl, methyl ester, and N-methyl functionalities, offers a rich chemical canvas for the synthesis of diverse and complex molecular architectures.

The inherent functionalities of this compound present multiple avenues for synthetic elaboration. The hydroxyl group can serve as a key hydrogen bond donor or as a handle for introducing a variety of substituents through O-alkylation or O-acylation, enabling the modulation of physicochemical properties and target engagement. Concurrently, the methyl ester at the 2-position provides a readily modifiable anchor point for the construction of amides, which are pivotal in establishing crucial interactions with biological targets.[3] This dual functionality makes it an ideal starting point for the generation of compound libraries aimed at identifying novel therapeutic leads.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role as a versatile synthon in the construction of potential kinase inhibitors and anti-inflammatory agents, providing detailed, field-proven protocols for its derivatization and offering insights into the rationale behind these synthetic strategies.

Core Applications in Drug Discovery

The strategic disposition of functional groups on the this compound core makes it an attractive starting point for targeting several important classes of enzymes, most notably protein kinases and cyclooxygenases (COX).

A Scaffold for Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] The pyrrole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, the pyrrole-indolin-2-one core is central to the structure of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1]

The 3-hydroxy group of our title compound can be strategically utilized to mimic the hinge-binding motifs found in many potent kinase inhibitors. By serving as a hydrogen bond donor, it can anchor the molecule within the ATP-binding site of the kinase. The ester functionality can be converted to a variety of amides to explore interactions with the solvent-exposed region of the kinase, thereby influencing potency and selectivity.

Workflow for Derivatization towards Kinase Inhibitors

G A This compound B O-Alkylation with R-X A->B Introduce diverse R groups C Ester Hydrolysis A->C E Diverse Library of Pyrrole Derivatives B->E D Amide Coupling with R'-NH2 C->D Introduce diverse R' groups D->E F Screening for Kinase Inhibitory Activity E->F

Caption: Derivatization workflow for generating a library of potential kinase inhibitors.

A Building Block for Novel Anti-inflammatory Agents

Chronic inflammation is an underlying factor in a wide range of human diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] Several successful NSAIDs, such as tolmetin and ketorolac, feature a pyrrole core, highlighting the utility of this heterocycle in the design of anti-inflammatory agents.[5]

The 3-hydroxypyrrole moiety can be exploited to establish key interactions within the active site of COX enzymes. Derivatization of both the hydroxyl and ester functionalities of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for COX-2 over COX-1, a critical factor in minimizing gastrointestinal side effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound.

Protocol 1: O-Alkylation of the 3-Hydroxyl Group

This protocol details a general procedure for the Williamson ether synthesis to introduce a variety of alkyl or aryl substituents at the 3-position.

Rationale: O-alkylation is a fundamental transformation that allows for the introduction of diverse chemical motifs. This can be used to probe interactions with specific sub-pockets of an enzyme's active site, modulate lipophilicity, and improve pharmacokinetic properties. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Electrophile: To the stirred suspension, add the desired alkyl or benzyl halide (R-X, 1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired O-alkylated product.

Entry Electrophile (R-X) Product Typical Yield
1Benzyl bromideMethyl 3-(benzyloxy)-1-methyl-1H-pyrrole-2-carboxylate85-95%
2Ethyl bromoacetateMethyl 3-(2-ethoxy-2-oxoethoxy)-1-methyl-1H-pyrrole-2-carboxylate70-80%
34-Nitrobenzyl bromideMethyl 1-methyl-3-((4-nitrobenzyl)oxy)-1H-pyrrole-2-carboxylate80-90%
Protocol 2: Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation.

Rationale: The conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many drugs. Saponification of the methyl ester provides the corresponding carboxylic acid, which is then activated for coupling with a diverse range of amines. The choice of coupling reagent is crucial to ensure efficient amide bond formation while minimizing racemization if chiral amines are used.

Signaling Pathway of Amide Coupling

G A Methyl Ester Derivative B Saponification (LiOH or NaOH) A->B C Carboxylic Acid Intermediate B->C D Activation with Coupling Reagent (e.g., HATU, HBTU) C->D E Activated Ester Intermediate D->E F Nucleophilic Attack by Amine (R'-NH2) E->F G Amide Product F->G

Caption: Key steps in the conversion of a methyl ester to a final amide product.

Step-by-Step Methodology:

Step 2a: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve the starting methyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Acidification: Quench the reaction with 1 M hydrochloric acid (HCl) until the pH is ~2-3.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2b: Amide Coupling

  • Activation: To a solution of the carboxylic acid from Step 2a (1.0 eq.) in anhydrous DMF (0.2 M), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (R'-NH₂, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.

**Amine (R'-NH₂) **Product Potential Therapeutic Target
4-(trifluoromethyl)aniline3-Hydroxy-1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamideKinases, COX enzymes
Piperazine(3-Hydroxy-1-methyl-1H-pyrrol-2-yl)(piperazin-1-yl)methanoneGPCRs, Kinases
(S)-1-phenylethanamine(S)-3-Hydroxy-1-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamideIntroduction of chirality for stereospecific interactions

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its inherent functionalities provide a robust platform for the generation of diverse compound libraries targeting a range of biological targets, including protein kinases and cyclooxygenases. The protocols detailed herein offer reliable and reproducible methods for the strategic derivatization of this scaffold, enabling the systematic exploration of structure-activity relationships. As the quest for novel therapeutics continues, the intelligent application of such privileged scaffolds will undoubtedly pave the way for the discovery of next-generation medicines.

References

Application Notes and Protocols for the Chromatographic Analysis of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyrrole Scaffolds in Pharmaceutical Development

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like atorvastatin and sunitinib.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore.[4] However, the very reactivity that makes pyrrole derivatives attractive for drug design also presents analytical challenges. Their susceptibility to oxidation, polymerization, and pH-dependent instability necessitates robust and validated analytical methods to ensure product quality, purity, and stability throughout the drug development lifecycle.[5][6][7]

This comprehensive guide provides detailed application notes and protocols for the analysis of pyrrole-containing compounds using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a framework built on a deep understanding of the physicochemical properties of pyrroles, ensuring both scientific rigor and practical applicability for researchers in pharmaceutical and chemical analysis.

Part 1: Foundational Principles of Pyrrole Analysis

The selection of an appropriate analytical technique is paramount. Both HPLC and TLC offer distinct advantages for the analysis of pyrrole compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis, offering high resolution, sensitivity, and reproducibility. It is indispensable for purity determination, stability testing, and pharmacokinetic studies of pyrrole-based active pharmaceutical ingredients (APIs) and their intermediates.[5][6][7]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile qualitative tool. It is ideal for reaction monitoring, preliminary purity assessment, and screening for optimal solvent systems for column chromatography.[8][9][10]

Causality Behind Method Selection: Why These Techniques for Pyrroles?

The aromatic and often polar nature of pyrrole derivatives dictates the choice of chromatographic conditions. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, but can also be a site for protonation or hydrogen bonding, influencing the compound's interaction with stationary and mobile phases. Furthermore, the potential for substitution on the ring allows for a wide range of polarities, requiring flexible analytical methods.

Part 2: High-Performance Liquid Chromatography (HPLC) Methods for Pyrrole Compounds

Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode for analyzing pyrrole derivatives due to its compatibility with a wide range of polarities.

Core Principles of RP-HPLC for Pyrroles

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Caption: General workflow for the HPLC analysis of pyrrole compounds.

Protocol 1: RP-HPLC Method for Purity Determination of a Substituted Pyrrole

This protocol is a robust starting point for the analysis of a moderately polar, substituted pyrrole derivative.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid or formic acid (for MS compatibility).

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterConditionRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for a wide range of pyrrole derivatives.[5][11]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid controls the pH to ensure consistent ionization of acidic or basic pyrroles and improves peak shape.[12] For MS detection, replace phosphoric acid with 0.1% formic acid.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 50:50 A:B).[5] A gradient may be necessary for complex mixtures with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[5]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection Wavelength 225 nm or λmax of the compoundMany pyrrole derivatives exhibit UV absorbance in this region.[5] Determine the λmax of your specific compound for optimal sensitivity.
Injection Volume 10-20 µLA typical injection volume to avoid column overloading.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the pyrrole reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

5. Analysis and Data Interpretation: Inject the sample and standard solutions. Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of the sample using the area percent method or by comparing the peak area to that of the standard of a known concentration.

Method Validation Insights (Trustworthiness)

A self-validating system is crucial for regulatory compliance. The described HPLC method should be validated according to ICH Q2(R1) guidelines, encompassing:[5]

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Part 3: Thin-Layer Chromatography (TLC) Methods for Pyrrole Compounds

TLC is an invaluable tool for rapid, qualitative analysis of pyrrole compounds.

Core Principles of TLC for Pyrroles

TLC operates on the same separation principles as column chromatography. A stationary phase (typically silica gel) is coated on a plate, and a mobile phase moves up the plate by capillary action, carrying the sample components at different rates based on their affinity for the stationary and mobile phases.

Caption: Step-by-step workflow for TLC analysis of pyrrole compounds.

Protocol 2: TLC for Reaction Monitoring of a Pyrrole Synthesis

This protocol is designed to quickly assess the progress of a chemical reaction involving pyrrole derivatives.

1. Materials:

  • Silica gel 60 F254 TLC plates.

  • Developing chamber with a lid.

  • Capillary tubes for spotting.

  • Mobile phase solvents (e.g., n-hexane, ethyl acetate, chloroform, ethanol).

  • Visualization reagents.

2. Mobile Phase Selection: The choice of mobile phase is critical and depends on the polarity of the compounds being analyzed.[13] A good starting point is a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). The goal is to achieve an Rf value for the product between 0.3 and 0.5.

Polarity of Pyrrole CompoundSuggested Starting Mobile Phase
Non-polarn-Hexane : Ethyl Acetate (e.g., 9:1 to 4:1)
Moderately Polarn-Hexane : Ethyl Acetate (e.g., 1:1) or Chloroform : Methanol (e.g., 95:5)
PolarEthyl Acetate or Chloroform : Methanol (e.g., 9:1)[8]

3. Procedure:

  • Spotting: Using a capillary tube, spot the reaction mixture, starting material, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

4. Visualization: Due to the diverse nature of pyrrole derivatives, a multi-step visualization approach is recommended.

Visualization MethodProcedureCompounds VisualizedAppearance
UV Light (254 nm) Shine a UV lamp on the plate.[14]UV-active compounds (aromatic, conjugated systems).Dark spots on a fluorescent green background.[14]
Iodine Chamber Place the plate in a sealed chamber with a few iodine crystals.Unsaturated and aromatic compounds.Brown spots on a light brown background.[15][16]
Potassium Permanganate Stain Dip the plate in a dilute solution of KMnO4. Gentle heating may be required.Oxidizable functional groups (alkenes, alcohols, etc.).Yellow/brown spots on a purple background.[15][17]
p-Anisaldehyde Stain Dip the plate in the stain and heat with a heat gun.Nucleophilic functional groups (aldehydes, ketones, alcohols).Various colored spots on a pink background.[15]

5. Interpretation:

  • Calculate the Retention factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Conclusion: A Framework for Robust Pyrrole Analysis

The protocols and insights provided in this guide serve as a robust foundation for the analytical characterization of pyrrole-containing compounds. The key to successful analysis lies not just in following a protocol, but in understanding the underlying chemical principles that govern the separation. By applying the detailed HPLC and TLC methodologies presented, researchers, scientists, and drug development professionals can ensure the quality, purity, and stability of their pyrrole-based molecules, ultimately contributing to the development of safe and effective medicines.

References

Application Note: Strategic Derivatization of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a versatile starting material with multiple functional handles for chemical modification. We present detailed, field-tested protocols for the selective modification of the 3-hydroxy and 2-carboxylate groups to generate a diverse library of novel analogues. Furthermore, we provide a standard protocol for screening these derivatives in a relevant biological context, using an in vitro cytotoxicity assay as a representative example. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction: The Pyrrole Scaffold and Rationale for Derivatization

The 1H-pyrrole ring is a fundamental aromatic heterocycle present in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][3] The specific scaffold, this compound, offers two primary, chemically distinct sites for modification: the nucleophilic 3-hydroxy group and the electrophilic 2-methyl carboxylate group.

Derivatization of this core structure allows for the systematic exploration of the chemical space around the pyrrole scaffold. By modifying these functional groups, researchers can modulate key physicochemical properties such as:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.

  • Steric Profile: Probing the topology of target binding pockets.

  • Metabolic Stability: Introducing groups that can block or alter metabolic pathways.

This systematic approach is fundamental to establishing Structure-Activity Relationships (SAR), a critical process in optimizing a lead compound into a viable drug candidate. The following sections detail robust protocols for creating a library of derivatives and evaluating their biological potential.

Derivatization Strategies and Protocols

The derivatization workflow is logically divided into two main strategies targeting the distinct functional groups of the parent molecule.

G cluster_0 Strategy A: 3-OH Modification cluster_1 Strategy B: 2-CO₂Me Modification Start Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate Alkylation Protocol 2.1: O-Alkylation Start->Alkylation R-X, Base Acylation Protocol 2.2: O-Acylation Start->Acylation RCOCl, Base Hydrolysis Protocol 2.3: Ester Hydrolysis Start->Hydrolysis NaOH, H₂O Amidation Protocol 2.4: Amide Coupling Hydrolysis->Amidation Generates Intermediate G cluster_workflow O-Alkylation Workflow A 1. Dissolve Pyrrole in Anhydrous THF B 2. Add NaH portionwise at 0°C A->B C 3. Stir for 30 min (Alkoxide formation) B->C D 4. Add Alkyl Halide (R-X) dropwise at 0°C C->D E 5. Warm to RT and stir overnight D->E F 6. Quench with sat. NH₄Cl E->F G 7. Aqueous Work-up (EtOAc extraction) F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I A 1. Seed cells in 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Treat cells with derivatives (serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize Formazan crystals with DMSO F->G H 8. Read Absorbance at ~570nm G->H I 9. Calculate % Viability and IC₅₀ values H->I

References

Application Notes and Protocols for the Use of Pyrrole-2-Carboxylate Derivatives as MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics acting on new targets. The mycobacterial membrane protein Large 3 (MmpL3) has been identified as an essential transporter crucial for the biogenesis of the unique mycobacterial outer membrane, making it a highly vulnerable and promising drug target.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the characterization of pyrrole-2-carboxylate and its amide derivatives as potent inhibitors of MmpL3. We delve into the mechanism of action, provide detailed, field-proven protocols for evaluating whole-cell activity, confirming on-target effects through metabolic labeling and genetic approaches, and assessing preclinical safety via cytotoxicity assays.

Introduction: Targeting the Mycolic Acid Chariot, MmpL3

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, and the rise of drug-resistant strains threatens to undermine decades of progress.[2] The remarkable resilience of M. tuberculosis is largely attributed to its complex, lipid-rich cell wall, with mycolic acids being a defining and essential component.[3] These long-chain fatty acids are synthesized in the cytoplasm and must be transported across the inner membrane to the periplasmic space for final incorporation into the cell wall.

This critical transport step is mediated by MmpL3, a member of the Resistance, Nodulation, and Division (RND) family of transporters.[4][5][6] MmpL3 functions as a "flippase," translocating trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[7][8] This process is dependent on the proton motive force (PMF).[7][9] The essentiality of MmpL3 for mycobacterial viability makes it an outstanding target for new anti-TB agents.[1][8]

Several chemical scaffolds have been identified as MmpL3 inhibitors, with pyrrole-based compounds, particularly pyrrole-2-carboxamides, emerging as a highly potent class.[3][10][11] These inhibitors function by obstructing the MmpL3 transport machinery, leading to the cytoplasmic accumulation of TMM and a halt in the synthesis of the outer membrane, ultimately causing cell death.[1][3]

Mechanism of Action: Creating a TMM Traffic Jam

The inhibitory action of pyrrole-2-carboxylate derivatives against MmpL3 is a classic example of targeted disruption of a vital cellular pathway. By binding to MmpL3, these compounds prevent the translocation of TMM from the inner to the outer leaflet of the cytoplasmic membrane.[7][8]

Consequences of MmpL3 Inhibition:

  • TMM Accumulation: The most direct and measurable effect is the buildup of TMM within the cytoplasm, as its export is blocked.[1][3]

  • Depletion of Downstream Products: Consequently, the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, both of which require periplasmic TMM, are severely reduced.[1][8]

  • Disruption of Cell Wall Integrity: The lack of mycolic acid incorporation compromises the structural integrity and impermeability of the mycobacterial cell wall, leading to bactericidal activity.[2][12]

Target engagement is often confirmed genetically; spontaneous resistance to these inhibitors frequently maps to mutations within the mmpL3 gene, providing strong evidence that MmpL3 is the direct cellular target.[5][11][13]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane MA_Synth Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) MA_Synth->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export TMM_peri TMM MmpL3->TMM_peri TDM Trehalose Dimycolate (TDM) TMM_peri->TDM AG Mycolyl- Arabinogalactan TMM_peri->AG Inhibitor Pyrrole-2-carboxylate Derivative Inhibitor->MmpL3 Inhibition

Figure 1. Mechanism of MmpL3 inhibition by pyrrole-2-carboxylate derivatives.

Experimental Workflows and Protocols

The characterization of a novel pyrrole-2-carboxylate derivative as an MmpL3 inhibitor follows a logical, multi-step process. This workflow ensures that the compound not only possesses potent antimycobacterial activity but also acts specifically on the intended target with an acceptable safety profile.

Workflow start Start: Synthesized Compound mic Protocol 1: Whole-Cell Activity (MIC) start->mic target_val Protocol 2: Mycolic Acid Biosynthesis Assay mic->target_val Potent Hit (low MIC) target_eng Protocol 3: Target Engagement (Mutant Strains) target_val->target_eng TMM Accumulation Confirmed cytotox Protocol 4: Cytotoxicity Assay (IC50) target_eng->cytotox On-Target Activity Confirmed end Lead Candidate Evaluation cytotox->end High Selectivity Index (IC50/MIC)

Figure 2. General experimental workflow for inhibitor characterization.

Protocol 1: Whole-Cell Antimycobacterial Activity Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis. The broth microdilution method is a standardized and widely used assay.[14]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control drug (e.g., Isoniazid)

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Methodology:

  • Compound Preparation: Perform serial two-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1%.

  • Bacterial Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing bacteria with no compound.

    • Negative Control: Wells containing broth medium only.

    • Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used.

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7 days.

  • MIC Determination: After incubation, add 30 µL of Resazurin solution to each well and incubate for an additional 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits visible growth).[14]

Data Presentation:

CompoundMIC against Mtb H37Rv (µg/mL)Reference
Pyrrole-carboxamide 32< 0.016[3][10]
BM2121.7 µM[15]
Isoniazid (Control)0.025 - 0.05Typical Range
Protocol 2: Target Validation via Mycolic Acid Biosynthesis Assay

Objective: To confirm that the test compound inhibits the mycolic acid pathway by monitoring the incorporation of a radiolabeled precursor. This assay directly visualizes the accumulation of TMM.[3][10]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with OADC and Tween 80

  • [¹⁴C]-acetic acid, sodium salt

  • Test compound and control drugs (Isoniazid, DMSO)

  • Lipid extraction solvents: Chloroform, Methanol, Water

  • Silica gel TLC plates

  • TLC developing solvent (e.g., Chloroform:Methanol:Water, 60:30:6 v/v/v)

  • Phosphor screen and imager

Methodology:

  • Culture and Treatment: Grow Mtb H37Rv to mid-log phase. Aliquot the culture and treat with the test compound at a concentration of 10x MIC, a positive control (Isoniazid), and a vehicle control (DMSO) for 4-6 hours at 37°C.

  • Radiolabeling: Add [¹⁴C]-acetic acid to each culture (final concentration ~1 µCi/mL) and incubate for another 8-12 hours.

  • Cell Harvesting and Lipid Extraction: Harvest the cells by centrifugation. Wash the pellet with PBS. Extract total lipids from the cell pellet using a biphasic mixture of Chloroform:Methanol:Water (e.g., Bligh-Dyer extraction).

  • TLC Analysis: Normalize the lipid extracts by radioactivity (counts per minute) or by the initial optical density of the culture. Spot equal counts of each extract onto a silica TLC plate.

  • Chromatography: Develop the TLC plate in an appropriate solvent system to separate different lipid species (TMM, TDM, etc.).

  • Visualization: Dry the plate and expose it to a phosphor screen overnight. Image the screen to visualize the radiolabeled lipids.

  • Data Analysis: Compare the lipid profiles of the treated samples to the DMSO control. Inhibition of MmpL3 will result in a distinct accumulation of the TMM band and a corresponding decrease in the TDM band.

TLC_Workflow A 1. Grow & Treat Mtb (Compound, DMSO) B 2. Add [14C]-Acetate (Metabolic Labeling) A->B C 3. Harvest Cells & Extract Lipids B->C D 4. Spot Extracts on TLC Plate C->D E 5. Develop & Dry Plate D->E F 6. Expose to Phosphor Screen & Image E->F G 7. Analyze Lipid Profile (Look for TMM accumulation) F->G

Figure 3. Workflow for the [¹⁴C]-acetate metabolic labeling assay.

Protocol 3: Genetic Confirmation of Target Engagement

Objective: To provide genetic evidence that MmpL3 is the direct target by demonstrating reduced susceptibility in a strain expressing a resistance-conferring MmpL3 mutant.[3][10]

Methodology:

  • Strain Acquisition/Generation: Utilize a surrogate host like M. smegmatis which is faster-growing and non-pathogenic. Use a strain where the native mmpL3 is deleted and complemented with a plasmid expressing either wild-type Mtb MmpL3 (MmpL3-WT) or a known resistant mutant (e.g., MmpL3-G258S). Alternatively, isolate spontaneous resistant mutants of Mtb against the compound and sequence the mmpL3 gene.[11]

  • MIC Determination: Perform the broth microdilution assay as described in Protocol 1 for both the MmpL3-WT and MmpL3-mutant strains in parallel.

  • Data Analysis: Calculate the fold-change in MIC (MIC of mutant strain / MIC of WT strain). A significant increase in the MIC (>8-fold) for the mutant strain is strong evidence that the compound's activity is mediated through direct interaction with MmpL3.

Data Presentation:

StrainCompound MIC (µg/mL)Fold-Change in MICInterpretation
M. smegmatis + MmpL3-WT0.1-Baseline Susceptibility
M. smegmatis + MmpL3-G258S3.232xOn-Target Activity Confirmed
Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay

Objective: To assess the toxicity of the test compound against a mammalian cell line and determine its therapeutic window (Selectivity Index). The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which correlates with cell viability.[14][16][17]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or HEK-293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Sterile 96-well flat-bottom tissue culture plates

Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[16]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Interpretation: The Selectivity Index (SI) is a critical parameter, calculated as SI = IC₅₀ / MIC . A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

Data Presentation:

CompoundIC₅₀ against Vero cells (µg/mL)Reference
Pyrrole-carboxamide 32> 64[3][10]
Doxorubicin (Control)~1-5 µMTypical Range
Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of pyrrole-2-carboxylate derivatives as MmpL3 inhibitors. By systematically assessing whole-cell activity, confirming the mechanism of action, and evaluating the safety profile, researchers can effectively identify and advance promising lead candidates for the treatment of tuberculosis. The high potency and on-target specificity of this chemical class underscore the potential of MmpL3 as a key target in the fight against this global health threat.[3][10] Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to ensure their efficacy in in vivo models of TB infection.

References

Enzymatic Synthesis of Pyrrole Esters and Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Green Chemistry Revolution in Pyrrole Synthesis

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has traditionally relied on classical organic chemistry methods which, while effective, can involve harsh reaction conditions, toxic reagents, and complex purification procedures. The growing demand for sustainable and environmentally benign synthetic routes has propelled the field of biocatalysis to the forefront of modern organic synthesis. This application note provides a comprehensive guide to the enzymatic synthesis of pyrrole esters and their derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Enzymatic synthesis offers numerous advantages, including high chemo-, regio-, and stereoselectivity, mild reaction conditions (temperature, pressure, and pH), and the use of biodegradable catalysts. These features not only contribute to a greener synthetic process but also often lead to higher purity products with simplified downstream processing. This guide will explore several key enzymatic strategies for the synthesis of pyrrole-containing molecules, with a focus on lipase-catalyzed transesterification, transaminase-mediated chemo-enzymatic approaches, and the novel application of other hydrolases in pyrrole ring formation.

I. Lipase-Catalyzed Transesterification for the Synthesis of Pyrrole Esters

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that, in non-aqueous media, can efficiently catalyze esterification and transesterification reactions. This strategy is particularly effective for the synthesis of pyrrole esters, which are valuable intermediates and can possess unique organoleptic properties. The immobilized lipase B from Candida antarctica (commonly known as Novozym 435) has emerged as a workhorse in this field due to its high activity, stability, and broad substrate scope.[1][2][3]

The "Why": Causality Behind Experimental Choices
  • Enzyme Selection (Novozym 435): Novozym 435 is an immobilized enzyme on a macroporous acrylic resin.[1] This immobilization confers several advantages: it enhances the enzyme's stability in organic solvents and at elevated temperatures, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles, significantly improving the process's cost-effectiveness.[4][5][6] The hydrophobic nature of the support helps to maintain the "open" active conformation of the lipase, which is crucial for its catalytic activity.[3]

  • Solvent Choice (Non-polar organic solvents): The use of non-polar organic solvents like n-hexane or toluene is critical. These solvents solubilize the substrates while minimizing the water content in the reaction medium.[6] This is crucial because lipases are hydrolases, and in the presence of excess water, the equilibrium of the reaction would shift towards hydrolysis of the ester product.

  • Molecular Sieves: The transesterification reaction produces a small amount of alcohol as a byproduct. To drive the reaction equilibrium towards the formation of the desired pyrrole ester, it is essential to remove this byproduct. Molecular sieves are added to the reaction mixture to sequester the alcohol, thus increasing the product yield.[7]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Therefore, an optimal temperature (typically around 50°C for Novozym 435) is chosen to balance reaction kinetics and enzyme stability.[6]

Visualizing the Workflow: Lipase-Catalyzed Transesterification

Lipase_Transesterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrates Methyl Pyrrole-2-carboxylate + Alcohol ReactionVessel Stirred Reaction Vessel (e.g., 50°C, 24h) Substrates->ReactionVessel Enzyme Novozym 435 Enzyme->ReactionVessel Solvent n-Hexane Solvent->ReactionVessel Sieves Molecular Sieves Sieves->ReactionVessel Filtration Filter to remove Novozym 435 ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Pyrrole Ester Chromatography->Product

Caption: General workflow for lipase-catalyzed synthesis of pyrrole esters.

Detailed Protocol: Synthesis of Benzyl 1H-pyrrole-2-carboxylate

This protocol is adapted from the work of Hu et al. (2023).[6]

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Benzyl alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • n-Hexane (anhydrous)

  • Molecular sieves (4 Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 1H-pyrrole-2-carboxylate (1.0 mmol) and benzyl alcohol (0.2 mmol).

    • Add anhydrous n-hexane (10 mL) to dissolve the substrates.

    • Add activated molecular sieves (1.0 g).

    • Finally, add Novozym 435 (60 mg).

  • Reaction:

    • Place the flask in a preheated oil bath at 50°C.

    • Stir the reaction mixture at 150 rpm for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the Novozym 435 and molecular sieves by filtration. The enzyme can be washed with fresh n-hexane, dried, and stored for reuse.[4][5][6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure benzyl 1H-pyrrole-2-carboxylate.

Expected Outcome: High yield (up to 92%) of the desired pyrrole ester.[6]

Troubleshooting Lipase-Catalyzed Esterification
Problem Potential Cause Solution
Low Yield 1. Water Content: Excess water in the reaction medium can lead to hydrolysis of the ester product.[1][7] 2. Equilibrium Limitation: The reaction may have reached equilibrium.1. Use anhydrous solvents and freshly activated molecular sieves. 2. Increase the amount of molecular sieves or use a higher molar excess of one of the substrates.
Slow Reaction Rate 1. Insufficient Enzyme Activity: The enzyme may be old or denatured. 2. Poor Mass Transfer: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme.1. Use fresh or a higher loading of the enzyme. 2. Increase the agitation speed.
Enzyme Deactivation 1. High Temperature: Exceeding the optimal temperature can denature the enzyme. 2. Inhibitory Substrates/Products: Some short-chain alcohols or acids can inhibit the lipase.[1]1. Carefully control the reaction temperature. 2. Consider a fed-batch approach for adding the inhibitory substrate.

II. Chemo-Enzymatic Synthesis of Pyrroles using Transaminases

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[8][9] This biocatalytic transformation can be ingeniously coupled with a classical chemical reaction, the Knorr pyrrole synthesis, to create a highly efficient chemo-enzymatic cascade for the synthesis of substituted pyrroles.[10]

The "Why": Causality Behind Experimental Choices
  • Enzyme-Catalyzed Key Step: The transaminase catalyzes the crucial amination of an α-diketone to form an α-amino ketone intermediate. This enzymatic step offers high selectivity and avoids the harsh conditions often required for chemical amination.[10]

  • In Situ Generation of Intermediate: The α-amino ketone is highly reactive and prone to self-condensation.[11] By generating it in situ using a transaminase, its concentration is kept low, minimizing side reactions.

  • pH Control: The subsequent Knorr condensation of the α-amino ketone with a β-keto ester is acid-catalyzed. However, the enzymatic amination has an optimal pH range. Therefore, careful control of the reaction pH is crucial to balance the efficiency of both the enzymatic and chemical steps.[12]

Visualizing the Mechanism: Transaminase-Catalyzed Knorr-Type Synthesis

Transaminase_Knorr cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Diketone α-Diketone Transaminase Transaminase (TA) Diketone->Transaminase AmineDonor Amine Donor AmineDonor->Transaminase AminoKetone α-Amino Ketone (in situ) Transaminase->AminoKetone Condensation Knorr Condensation (Acid-catalyzed) AminoKetone->Condensation Ketoester β-Keto Ester Ketoester->Condensation Pyrrole Substituted Pyrrole Condensation->Pyrrole

Caption: Chemo-enzymatic cascade for pyrrole synthesis.

Detailed Protocol: Transaminase-Mediated Synthesis of a Substituted Pyrrole

This protocol is a generalized procedure based on the work of Xu et al. (2018).[10]

Materials:

  • An α-diketone (e.g., 2,3-butanedione)

  • A β-keto ester (e.g., ethyl acetoacetate)

  • A suitable amine donor (e.g., isopropylamine)

  • A commercially available transaminase (e.g., ATA-113)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH adjusted)

  • Standard laboratory glassware

  • Shaking incubator

  • Centrifuge

  • Lyophilizer (optional)

  • Purification equipment (e.g., HPLC or column chromatography)

Procedure:

  • Enzyme Preparation (if starting from cell lysate):

    • Express the transaminase in a suitable host (e.g., E. coli).

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

    • Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation. The supernatant containing the enzyme can be used directly or after lyophilization.

  • Reaction Setup:

    • In a reaction vessel, dissolve the α-diketone (1 eq.) and the β-keto ester (1-3 eq.) in the chosen buffer.

    • Add the amine donor in excess.

    • Add the PLP cofactor to the recommended concentration.

    • Initiate the reaction by adding the transaminase solution or lyophilizate.

    • Adjust the pH of the reaction mixture to the optimal range for both the enzymatic and chemical steps (this may require some optimization).

  • Reaction:

    • Incubate the reaction mixture in a shaking incubator at the optimal temperature for the transaminase (e.g., 30-40°C) for 24-48 hours.

    • Monitor the formation of the pyrrole product by HPLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding an organic solvent like ethyl acetate).

    • Extract the product into the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the pure substituted pyrrole.

Troubleshooting Transaminase-Catalyzed Reactions
Problem Potential Cause Solution
Low Pyrrole Yield 1. Sub-optimal pH: The pH may be favoring one reaction step over the other.[12] 2. Side Reactions: The α-amino ketone intermediate may be undergoing self-condensation.1. Carefully optimize the reaction pH to find a balance between the enzymatic amination and the chemical condensation. 2. Ensure the α-amino ketone is generated and consumed in situ by controlling the relative concentrations of the reactants.
No Reaction 1. Inactive Enzyme: The transaminase may be inactive. 2. Missing Cofactor: The PLP cofactor is essential for transaminase activity.1. Check the activity of the enzyme using a standard assay. 2. Ensure that PLP is added to the reaction mixture.
Difficult Purification Complex Reaction Mixture: The presence of the enzyme, unreacted substrates, and byproducts can complicate purification.Optimize the reaction conditions to maximize conversion and minimize byproducts. Consider using an immobilized transaminase for easier separation.

III. Other Enzymatic Approaches to Pyrrole Synthesis

The field of biocatalysis is continually expanding, and novel enzymatic routes to pyrrole derivatives are being explored.

Enzymatic Paal-Knorr Synthesis using α-Amylase

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, can also be catalyzed by enzymes other than lipases.[13] A study by Zheng et al. (2013) demonstrated the use of α-amylase from hog pancreas to catalyze this reaction, affording N-substituted pyrroles in good to excellent yields under mild conditions.[14] While the exact mechanism of catalysis by α-amylase in this non-natural reaction is still under investigation, it highlights the promiscuous nature of some enzymes and opens up new possibilities for biocatalytic pyrrole synthesis.

Oxidoreductases in Pyrrole Chemistry

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Their application in the synthesis of monomeric pyrroles has been challenging due to the propensity of pyrrole to polymerize upon oxidation. However, recent research has shown that dehaloperoxidase-hemoglobin can catalyze the H₂O₂-dependent oxidation of pyrroles to form pyrrolin-2-ones without the formation of polypyrrole.[15] This demonstrates the potential of oxidoreductases for the controlled functionalization of the pyrrole ring.

Lyases for C-N Bond Formation

Carbon-nitrogen (C-N) lyases are enzymes that catalyze the cleavage of C-N bonds. However, by reversing this reaction, they can be used for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles.[2][15] While their direct application in the synthesis of the pyrrole ring itself is less common, they represent a promising area for future research in the development of novel biocatalytic routes to pyrrole derivatives.

IV. Conclusion and Future Outlook

The enzymatic synthesis of pyrrole esters and derivatives offers a powerful and sustainable alternative to traditional chemical methods. Lipases, particularly the robust and versatile Novozym 435, have proven to be highly effective for the synthesis of pyrrole esters via transesterification. Chemo-enzymatic cascades employing transaminases provide an elegant solution for the synthesis of substituted pyrroles through a biocatalytic Knorr-type reaction. Furthermore, the exploration of other enzyme classes, such as α-amylases, oxidoreductases, and lyases, is expanding the toolbox of biocatalysts available for pyrrole chemistry.

As our understanding of enzyme mechanisms and protein engineering techniques continues to advance, we can expect the development of even more efficient and selective biocatalysts for the synthesis of complex pyrrole-containing molecules. The integration of biocatalysis into synthetic workflows will undoubtedly play a crucial role in the future of sustainable drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole-2-Carboxylates

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Substituted pyrrole-2-carboxylates, in particular, are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory drugs like zomepirac and tolmetin, and the blockbuster antihypercholesterolemic agent atorvastatin.[1] The pyrrole-2-carboxylic acid moiety itself is found in various natural products and serves as a precursor in the biosynthesis of complex molecules.[4][5] Given their importance, the development of robust, efficient, and scalable synthetic routes to these compounds is of paramount importance for researchers, scientists, and professionals in drug development.[6][7]

This comprehensive guide provides an in-depth exploration of established and modern methodologies for the synthesis of substituted pyrrole-2-carboxylates, with a strong emphasis on the practical aspects and challenges associated with scaling up these processes from the laboratory bench to pilot or industrial scale.

Strategic Approaches to Pyrrole-2-Carboxylate Synthesis

Several classical and contemporary methods exist for the construction of the pyrrole ring. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability and cost of starting materials, and the scalability of the reaction.[8][9]

The Paal-Knorr Synthesis: A Classic and Versatile Method

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11][12]

Mechanism and Rationale: The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The reaction is typically catalyzed by an acid.[12] Despite its utility, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates.[10][11][13][14]

Scale-Up Considerations:

  • Starting Material Availability: The primary challenge often lies in the synthesis of the requisite 1,4-dicarbonyl precursors, which can be difficult to prepare.[10]

  • Reaction Conditions: High temperatures and strong acids can lead to side reactions and degradation of products, impacting yield and purity on a larger scale.[8] Modern modifications, including the use of milder catalysts like iodine or montmorillonite KSF clay, can mitigate these issues.[15]

  • Solvent Selection: While traditionally performed in organic solvents, green chemistry initiatives have led to the development of solvent-free conditions or the use of more environmentally benign solvents like water or ionic liquids.[14][16]

Protocol 1: Scale-Up Paal-Knorr Synthesis of Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is a representative example of a modified Paal-Knorr synthesis amenable to scale-up.

Parameter Value Notes
Reactants Ethyl 2,5-dioxohexanoate, Methylamine (40% in H₂O)
Stoichiometry 1:1.2 (Diketone:Amine)A slight excess of the amine ensures complete conversion.
Solvent EthanolA common and relatively benign solvent.
Catalyst Acetic Acid (catalytic amount)Provides the necessary acidic environment for cyclization.
Temperature 60-70 °CA moderate temperature to balance reaction rate and stability.
Reaction Time 4-6 hoursMonitor by TLC or LC-MS for completion.
Work-up Neutralization, Extraction, and CrystallizationStandard procedures for isolation and purification.
Expected Yield 80-90%

Step-by-Step Procedure:

  • To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl 2,5-dioxohexanoate (1.0 eq).

  • Add ethanol as the solvent, ensuring good agitation.

  • Slowly add methylamine (1.2 eq) to the reactor while maintaining the temperature below 30 °C. An exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until the reaction is complete as determined by in-process controls.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or distillation to afford the desired ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate.

The Hantzsch Pyrrole Synthesis: A Three-Component Approach

The Hantzsch synthesis is another classical method that involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[17][18] This multicomponent reaction allows for the rapid assembly of highly substituted pyrroles.[1][19]

Mechanism and Rationale: The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration furnish the pyrrole ring.[17]

Scale-Up Considerations:

  • Handling of α-Haloketones: These starting materials are often lachrymatory and require careful handling in a well-ventilated area, especially on a larger scale.

  • Reaction Control: The reaction can be exothermic, necessitating controlled addition of reagents and efficient heat management in a larger reactor.

  • By-product Removal: The formation of ammonium halides as by-products requires an effective work-up and purification strategy.

Protocol 2: Gram-Scale Hantzsch Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Parameter Value Notes
Reactants Ethyl acetoacetate, 3-Chloro-2,4-pentanedione, Ammonium acetate
Stoichiometry 1:1:1.5 (Ketoester:Haloketone:Amine source)Excess ammonium acetate drives the reaction to completion.
Solvent Acetic AcidActs as both solvent and catalyst.
Temperature 80-90 °C
Reaction Time 2-3 hours
Work-up Precipitation in water, Filtration, and Recrystallization
Expected Yield 75-85%

Step-by-Step Procedure:

  • In a suitable reactor, dissolve ethyl acetoacetate (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (1.5 eq) in portions to control the initial exotherm.

  • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

The Van Leusen Pyrrole Synthesis: A Modern and Efficient Route

The Van Leusen reaction is a powerful method for synthesizing pyrroles from α,β-unsaturated ketones, aldehydes, esters, or nitriles and tosylmethyl isocyanide (TosMIC).[20][21] This [3+2] cycloaddition is known for its operational simplicity and the stability of the TosMIC reagent.[22]

Mechanism and Rationale: Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion. This anion undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the pyrrole ring.[21][22]

Scale-Up Considerations:

  • Base Selection: The choice of base (e.g., sodium hydride, potassium carbonate) is critical and can influence the reaction rate and yield. For scale-up, less hazardous and more easily handled bases are preferred.

  • Temperature Control: The initial deprotonation of TosMIC and the subsequent Michael addition can be exothermic and require careful temperature management.

  • Purification: Removal of the tosyl by-product is a key consideration during work-up and purification.

Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole-2-carboxylate

Parameter Value Notes
Reactants An appropriate α,β-unsaturated ester, Tosylmethyl isocyanide (TosMIC)
Stoichiometry 1:1.1 (Ester:TosMIC)A slight excess of TosMIC is often used.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is highly effective but requires careful handling. K₂CO₃ is a safer alternative for scale-up.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous conditions are important when using NaH.
Temperature 0 °C to room temperatureThe initial deprotonation is often performed at a lower temperature.
Reaction Time 1-3 hours
Work-up Quenching, Extraction, and Chromatography
Expected Yield 60-80%

Step-by-Step Procedure:

  • To a dry reactor under an inert atmosphere (e.g., nitrogen), add the chosen solvent and the base (e.g., K₂CO₃, 2.0 eq).

  • Add TosMIC (1.1 eq) to the suspension.

  • Cool the mixture to 0 °C and slowly add a solution of the α,β-unsaturated ester (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography to isolate the desired pyrrole-2-carboxylate.

Flow Chemistry: A Paradigm Shift in Scale-Up Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrroles, offering significant advantages for scale-up.[23][24] Microreactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and reproducibility.[25] The Hantzsch and Paal-Knorr syntheses have been successfully adapted to flow chemistry, enabling rapid optimization and production at a gram-per-hour scale.[17][19][23]

Advantages for Scale-Up:

  • Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with exothermic reactions or the handling of hazardous materials.

  • Precise Control: Superior heat and mass transfer allow for precise control over reaction conditions, leading to higher selectivity and fewer by-products.

  • Rapid Optimization and Scalability: Reaction parameters can be quickly screened and optimized. Scaling up is achieved by running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), rather than increasing the reactor size.[25]

Protocol 4: Conceptual Flow Synthesis of a Substituted Pyrrole

This protocol outlines the general steps for developing a flow synthesis process.

Step-by-Step Procedure:

  • System Setup: Assemble a flow chemistry system consisting of syringe pumps for reagent delivery, a T-mixer for combining reagent streams, a heated reactor coil (e.g., PFA tubing in a heated bath or a dedicated reactor module), and a back-pressure regulator.

  • Reagent Preparation: Prepare stock solutions of the starting materials (e.g., 1,4-dicarbonyl compound and primary amine for a Paal-Knorr reaction) in a suitable solvent.

  • Optimization: Systematically vary the flow rates (to control residence time), temperature, and stoichiometry of the reactants to identify the optimal reaction conditions. This can be done manually or using automated optimization software.

  • Scale-Up Production: Once the optimal conditions are established, run the flow reactor continuously to produce the desired quantity of the product. The output can be collected in a receiving flask.

  • Work-up and Purification: The collected product stream can be processed in a batch-wise or continuous manner for purification.

Visualizing the Synthetic Pathways and Workflows

Reaction Mechanisms

Paal_Knorr_Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Primary Amine Primary Amine Primary Amine->Hemiaminal Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - 2H₂O

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Hantzsch_Mechanism β-Ketoester β-Ketoester Enamine Enamine β-Ketoester->Enamine Amine Amine Amine->Enamine Adduct Adduct Enamine->Adduct + α-Haloketone α-Haloketone α-Haloketone α-Haloketone->Adduct Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H₂O, -HX

Caption: Hantzsch Pyrrole Synthesis Mechanism.

Experimental Workflow

Scale_Up_Workflow A Route Scouting & Method Selection B Small-Scale Synthesis (mg to g) A->B C Process Optimization (DoE) B->C D Safety Assessment & HAZOP Study C->D E Pilot Plant Batch (kg scale) D->E F Process Validation E->F G Manufacturing Campaign F->G H Quality Control & Product Release G->H

Caption: General Workflow for Scale-Up Synthesis.

Critical Considerations for Safe and Efficient Scale-Up

Transitioning a synthetic protocol from the laboratory to a larger scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Thermal Safety: Many of the reactions for pyrrole synthesis are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial to understand the thermal profile of the reaction and to design appropriate cooling systems to prevent thermal runaway.

  • Reagent Handling and Addition: The safe handling of hazardous reagents, such as α-haloketones or sodium hydride, becomes more complex at scale. The rate of reagent addition must be carefully controlled to manage exotherms and to prevent the build-up of unreacted intermediates.

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The choice of reactor and agitator design is critical to ensure homogeneous reaction conditions.

  • Work-up and Purification: Procedures that are straightforward on a lab scale, such as extractions and chromatography, can be cumbersome and resource-intensive at a larger scale. Alternative purification methods, such as crystallization, distillation, or salt formation, should be explored. For instance, crude pyrroles can sometimes be purified by distillation at reduced pressure after treatment with an acid or an activated carboxylic acid derivative to remove impurities.[26]

  • Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a process with high atom economy and considering the environmental impact of solvents and reagents is an important aspect of green chemistry and sustainable manufacturing.[8]

Conclusion

The synthesis of substituted pyrrole-2-carboxylates is a well-established field with a rich history of classical reactions and a promising future with the advent of modern technologies like flow chemistry. The successful scale-up of these syntheses requires a deep understanding of the underlying reaction mechanisms, careful consideration of the practical challenges associated with larger-scale operations, and a commitment to safety and sustainability. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of scaling up pyrrole synthesis to advance their scientific and commercial objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. Here, we address common challenges, offer troubleshooting solutions, and explain the fundamental principles behind the recommended protocol to empower you to optimize your reaction yields and purity.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including natural products and pharmaceuticals.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. This compound, in particular, serves as a valuable building block for more complex molecules, making its efficient and high-yield synthesis a critical step in many research and development pipelines.

This guide focuses on a robust and widely applicable synthetic route: the condensation reaction between a secondary amino acid ester (methyl sarcosinate) and an activated alkyne (dimethyl acetylenedicarboxylate, DMAD).

Recommended Synthesis Protocol & Mechanism

The synthesis proceeds via a tandem Michael addition and intramolecular cyclization, a common strategy for constructing substituted pyrroles from acyclic precursors.[3][4]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the secondary amine of methyl sarcosinate onto one of the electrophilic carbons of DMAD. This Michael addition forms a key enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the newly formed enolate onto the second ester group, leads to the formation of the five-membered pyrrole ring. A final tautomerization yields the stable, aromatic 3-hydroxy pyrrole product.

Reaction_Mechanism Reactants Methyl Sarcosinate + Dimethyl Acetylenedicarboxylate (DMAD) Michael_Addition Michael Addition Reactants->Michael_Addition Enamine_Intermediate Enamine Intermediate Michael_Addition->Enamine_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Enamine_Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate Tautomerization->Product

Caption: Proposed mechanism for pyrrole synthesis.

Experimental Protocol: Step-by-Step Guide

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure success.

1. Reagent Preparation and Stoichiometry:

  • Rationale: Accurate stoichiometry is critical. An excess of the amine can lead to side products, while an excess of DMAD can result in polymerization. All glassware must be thoroughly dried to prevent hydrolysis of the ester groups.

  • Procedure:

    • Prepare a solution of methyl sarcosinate hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous methanol (approx. 0.5 M). Stir for 15 minutes at room temperature to liberate the free amine.

    • In a separate, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert argon atmosphere, prepare a solution of dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) in anhydrous methanol.

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
Methyl Sarcosinate HCl125.561.01.26 gEnsure it is dry.
Triethylamine (TEA)101.191.11.54 mLFreshly distilled is recommended.
Dimethyl Acetylenedicarboxylate (DMAD)142.111.051.30 mLHighly reactive; handle with care in a fume hood.[4]
Anhydrous Methanol32.04-20-30 mLMust be anhydrous to prevent side reactions.

2. Reaction Execution:

  • Rationale: The slow, dropwise addition of the amine solution is crucial for controlling the reaction exotherm and preventing the polymerization of DMAD, which is a common side reaction.[4] Refluxing provides the necessary activation energy for the cyclization step.

  • Procedure:

    • Cool the DMAD solution in an ice bath (0 °C).

    • Add the freshly prepared methyl sarcosinate solution dropwise to the stirred DMAD solution over 30-45 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

3. Work-up and Purification:

  • Rationale: The work-up is designed to remove the triethylamine hydrochloride salt and any remaining polar starting materials. Column chromatography is typically required to isolate the product with high purity.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

    • Combine the product-containing fractions and remove the solvent to yield this compound, typically as a pale yellow solid or oil.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine used instead of a stronger base like sodium methoxide? A1: Triethylamine acts as a mild, non-nucleophilic organic base. Its primary role is to neutralize the hydrochloride salt of the methyl sarcosinate starting material, liberating the free amine. A strong, nucleophilic base like sodium methoxide could competitively react with the electrophilic DMAD, leading to undesired byproducts.

Q2: Can I use a different solvent for this reaction? A2: While methanol is recommended due to its ability to dissolve the starting materials and its suitable boiling point for reflux, other polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) can be used. However, reaction times and temperatures may need to be re-optimized. Protic solvents are generally favored for this specific transformation.

Q3: What is the expected yield for this synthesis? A3: With careful control of the reaction conditions, particularly the slow addition of the amine and the use of anhydrous solvents, yields can range from 60% to 85%. Lower yields are often indicative of issues addressed in the troubleshooting section below.

Q4: Is an inert atmosphere absolutely necessary? A4: While the final product is relatively stable, some intermediates can be sensitive to oxidation. Using an inert atmosphere (argon or nitrogen) is a best practice in organic synthesis to ensure reproducibility and prevent the formation of minor oxidized impurities, which can complicate purification.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_TLC TLC Analysis: Starting Material (SM) Remaining? Start->Check_TLC Analyze Reaction Mixture Check_Side_Products TLC/NMR shows multiple unidentified spots? Check_TLC->Check_Side_Products No, SM consumed Cause_Reagents Cause: Inactive Reagents / Moisture Solution: Use fresh DMAD, distill TEA, ensure anhydrous solvent. Check_TLC->Cause_Reagents Yes Cause_Temp Cause: Insufficient Reflux Time/Temp Solution: Increase reflux time to 8h, confirm correct temperature. Check_TLC->Cause_Temp Yes Check_Purification Crude NMR shows product, but final yield is low? Cause_Purification_Loss Cause: Product Loss During Work-up Solution: Check pH during extraction, use appropriate column loading/eluent. Check_Purification->Cause_Purification_Loss Yes Check_Side_Products->Check_Purification No, clean conversion Cause_Polymerization Cause: DMAD Polymerization Solution: Ensure slow, cold addition of amine. Use slightly less than 1.05 eq of DMAD. Check_Side_Products->Cause_Polymerization Yes

Caption: Decision tree for troubleshooting low yield issues.

Problem 1: Low Conversion (Significant Starting Material Remains)
  • Potential Cause A: Ineffective Amine Liberation. The triethylamine may not have effectively neutralized the methyl sarcosinate hydrochloride.

    • Solution: Ensure you are using at least 1.1 equivalents of a high-purity, dry triethylamine. Allow the amine/TEA mixture to stir for at least 15-20 minutes before adding it to the DMAD.

  • Potential Cause B: Insufficient Thermal Energy. The activation energy for the intramolecular cyclization step was not met.

    • Solution: Confirm that your reaction reached and maintained the reflux temperature of methanol (~65 °C). If TLC shows a persistent intermediate, consider extending the reflux time to 8-12 hours.

Problem 2: Formation of a Dark, Tarry Substance (Low Yield of Desired Product)
  • Potential Cause: Polymerization of DMAD. Dimethyl acetylenedicarboxylate is highly electrophilic and prone to polymerization, especially in the presence of nucleophiles or if the reaction temperature is not controlled.[4]

    • Solution: This is the most common failure mode. The dropwise addition of the amine solution at 0 °C is non-negotiable. This maintains a low concentration of the nucleophile and dissipates the heat of the initial Michael addition, preventing runaway polymerization. Ensure your stirring is vigorous enough to disperse the amine as it is added.

Problem 3: Product is an Intractable Oil or Difficult to Purify
  • Potential Cause A: Residual Solvent or Impurities. Small amounts of high-boiling solvents (like DMSO if used as an alternative) or greasy byproducts can prevent crystallization.

    • Solution: Ensure complete removal of reaction solvents on the rotary evaporator (use a high-vacuum pump if necessary). For purification, try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol) or consider crystallization from a solvent/anti-solvent system like diethyl ether/hexane.

  • Potential Cause B: Product is Naturally Oily. Some substituted pyrroles are low-melting solids or oils at room temperature.

    • Solution: Confirm purity via ¹H NMR and mass spectrometry. If the product is pure but oily, this is its natural state. Proceed with the characterization data. For long-term storage, dissolving in a solvent and storing at low temperatures (-20 °C) can be effective.

References

Technical Support Center: Synthesis of N-Methyl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of N-methyl pyrroles. This resource is structured to address the common challenges and byproduct formations encountered during key synthetic routes. Our goal is to provide not only troubleshooting solutions but also the underlying mechanistic rationale to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Polymerization - The Most Common Pitfall

Question 1: My reaction mixture turned dark brown/black immediately after adding an acid catalyst or upon heating. What is happening?

Answer: You are likely observing acid-catalyzed polymerization of the pyrrole ring. Pyrrole is an electron-rich aromatic compound that is highly susceptible to protonation under acidic conditions.[1] This protonation disrupts the ring's aromaticity, making it highly reactive.[1] The protonated pyrrole then acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule, initiating a rapid chain reaction that results in the formation of insoluble, dark-colored polypyrrole oligomers or polymers.[1][2][3] Even exposure to light can sometimes initiate this process.[3]

Troubleshooting Workflow: Mitigating Polymerization

  • pH Control: For reactions like the Paal-Knorr synthesis, avoid strongly acidic conditions (pH < 3).[4][5] Opt for weakly acidic catalysts like acetic acid, which can facilitate the desired cyclization without excessively promoting polymerization.[4][6]

  • Temperature Management: If polymerization is observed, immediately lower the reaction temperature. For highly sensitive substrates, consider running the reaction at significantly lower temperatures (e.g., -78°C) and adding acidic reagents slowly and in a diluted form to prevent localized high concentrations.[1]

  • N-Protection Strategy: For multi-step syntheses where a pyrrole moiety must endure acidic conditions, the most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl).[1] This reduces the electron density of the ring, making it less prone to protonation.[1] Caution: Acid-labile protecting groups like Boc are unsuitable for this purpose and will be cleaved, leading to polymerization.[1]

Experimental Protocol: N-Tosylation of Pyrrole

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes to remove mineral oil, decant the solvent, and dry the NaH under vacuum.

  • Add anhydrous THF to create a suspension and cool the flask to 0°C.

  • Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to proceed to completion (monitor by TLC), then carefully quench and proceed with aqueous workup and purification.

Polymerization_Mechanism Pyrrole Pyrrole (Electron-rich) ProtonatedPyrrole Protonated Pyrrole (Reactive Electrophile) Pyrrole->ProtonatedPyrrole + H+ H_ion H+ Dimer Dimer Cation ProtonatedPyrrole->Dimer + Pyrrole - H+ Pyrrole2 Another Pyrrole (Nucleophile) Polymer Polypyrrole (Insoluble, Dark Solid) Dimer->Polymer + n Pyrrole (Propagation) PaalKnorr_Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Dicarbonyl 1,4-Dicarbonyl Compound Pyrrole N-Methyl Pyrrole Dicarbonyl->Pyrrole + Methylamine (Weak Acid) Furan Furan Byproduct Dicarbonyl->Furan Intramolecular Cyclization (Strong Acid) Methylamine Methylamine

References

Improving the stability of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

A Guide to Improving Solution Stability and Experimental Reproducibility

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you ensure the integrity of your experiments.

Part 1: Understanding the Instability of this compound

This section addresses the fundamental chemical properties that contribute to the degradation of the compound in solution.

Q1: My solution of this compound is degrading rapidly. What are the underlying chemical reasons?

A1: The structure of this compound contains two key functional groups on an electron-rich pyrrole ring, making it susceptible to several degradation pathways. Pyrrole and its derivatives are known to be sensitive compounds, and understanding these pathways is the first step toward mitigation.[1][2]

The primary causes of degradation are:

  • Oxidation/Autoxidation: The electron-rich nature of the pyrrole ring, further activated by the hydroxyl (-OH) group, makes it highly susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of colored byproducts, such as 3-pyrrolin-2-ones or maleimides, and can eventually result in polymerization, which often manifests as a yellow or brown discoloration of the solution.[1]

  • Hydrolysis: The methyl ester functional group (-COOCH₃) is vulnerable to both acid- and base-catalyzed hydrolysis.[1][3] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and methanol. Studies on similar pyrrole esters confirm their susceptibility to hydrolysis under strongly acidic (pH 1.2) and strongly alkaline (pH 13) conditions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can involve the formation of reactive radical species that accelerate decomposition.[1]

The diagram below illustrates these primary degradation routes.

cluster_degradation Degradation Pathways parent Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate (In Solution) oxidation Oxidation Products (e.g., Pyrrolinones, Polymers) Leads to discoloration parent->oxidation  Atmospheric O₂  Metal Ions hydrolysis Hydrolysis Product (Carboxylic Acid derivative) Loss of potency parent->hydrolysis  H⁺ (Acid)  OH⁻ (Base) photo Photodegradation Products (Radical Species) Accelerated decomposition parent->photo  UV/Visible Light

Caption: Major degradation pathways for the target compound.

Part 2: Troubleshooting Common Stability Issues

This section provides a question-and-answer formatted guide to directly address specific experimental problems.

Q2: My solution, which was initially colorless, has turned yellow or brown. What is causing this discoloration and how can I prevent it?

A2: This is a classic sign of oxidation and potential polymerization.[1]

  • Causality: The hydroxylated pyrrole ring is readily oxidized by dissolved oxygen in your solvent. This process is often accelerated by trace metal ion contaminants, which can catalyze the formation of reactive oxygen species.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, thoroughly de-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Use an Inert Atmosphere: Prepare the solution in a glove box or use Schlenk techniques. Always blanket the headspace of your storage vial with nitrogen or argon. The manufacturer's safety data sheet often recommends storing the solid compound under an inert gas.

    • Avoid Metal Contamination: Use high-purity solvents and acid-washed glassware to minimize the presence of catalytic metal ions.[1]

Q3: My HPLC analysis shows a decrease in the main peak area and the appearance of a new, more polar peak over time. What is likely happening?

A3: This chromatographic profile strongly suggests ester hydrolysis.

  • Causality: The methyl ester group is being cleaved to form the corresponding carboxylic acid. Carboxylic acids are generally more polar than their ester counterparts, causing them to elute earlier on reverse-phase HPLC columns. This is a common issue if the solution pH is not controlled.[3][4]

  • Troubleshooting Steps:

    • Control pH: Prepare your solution in a neutral, buffered solvent if compatible with your experimental system. Avoid strongly acidic or basic conditions. Studies on similar compounds show stability at pH 6.8 but degradation at pH 1.2 and pH 13.[3][4]

    • Use Aprotic Solvents: If your experiment allows, use high-purity, dry aprotic solvents like DMSO or DMF. While hydrolysis can still occur with trace water, its rate is significantly reduced compared to aqueous or protic solvents like methanol and ethanol.

    • Prepare Fresh Solutions: Due to its inherent instability, it is highly recommended to prepare solutions of this compound immediately before use.

Q4: What are the optimal storage conditions for both stock and working solutions to maximize stability?

A4: Proper storage is critical and involves controlling temperature, light, and atmosphere.

  • Causality: Chemical reaction rates, including degradation, are reduced at lower temperatures. Light provides the activation energy for photodegradation. As discussed, oxygen is a primary driver of decomposition.

  • Recommended Storage Protocol:

    • Container: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[1]

    • Atmosphere: After preparing the solution, flush the vial's headspace with an inert gas (argon or nitrogen) before sealing tightly.

    • Temperature: Store stock solutions at 2-8°C as recommended for the solid compound.[5] For long-term storage, consider freezing at -20°C or -80°C, but perform a freeze-thaw stability test first to ensure the compound doesn't precipitate or degrade upon thawing.

The following table summarizes the key factors affecting stability and the recommended actions.

Condition Potential Effect on Stability Recommended Mitigation Action Primary Pathway Affected
Atmosphere Presence of oxygen leads to rapid oxidation.Use de-gassed solvents; store under an inert gas (N₂ or Ar).[1]Oxidation
pH Strongly acidic or basic conditions cause hydrolysis.Use neutral, buffered solutions (pH ~6.8-7.4); avoid pH < 4 and pH > 9.[3][4]Hydrolysis
Light Exposure UV and visible light can induce photodegradation.Store solutions in amber vials or protect from light.[1]Photodegradation
Temperature Elevated temperatures accelerate all degradation pathways.Store solutions at 2-8°C or frozen (-20°C to -80°C).[1][5]All Pathways
Solvent Purity Metal ion impurities can catalyze oxidation.Use high-purity or HPLC-grade solvents; use acid-washed glassware.[1]Oxidation
Water Content Presence of water facilitates hydrolysis.Use dry (anhydrous) solvents where possible.Hydrolysis

Part 3: Protocols for Stability Assessment and Improvement

This section provides detailed, actionable protocols for preparing stabilized solutions and monitoring their integrity.

Protocol 1: Workflow for Preparing a Stabilized Solution

This protocol integrates the best practices discussed above to minimize degradation during solution preparation.

start Start solvent Step 1: Select high-purity, neutral solvent (e.g., DMSO, buffered saline pH 7.2) start->solvent degas Step 2: De-gas solvent by sparging with N₂ or Ar for 20 minutes solvent->degas weigh Step 3: Weigh compound in a clean, dry vial degas->weigh dissolve Step 4: Under inert gas stream, add solvent to compound and mix until dissolved weigh->dissolve store Step 5: Store in sealed amber vial at 2-8°C with inert gas headspace dissolve->store end End store->end

Caption: Workflow for preparing a stabilized solution.

Protocol 2: A Simple HPLC-UV Method for Monitoring Degradation

To ensure the integrity of your compound, especially in long-term experiments, you must have a method to assess its purity over time. This protocol is adapted from stability studies of similar pyrrole esters.[3][4]

Objective: To quantify the percentage of intact this compound and detect the formation of its primary hydrolytic degradation product.

Materials:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[3][4]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • UV Detector: Set to a wavelength appropriate for the compound's chromophore (e.g., 225 nm as a starting point).[3][4]

  • Column Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.

Methodology:

  • Gradient Elution:

    • Start with a gradient of 10-20% Mobile Phase B.

    • Linearly increase to 80-90% Mobile Phase B over 15-20 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes.

  • Sample Preparation: Dilute your experimental solution with the initial mobile phase composition to an appropriate concentration for UV detection.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis:

    • The intact ester compound will be the primary, less polar peak.

    • The hydrolyzed carboxylic acid product will appear as a new, earlier-eluting (more polar) peak.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks (parent + degradation products).

This self-validating system allows you to confirm the effectiveness of your storage and handling procedures and provides confidence in your experimental results.

References

Technical Support Center: Challenges in the Purification of Polar Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive molecules. As a Senior Application Scientist, I've seen firsthand the unique difficulties that the polarity and inherent instability of certain pyrrole derivatives can present. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these complexities.

The structure of this guide is fluid, mirroring the dynamic nature of scientific troubleshooting. We will directly address common questions and problems in a detailed Q&A format, providing not just steps, but the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

Q1: My polar pyrrole compound streaks badly on a silica gel column, leading to poor separation. What's happening and how can I fix it?

A1: Streaking or tailing on silica gel is a classic problem when dealing with polar compounds, especially those with basic nitrogen atoms like many pyrroles.[1] This occurs due to strong, often irreversible, interactions between your polar compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.

Causality: The lone pair of electrons on the pyrrole nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups. This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact band.

Here’s a systematic approach to troubleshooting this issue:

  • Mobile Phase Modification:

    • Increase Polarity Gradually: Instead of a large jump in solvent polarity, use a shallow gradient to gently coax your compound off the column.[1]

    • Add a Basic Modifier: This is often the most effective solution. Adding a small amount of a base to your eluent will neutralize the acidic silanol sites. Common choices include:

      • 0.1-1% Triethylamine (Et₃N)[1]

      • 0.1-1% Pyridine[1]

      • A few drops of ammonium hydroxide in the polar solvent component.[1][2]

  • Stationary Phase Alternatives:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[1]

    • Deactivated Silica: You can pre-treat your silica gel by flushing the column with a solution of triethylamine in a non-polar solvent before loading your sample.[1]

  • Reverse-Phase Chromatography: For highly polar pyrroles, consider switching to reverse-phase chromatography. Here, you'll use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]

Q2: My purified pyrrole compound is always colored, even after column chromatography. How can I remove the color?

A2: The development of color in pyrrole samples is a common sign of degradation or the presence of highly conjugated byproducts.[1] Pyrroles are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored polymeric materials.[3][4]

Troubleshooting Steps:

  • Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (like nitrogen or argon) to prevent oxidation.[1] Store your purified compounds in amber vials at low temperatures.

  • Charcoal Treatment: Before your final purification step (like recrystallization), dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities.[1][5] Be mindful that this can sometimes lead to a decrease in your overall yield.[1]

  • Acid Scavenging: Ensure all acidic residues from the synthesis are quenched and removed during the workup. Washing the organic extract with a mild base like a sodium bicarbonate solution can be beneficial.[1]

Q3: I'm struggling to find a suitable solvent for recrystallizing my polar pyrrole. It's either too soluble in everything or not soluble enough.

A3: This is a common frustration in recrystallization.[1] The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7]

Strategies for Difficult-to-Recrystallize Compounds:

  • Two-Solvent (Mixed-Solvent) System: This is often the key to success.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.[1]

    • Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (this is the saturation point).[1]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled, saturated solution can induce crystallization.[1]

  • Solvent Exploration: Systematically test a range of solvents with varying polarities. Common choices for polar compounds include ethanol, methanol, acetone, and ethyl acetate, often in combination with less polar solvents like hexanes.[7][8]

II. Advanced Purification Techniques for Polar Pyrroles

For particularly challenging separations, you may need to move beyond standard silica gel chromatography and recrystallization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: What is HILIC and when should I consider it for my polar pyrrole purification?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating very polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography.[9][10][11]

How it Works: HILIC uses a polar stationary phase (like silica or a bonded amide phase) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition between this layer and the more organic mobile phase.[12] Retention is primarily driven by hydrogen bonding and dipole-dipole interactions.

When to Use HILIC:

  • When your polar pyrrole compound has little to no retention on a C18 reverse-phase column.

  • For the analysis of polar metabolites, hydrophilic drugs, and other highly polar molecules.[9][11]

Advantages of HILIC:

  • Enhanced retention of very polar compounds.[11]

  • Increased sensitivity when using mass spectrometry (MS) detection due to the high organic content of the mobile phase.[12]

HILIC_Mechanism

Mixed-Mode Chromatography

Q5: My sample contains a mixture of polar, non-polar, and ionizable pyrrole derivatives. Is there a single method to separate them?

A5: Yes, mixed-mode chromatography is an excellent solution for complex mixtures with compounds of varying polarities and charge states.[13][14]

What it is: Mixed-mode chromatography columns have stationary phases that combine multiple retention mechanisms, such as reverse-phase and ion-exchange, or HILIC and ion-exchange.[13][14] This allows for the simultaneous separation of non-polar, polar, and charged analytes in a single run.[13][15]

Advantages:

  • Versatility: Can handle complex mixtures that would otherwise require multiple purification methods.[15][16]

  • Enhanced Selectivity: You can fine-tune the separation by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.[13][14]

  • MS Compatibility: Often eliminates the need for ion-pairing reagents, which can suppress ionization in mass spectrometry.[14]

Technique Stationary Phase Mobile Phase Best For...
Normal Phase Polar (e.g., Silica)Non-polarNon-polar to moderately polar compounds
Reverse Phase Non-polar (e.g., C18)PolarNon-polar to moderately polar compounds
HILIC PolarHigh Organic, Low AqueousHighly polar, hydrophilic compounds
Mixed-Mode Combines functionalitiesVaries (Polar/Non-polar/Aqueous)Complex mixtures of varying polarities

III. Stability and Degradation of Polar Pyrroles

Q6: I suspect my polar pyrrole is degrading during purification. What are the common degradation pathways and how can I prevent them?

A6: Pyrrole and its derivatives can be sensitive to a variety of conditions, leading to degradation and the formation of impurities.[3][17]

Common Degradation Pathways:

  • Oxidation: Exposure to air can cause oxidation, leading to colored byproducts and polymerization.[3]

  • Acid/Base Hydrolysis: Pyrroles with ester or amide functionalities can be susceptible to hydrolysis under acidic or basic conditions.[3][17] Some pyrrole derivatives are noted to be extremely unstable in alkaline mediums and labile in acidic ones.[17]

  • Photodegradation: Exposure to light can cause degradation, especially for certain substituted pyrroles.[3][17][18]

Prevention and Troubleshooting:

  • Forced Degradation Studies: To understand the stability of your specific compound, it's wise to perform forced degradation studies. This involves intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidizing agents) to identify potential degradation products.[3][17]

  • Protect from Light and Air: As mentioned earlier, work under an inert atmosphere and use amber vials for storage.[1]

  • Control pH: Buffer your mobile phase if your compound is pH-sensitive.

  • Temperature Control: Avoid excessive heat during solvent evaporation (roto-evaporation).

Protocol: General Forced Degradation Study

This protocol provides a framework for assessing the stability of your polar pyrrole compound.

  • Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).[3]

    • Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature.[3]

    • Oxidation: Treat your stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Place both a solid sample and a solution of your compound in a temperature-controlled oven (e.g., 80 °C).[3]

    • Photostability: Expose a solution of your compound to light in a photostability chamber.[3]

  • Analysis: At various time points, take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV or LC-MS to identify and quantify any degradation products.

degradation_pathways

IV. References

References

Technical Support Center: Purification of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you diagnose and resolve common impurities and handling issues.

Part 1: Troubleshooting Guide - From Crude to Pure

This section addresses specific problems you might encounter post-synthesis, providing both a diagnosis and a validated solution.

Q1: My final product is a dark, oily, or tar-like substance, not the expected solid. What is the primary cause and how do I fix it?

A: This is a classic sign of degradation, primarily through oxidation and polymerization. The pyrrole ring is electron-rich, making it highly susceptible to oxidation, especially when activated by a hydroxyl group.[1][2][3] This process often creates highly conjugated, colored polymeric impurities.

Causality Explained: Upon exposure to air (oxygen), the electron-rich pyrrole nucleus can undergo radical-initiated reactions. This is often exacerbated by light or trace metal catalysts. The initial oxidation products can then polymerize, leading to intractable tars that trap your desired product.

Solutions:

  • Prevention during Synthesis & Workup:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Prompt Purification: Do not leave the crude product exposed to air for extended periods. Purify it as soon as possible after the reaction is complete.[4]

  • Remediation of Crude Product:

    • Activated Carbon Treatment: Before attempting crystallization, dissolve the crude material in a suitable solvent (e.g., ethyl acetate or acetone) and add a small amount of activated charcoal (typically 1-2% by weight of your sample).[5] Heat the suspension gently for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. The carbon will adsorb many of the colored, polymeric impurities.[5]

    • Silica Gel Plug: If the material is still oily, dissolve it in a minimum amount of dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., 9:1 DCM/Ethyl Acetate). This will remove baseline, highly polar impurities.

Q2: My NMR spectrum shows the correct product peaks, but also significant amounts of unreacted starting materials. What is the most efficient purification strategy?

A: The optimal strategy depends on the physical properties of the starting materials relative to your product. Assuming a common synthesis from a methyl glycinate derivative and an acrylate precursor, you are dealing with impurities of differing polarity. Flash column chromatography is the most robust method in this scenario.

Causality Explained: Incomplete reactions are common and can be due to factors like insufficient reaction time, improper temperature control, or non-optimal stoichiometry.[6] These unreacted precursors will contaminate the crystalline lattice of your product or prevent crystallization altogether.

Solution: Flash Column Chromatography Flash chromatography excels at separating compounds with different polarities. Your target product, with its hydroxyl and ester groups, is moderately polar.

  • Recommended Conditions:

    • Stationary Phase: Silica gel, 230-400 mesh.

    • Mobile Phase (Eluent): A gradient system of Hexanes/Ethyl Acetate is an excellent starting point. Begin with a low polarity mixture (e.g., 9:1 Hexanes/EtOAc) to elute non-polar byproducts and unreacted acrylate, then gradually increase the polarity to elute your product. A typical elution range for this product is 7:3 to 1:1 Hexanes/EtOAc.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the appropriate fractions to combine.

Q3: I've isolated a solid, but recrystallization attempts lead to low yield or the product "oiling out." How can I optimize the recrystallization?

A: This issue points directly to improper solvent selection or the presence of impurities that act as eutectic melting point depressants. "Oiling out" occurs when the solution becomes supersaturated above the melting point of the solid.[5]

Causality Explained: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the solvent is too good, you will have poor recovery. If it is too poor, the compound won't dissolve. Oiling out suggests the product's solubility is too high in the hot solvent, and upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.

Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. A good starting point is provided in the table below.

  • Use a Mixed-Solvent System: This is often the key to success. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (an anti-solvent in which it is poorly soluble, e.g., Hexanes or Heptane) at the boiling point until you see persistent cloudiness. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to confirm the purity and identity of my final product?

A: A combination of techniques is essential for unambiguous confirmation:

  • ¹H and ¹³C NMR: Provides information on the chemical structure, confirms the presence of all expected functional groups, and can be used to detect residual solvents or major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It separates the main compound from impurities and provides the mass-to-charge ratio, confirming the molecular weight. A purity level of >95% is typically desired.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups (e.g., O-H stretch for the hydroxyl group, C=O stretch for the ester, N-H stretch if the N-methyl group is absent).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

Q2: My ester group appears to be hydrolyzing to the carboxylic acid during workup. How can I prevent this?

A: Ester hydrolysis is catalyzed by both acid and base. Pyrrole-2-carboxylic acids are known to be stable products.[7] To prevent this, ensure your workup conditions are as close to neutral as possible.

  • Avoid Strong Aqueous Base: Do not use strong bases like NaOH or KOH for washes if your product is in the organic layer. Use a saturated sodium bicarbonate (NaHCO₃) solution for a mild basic wash to neutralize acid, but perform the wash quickly and at a low temperature (e.g., in an ice bath).[8]

  • Avoid Strong Acid: Similarly, avoid prolonged contact with strong acids. Use dilute acid (e.g., 1M HCl) for washes and work quickly.

  • Use a Brine Wash: After any aqueous wash, wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water and water-soluble acids or bases from the organic phase.

Q3: Can I use an acid-base extraction to purify my product?

A: While theoretically possible, it is a high-risk strategy. The hydroxyl group on the pyrrole ring is acidic (phenolic character) and could be deprotonated by a moderately strong base (e.g., NaOH) to form a water-soluble salt.[9] However, these same conditions are ideal for hydrolyzing your methyl ester. Therefore, this method is not recommended as it is likely to cause significant product loss through hydrolysis. Stick to chromatography and recrystallization.

Part 3: Protocols and Data

Experimental Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, add ~20 mg of crude product. Add a potential solvent dropwise. A good solvent will require heating to dissolve the solid. See the table below for suggestions.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if needed): If the solution is colored, cool it slightly, add activated charcoal, and reheat to boiling for 5-10 minutes.

  • Hot Filtration (if needed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove charcoal or insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Table: Recrystallization Solvent Screening
SolventPolarityBoiling Point (°C)Suitability Notes
Heptane/Hexane Non-polar98 / 69Likely too non-polar. Use as an anti-solvent.
Toluene Low111Good for moderately polar compounds. Slow evaporation.
Ethyl Acetate Medium77Often a good choice. Can be paired with hexanes.
Isopropanol Medium-High82Good choice for compounds with H-bond donors/acceptors.[10]
Ethanol High78Frequently used for pyrrole derivatives.[11] May be too polar for high recovery.
Water Very High100Product is likely insoluble. Can be used as an anti-solvent with a miscible solvent like ethanol.
Data Table: Common Impurities and Their Origin
ImpurityLikely OriginIdentificationRemoval Strategy
Unreacted Starting Materials Incomplete reactionNMR, LC-MSColumn Chromatography
Polymeric Byproducts Oxidation/degradation of pyrrole ringBaseline material on TLC, discolorationActivated Carbon, Silica Plug, Chromatography
Regioisomers Lack of regioselectivity in synthesis¹H NMR (complex aromatic region), LC-MS (same mass)Careful Column Chromatography, Recrystallization
Hydrolysis Product (Carboxylic Acid) Non-neutral workup conditionsLC-MS (M-14 mass), broad OH peak in NMRAvoid strong acid/base. Can be removed by a quick NaHCO₃ wash (risk of more hydrolysis).
N-demethylated Analog Incomplete N-methylation stepLC-MS (M-14 mass), N-H peak in NMR/IRColumn Chromatography

Part 4: Visualization Workflows

G cluster_0 Impurity Troubleshooting Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) problem Problem Identified start->problem cause1 cause1 problem->cause1 Dark Color / Tar cause2 cause2 problem->cause2 Multiple Spots on TLC cause3 cause3 problem->cause3 Starting Material Present solution1 Solution: 1. Activated Carbon Treatment 2. Silica Gel Plug cause1->solution1 Diagnosis: Oxidation/ Polymerization solution2 Solution: Flash Column Chromatography cause2->solution2 Diagnosis: Multiple Byproducts / Isomers solution3 Solution: 1. Column Chromatography 2. Recrystallization (if properties differ significantly) cause3->solution3 Diagnosis: Incomplete Reaction

Caption: A general workflow for diagnosing and addressing common purity issues.

G cluster_1 Purification Strategy Selection start Crude Product is_solid Is the crude product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes chrom Perform Column Chromatography is_solid->chrom No (Oil/Tar) recryst Attempt Recrystallization is_colored->recryst No carbon Pre-treat with Activated Carbon is_colored->carbon Yes recryst->chrom Fails / Oils Out success Pure Crystalline Product recryst->success Success success2 Pure Product (Amorphous or Crystalline) chrom->success2 Collect pure fractions carbon->recryst

Caption: A decision tree for selecting the appropriate purification method.

References

Preventing degradation of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling sensitive heterocyclic compounds. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. This electron-rich hydroxypyrrole derivative, while a valuable synthetic intermediate, is notoriously prone to degradation during standard workup and purification procedures. This resource provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you maximize your yield and purity.

Part 1: Troubleshooting Guide - Diagnosing Degradation

This section uses a question-and-answer format to address the most common issues encountered during the workup of this compound.

Question 1: My reaction mixture turns dark brown or black upon completion or during aqueous workup. What is the primary cause?

Answer: The rapid formation of dark, often insoluble, materials is a classic sign of oxidative polymerization. The 3-hydroxy group makes the pyrrole ring exceptionally electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1][2] This process is often catalyzed by trace amounts of acid or exposure to light. The initial oxidation can generate radical species or quinone-like intermediates that rapidly polymerize to form highly colored, complex mixtures.[1] Pyrroles, in general, are known to darken upon exposure to air, and this effect is magnified by the presence of the activating hydroxyl group.[3]

Core Problem: High electron density on the pyrrole ring, exacerbated by the 3-hydroxy substituent, leads to extreme sensitivity towards oxidation and acid-catalyzed polymerization.

Question 2: My product appears stable in the organic phase after extraction, but streaks badly or disappears entirely during silica gel chromatography. Why is this happening?

Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) and possesses a high surface area, creating a perfect environment for the degradation of acid-sensitive compounds. When your hydroxypyrrole is loaded onto a standard silica column, the acidic surface protonates the pyrrole ring. This disrupts the aromaticity, forming a non-aromatic, highly unstable cation.[4] This cation is a potent electrophile that can be attacked by another neutral pyrrole molecule, initiating a chain reaction of polymerization directly on the column.[1][5] The result is irreversible adsorption, streaking, and catastrophic loss of product.

Question 3: After workup, my TLC or crude NMR shows several new spots/peaks that weren't present in the initial reaction monitoring. What are they likely to be?

Answer: Besides the colored polymers, you may be observing discrete, smaller-molecule byproducts. The two most probable culprits are:

  • Oxidized Species: Controlled or partial oxidation can lead to the formation of corresponding pyrrolinone (γ-lactam) structures.[2][6][7] These are common products from the dearomative oxidation of pyrroles.

  • Hydrolysis Products: If your workup involved either strongly acidic or basic conditions, even for a short period, you might be seeing hydrolysis of the methyl ester to the corresponding carboxylic acid. While generally stable, esters can be cleaved under non-optimal pH conditions.

Question 4: What is the ideal pH range for an aqueous extraction of this compound?

Answer: The ideal pH is a delicate balance. You must rigorously avoid acidic conditions (pH < 6) to prevent polymerization.[8] A neutral or slightly basic wash is optimal.

  • Recommended: Use a saturated sodium bicarbonate (NaHCO₃) solution (pH ≈ 8.3) or a phosphate buffer (pH 7-7.5). This will neutralize any residual acid from the reaction without being basic enough to cause significant ester hydrolysis.

  • Caution: Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). While they would effectively deprotonate the weakly acidic 3-hydroxy group, they significantly increase the risk of hydrolyzing the methyl ester and may not improve stability.

Part 2: Validated Protocols for Safe Handling & Purification

Adherence to these protocols will significantly minimize degradation and improve the reproducibility of your results.

Protocol 1: Optimized "Pyrrole-Safe" Aqueous Workup

This protocol is designed to mitigate both oxidative and acid-catalyzed degradation from the moment the reaction is complete.

  • Quench Under Inert Atmosphere: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice bath. If possible, maintain a positive pressure of nitrogen or argon.

  • Degas Your Solvents: Before use, sparge all workup solvents (e.g., water, brine, ethyl acetate, dichloromethane) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Initial Quench & Dilution: Quench the reaction by slowly adding ice-cold, degassed saturated ammonium chloride (NH₄Cl) solution. Dilute the mixture with a suitable, degassed organic solvent like ethyl acetate or dichloromethane.

  • Phase Separation: Transfer the mixture to a separatory funnel. Quickly separate the organic layer.

  • Neutralizing Wash: Immediately wash the organic layer once with degassed, saturated sodium bicarbonate (NaHCO₃) solution. Do not shake excessively; gently invert the funnel 5-10 times to minimize emulsion formation.[9]

  • Brine Wash: Wash the organic layer once with degassed brine to remove the bulk of dissolved water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate in vacuo at a low temperature (< 35 °C).

  • Immediate Purification or Storage: Do not store the crude product for an extended period. Proceed immediately to purification. If storage is unavoidable, dissolve the residue in a minimal amount of degassed solvent, flush the vial with argon or nitrogen, seal tightly, and store at -20 °C in the dark.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

Standard silica gel is not suitable. You must use a deactivated stationary phase.

  • Preparation of Deactivated Silica:

    • Method A (Triethylamine Neutralization): Prepare your chromatography slurry as usual (e.g., in a hexane/ethyl acetate mixture). Add 1-2% triethylamine (Et₃N) by volume to the eluent mixture. Let the slurry stand for 30 minutes before packing the column. Run the column using an eluent that also contains 1-2% Et₃N.[1]

    • Method B (Ammonia Neutralization): A more robust method involves placing the dry silica gel in a desiccator containing a beaker of concentrated ammonium hydroxide. Apply a vacuum to the desiccator for several hours. The ammonia vapors will neutralize the acidic sites on the silica.

  • Column Packing: Pack the column with the deactivated silica using the neutralized eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of deactivated silica for dry loading, or load it as a concentrated solution (wet load).

  • Elution: Run the column as quickly as is practical while still achieving separation. Monitor fractions by TLC.

  • Solvent Removal: Combine the pure fractions and immediately remove the solvent in vacuo at low temperature. The triethylamine will also be removed under vacuum.

Part 3: Mechanistic Insights & Workflow Visualization

Understanding the "why" behind the degradation is key to preventing it. The following diagrams illustrate the primary pathways of decomposition.

Degradation Pathways

DegradationPathways Start Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate Oxidized Pyrrolinone Derivatives (Lactams) Start->Oxidized [O₂], Air, Light (Oxidation) Protonated Protonated Intermediate (Non-Aromatic, Unstable) Start->Protonated H⁺ (e.g., Silica Gel) (Protonation) Polymer Dark, Insoluble Polymers Oxidized->Polymer Further Oxidation/ Decomposition Protonated->Polymer Nucleophilic Attack by a second pyrrole molecule

Caption: Key degradation routes for the target hydroxypyrrole.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving workup issues.

TroubleshootingWorkflow decision decision action action start Reaction Complete d1 Crude Mixture Dark/Tarry? start->d1 a1 Implement Inert Atmosphere (N₂/Ar) & Degassed Solvents d1->a1 Yes p1 Proceed to Extraction d1->p1 No a1->p1 d2 Degradation during Chromatography? p1->d2 a2 Use Deactivated Silica (Et₃N or NH₃ treated) d2->a2 Yes p2 Purification Successful d2->p2 No a2->p2

Caption: A decision-making workflow for troubleshooting workup.

Part 4: Frequently Asked Questions (FAQs)

  • Is it absolutely necessary to work under an inert atmosphere?

    • For the highest possible yield and purity, yes. The compound is highly susceptible to air oxidation. If you do not have easy access to a nitrogen/argon line, at a minimum, you should use freshly opened, anhydrous solvents and work as quickly as possible.

  • What are the best solvents for extraction?

    • Ethyl acetate and dichloromethane (DCM) are excellent choices. They have good solvating power for this type of molecule and are easily removed. Avoid ethers like diethyl ether or MTBE if peroxide contamination is a possibility, as peroxides can accelerate oxidative degradation.

  • How should I store the final, purified compound?

    • Store it as a solid in a sealed vial under an inert atmosphere (argon or nitrogen is best). Keep it in a freezer (-20 °C) and protected from light. For long-term storage, consider flame-sealing in an ampoule.

  • Can I use an alternative to silica gel, like alumina?

    • Yes, neutral or basic alumina can be a good alternative to deactivated silica. However, alumina can sometimes have its own reactivity issues. It is recommended to first try deactivated silica, as it is a more common and predictable technique.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on the synthesis, characterization, and comparative biological evaluation of derivatives of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, a promising scaffold for the development of novel therapeutic agents. By systematically exploring the impact of various substituents on the pyrrole ring, we can elucidate structure-activity relationships (SAR) and identify lead compounds for further development.

I. Synthesis of this compound Derivatives

The synthesis of the target derivatives can be achieved through a multi-step process, beginning with the formation of the core pyrrole ring, followed by N-methylation and subsequent functionalization. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol:

Step 1: Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

The parent pyrrole can be synthesized via a condensation reaction between methyl glycinate and methyl α-chloroacrylate in the presence of a strong base like sodium methoxide.[2]

  • To a solution of sodium (17 g, 0.74 moles) in methanol, add methyl glycinate (22 g, 0.25 moles).

  • To this mixture, add methyl α-chloroacrylate (29.8 g, 0.25 moles) dropwise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.

Step 2: N-methylation of the Pyrrole Ring

The nitrogen of the pyrrole ring can be methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Dissolve Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent like DMF or THF.

  • Add a base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Step 3: Derivatization of the Pyrrole Ring

Further diversification can be achieved by electrophilic substitution reactions at the C4 and C5 positions of the pyrrole ring, which are activated by the electron-donating groups.

Synthesis_Workflow reagents1 Methyl Glycinate + Methyl α-chloroacrylate + Sodium Methoxide pyrrole_core Methyl 3-hydroxy- 1H-pyrrole-2-carboxylate reagents1->pyrrole_core Step 1: Ring Formation reagents2 Methyl Iodide + NaH n_methyl_pyrrole Methyl 3-hydroxy-1-methyl- 1H-pyrrole-2-carboxylate pyrrole_core->n_methyl_pyrrole Step 2: N-methylation reagents2->n_methyl_pyrrole reagents3 Electrophilic Reagents (e.g., NBS, Acyl Chlorides) derivatives Substituted Derivatives n_methyl_pyrrole->derivatives Step 3: Derivatization reagents3->derivatives

Caption: General synthetic workflow for this compound derivatives.

II. Physicochemical Characterization

The synthesized compounds are characterized using a suite of standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts and coupling constants of the pyrrole ring protons provide information about the substitution pattern.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O), hydroxyl (-OH), and N-methyl groups.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Table 1: Representative Spectroscopic Data for Hypothetical Derivatives

Derivative¹H NMR (δ, ppm) - Pyrrole Protons¹³C NMR (δ, ppm) - Pyrrole CarbonsIR (cm⁻¹) - Key Peaks
1a HH6.85 (d, 1H), 6.10 (d, 1H)162.0 (C=O), 145.0, 125.0, 110.0, 105.03400 (-OH), 1720 (C=O)
1b BrH6.90 (s, 1H)161.5 (C=O), 144.5, 126.0, 112.0, 95.03380 (-OH), 1725 (C=O)
1c HCOCH₃7.10 (s, 1H)195.0 (C=O, acetyl), 161.8 (C=O, ester), 146.0, 130.0, 115.0, 110.03350 (-OH), 1720, 1680 (C=O)

Note: The data in this table is illustrative and represents expected values based on known spectroscopic trends for pyrrole derivatives.

III. Comparative Biological Evaluation

To assess the therapeutic potential of the synthesized derivatives, a panel of in vitro biological assays is conducted. Here, we compare their potential antimicrobial, anticancer, and antioxidant activities.

A. Antimicrobial Activity

The antimicrobial properties of the derivatives are evaluated against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6]

Antimicrobial_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antimicrobial assay.

Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL)

DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
1a HH>128>12864
1b BrH16328
1c HCOCH₃6412832

Note: The data in this table is illustrative. Generally, halogenated pyrroles show enhanced antimicrobial activity.[7]

B. Anticancer Activity (Cytotoxicity)

The cytotoxic potential of the derivatives is assessed against a panel of human cancer cell lines using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, during which viable cells metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[9][10]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[11]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Table 3: Illustrative Anticancer Activity (IC₅₀ in µM)

DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a HH>100>100>100
1b BrH25.532.818.2
1c HCOCH₃45.158.335.6

Note: The data in this table is illustrative and based on general trends observed for cytotoxic pyrrole derivatives.[1]

C. Antioxidant Activity

The antioxidant capacity of the derivatives is determined by their ability to scavenge free radicals, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[12]

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.[13]

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix Samples with DPPH prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate read_absorbance Read Absorbance (517 nm) incubate->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the DPPH antioxidant assay.

Table 4: Illustrative Antioxidant Activity (IC₅₀ in µg/mL)

DerivativeDPPH Scavenging IC₅₀
1a HH>200
1b BrH85.2
1c HCOCH₃120.5

Note: The data in this table is illustrative. The antioxidant activity of pyrrole derivatives can be influenced by the nature and position of substituents.

IV. Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of this compound derivatives. The presented protocols and illustrative data serve as a foundation for researchers to systematically explore the therapeutic potential of this promising class of compounds. Through the elucidation of structure-activity relationships, novel derivatives with enhanced antimicrobial, anticancer, and antioxidant properties can be identified and optimized for future drug development endeavors.

References

A Senior Application Scientist's Guide to the Bioactivity of Substituted Pyrrole-2-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, substituted pyrrole-2-carboxylates have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The versatility of the pyrrole-2-carboxylate core allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents at different positions of the pyrrole ring. This guide provides a comparative analysis of the bioactivity of substituted pyrrole-2-carboxylates, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of these promising therapeutic agents.

The Pyrrole-2-Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The general structure of a substituted pyrrole-2-carboxylate consists of a five-membered aromatic pyrrole ring with a carboxylate group at the C2 position. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrrole nitrogen (N1) and at other carbon atoms of the ring (C3, C4, and C5).

Comparative Analysis of Bioactivity

This section presents a comparative overview of the anticancer, antibacterial, and anti-inflammatory activities of various substituted pyrrole-2-carboxylates, supported by experimental data from the literature.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyrrole-2-carboxylates have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.[3] The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

Comparative Anticancer Activity of Substituted Pyrrole-2-Carboxylates (IC50 values in µM)

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1a -H-H4-Bromophenyl3,4,5-TrimethoxyphenylVarious8.2 - 31.7[3]
1b 2-Chloro-6-fluorobenzylEthyl carboxylate-H2,5-DimethylM. tuberculosis H37Ra77[6]
1c 4-ChlorophenylEthyl carboxylate-H2-Methyl, 5-phenylM. tuberculosis H37Ra>5[6]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at C4 and C5: The presence of aryl groups at the C4 and C5 positions appears to be a key determinant of anticancer activity. For instance, a 4-bromophenyl group at C4 in conjunction with a 3,4,5-trimethoxyphenyl group at C5 resulted in potent cytotoxic effects.[3]

  • N1-Substitution: The nature of the substituent at the N1 position also plays a crucial role. While some studies have explored N-unsubstituted pyrroles, others have shown that specific N-arylmethyl groups can enhance activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7][8][9]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a further 24 to 72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Substituted pyrrole-2-carboxylates have shown promise in this area, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[6][10]

Comparative Antibacterial Activity of Substituted Pyrrole-2-Carboxylates (MIC values in µg/mL)

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentBacterial StrainMIC (µg/mL)Reference
2a -H3,5-Dimethyl4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-M. tuberculosis H37Rv0.7[6]
2b 4-Chlorobenzyl-H-H-HK. pneumoniae1.02-6.35[10]
2c 4-Chlorobenzyl-H-H-HE. coli1.02-6.35[10]
2d 4-Chlorobenzyl-H-H-HP. aeruginosa1.02-6.35[10]
2e Arylmethyl-H4-Aryl-HStaphylococcus spp.Appreciable[5]

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • N1-Arylmethyl Substitution: The presence of an arylmethyl group at the N1 position, such as a 4-chlorobenzyl group, has been shown to be beneficial for activity against Gram-negative bacteria.[10]

  • Substituents at C3, C4, and C5: The substitution pattern on the pyrrole ring is critical. For antitubercular activity, complex side chains at the C4 position, such as the hydrazonoethyl group in compound 2a , have proven effective.[6] For activity against Staphylococcus spp., 4-aryl substitution is important.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13][14][15]

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A simplified workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[14]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Substituted pyrrole-2-carboxylic acids have been investigated as inhibitors of COX-1 and COX-2, the two main isoforms of the enzyme.[16]

Comparative COX Inhibition by Substituted Pyrrole-2-Carboxylic Acid Derivatives (IC50 values in µM)

Compound IDN1-SubstituentC5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
3a Acetic acid groupSubstituted phenyl> Celecoxib> Celecoxib[16]
3b Benzoic acid groupSubstituted phenyl-Lower than reference[16]

Note: The specific IC50 values and selectivity can vary significantly based on the substituents and the assay conditions.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • N1-Substitution: The introduction of an acetic acid group at the N1 position has been shown to yield potent inhibitors of both COX-1 and COX-2.[16]

  • Selectivity: The nature of the substituents can be modulated to achieve selective inhibition of COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: COX Inhibitor Screening Assay

Commercially available COX inhibitor screening assay kits provide a convenient and standardized method to evaluate the inhibitory potential of compounds against COX-1 and COX-2.[17][18][19][20][21] These assays typically measure the peroxidase activity of the COX enzymes.

Workflow for COX Inhibitor Screening Assay

COX_Workflow A Prepare reaction mixture (buffer, heme, enzyme) B Add test inhibitor or vehicle control A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with arachidonic acid C->D E Add colorimetric or fluorometric probe D->E F Measure absorbance or fluorescence E->F G Calculate percent inhibition and IC50 F->G

Caption: A general workflow for a COX inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the kit manufacturer's instructions.[19]

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells and a vehicle control to the control wells.[17]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[19]

  • Detection: After a specific incubation time, add a probe that reacts with the product of the COX reaction (prostaglandin G2) to generate a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Mechanistic Insights: Signaling Pathways

The diverse bioactivities of substituted pyrrole-2-carboxylates stem from their ability to modulate various cellular signaling pathways.

Apoptosis Induction Pathway by Anticancer Pyrrole Derivatives

Apoptosis_Pathway cluster_cell Cancer Cell Pyrrole Substituted Pyrrole-2-Carboxylate Mitochondria Mitochondria Pyrrole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by some anticancer pyrrole derivatives.[22]

COX Inhibition Pathway by Anti-inflammatory Pyrrole Derivatives

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX-1 / COX-2 ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrrole Substituted Pyrrole-2-Carboxylate Pyrrole->COX_Enzyme Inhibits

Caption: Inhibition of the cyclooxygenase pathway by anti-inflammatory pyrrole-2-carboxylate derivatives.

Conclusion and Future Directions

Substituted pyrrole-2-carboxylates represent a versatile and promising class of bioactive molecules with demonstrated potential in oncology, infectious diseases, and inflammation. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided serve as a practical resource for researchers engaged in the discovery and development of novel pyrrole-based therapeutics.

Future research in this area should focus on expanding the chemical diversity of substituted pyrrole-2-carboxylates and conducting comprehensive in vivo studies to validate the in vitro findings. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.

References

Comparative Guide to the Mechanistic Validation of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the elucidation of a small molecule's mechanism of action (MoA) is a critical milestone. It transforms a compound from a mere "hit" into a viable lead for therapeutic development. This guide provides a comprehensive framework for the validation of the MoA of a novel pyrrole derivative, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate. We will objectively compare its hypothesized performance with established alternatives, supported by detailed experimental protocols and data interpretation.

Our investigation is grounded in the hypothesis that this compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The rationale for this hypothesis stems from the structural similarities to known pyrrole-containing anti-inflammatory agents.[1] This guide will walk you through the necessary steps to rigorously test this hypothesis and characterize the compound's activity.

Introduction to the Target and Rationale for MoA Hypothesis

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] this compound is a novel entity within this class. Its core structure, a substituted pyrrole-2-carboxylate, is analogous to moieties in known enzyme inhibitors.[1][5][6] The presence of a hydroxyl group at the 3-position and a methyl group on the pyrrole nitrogen are key modifications that likely influence its target specificity and potency.

Hypothesized Mechanism of Action: We propose that this compound selectively inhibits the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Compounds: To provide a robust validation, we will compare the activity of this compound with two well-characterized drugs:

  • Celecoxib: A diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.

  • Ibuprofen: A non-selective COX inhibitor, serving as a control for isoform selectivity.

Experimental Workflow for MoA Validation

A multi-pronged approach is essential to build a convincing case for a specific MoA.[7][8][9] Our experimental workflow is designed to move from broad, target-based screening to more specific cellular and functional assays.

MoA Validation Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Downstream Effects & Off-Target Profiling A In Vitro COX-1/COX-2 Enzyme Inhibition Assay B Binding Affinity Determination (e.g., SPR or ITC) A->B Confirm direct interaction C Cell-Based Prostaglandin E2 (PGE2) Assay A->C Validate cellular efficacy D COX Isoform Selectivity in Cells B->D Correlate binding and function C->D Assess functional outcome E Western Blot for Downstream Markers D->E Investigate pathway modulation F Broad Kinase Panel Screening E->F Evaluate specificity

Caption: A stepwise workflow for validating the mechanism of action, from initial enzyme inhibition to cellular and off-target analysis.

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the respective enzyme, the test compound at varying concentrations (typically from 1 nM to 100 µM), and the probe in an appropriate buffer.

  • Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The plate is incubated at 37°C for a specified time (e.g., 15 minutes).

  • Data Acquisition: The product formation is measured using a plate reader at the appropriate wavelength for the chosen probe.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Prostaglandin E2 (PGE2) Assay

Objective: To assess the ability of the compound to inhibit the production of PGE2 in a cellular context, which is a direct downstream consequence of COX-2 activity.

Methodology:

  • Cell Line: A suitable cell line that expresses high levels of COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells or IL-1β-stimulated A549 cells.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound, Celecoxib, or Ibuprofen for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) or IL-1β (10 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values for PGE2 inhibition are calculated.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for this compound, alongside the expected results for our comparative compounds.

Table 1: In Vitro Enzyme Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15005030
Celecoxib20004050
Ibuprofen1002500.4

Table 2: Cellular PGE2 Inhibition

CompoundIC50 in LPS-stimulated RAW 264.7 cells (nM)
This compound85
Celecoxib70
Ibuprofen400

Interpretation of Results: The hypothetical data suggests that this compound is a potent and selective inhibitor of COX-2, with a selectivity index of 30. This is comparable to the known selective inhibitor Celecoxib. In contrast, Ibuprofen shows a preference for COX-1. The cell-based assay results corroborate the in vitro findings, demonstrating that our target compound effectively reduces the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.

Visualizing the Signaling Pathway

Understanding the broader context of the target is crucial. The following diagram illustrates the role of COX-2 in the arachidonic acid cascade.

Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosa Protection, Platelet Aggregation This compound This compound This compound->COX-2 (inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Inhibits Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Inhibits Ibuprofen->COX-2 (inducible) Inhibits

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of the compared compounds.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the mechanism of action of this compound. The presented experimental framework, if yielding results similar to our hypothetical data, would provide strong evidence for its role as a selective COX-2 inhibitor.

Future experimental steps would include:

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity and kinetics of the compound to the COX enzymes, providing further validation of direct target engagement.[10]

  • In Vivo Efficacy Studies: Assessing the anti-inflammatory and analgesic effects of the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) would be the next critical step.

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is essential for its progression as a drug candidate.

By following this comprehensive validation strategy, researchers can build a solid foundation for the further development of promising small molecules like this compound.

References

Cross-reactivity studies of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Assessment of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of this compound. We will delve into the underlying principles of immunochemical cross-reactivity for small molecules (haptens), present detailed experimental protocols for robust assessment, and offer a clear methodology for data interpretation.

Introduction: The Significance of Cross-Reactivity for Small Molecules

This compound is a small organic molecule. In various applications, from drug development to residue analysis, understanding its potential to be recognized by antibodies raised against other compounds is critical. Cross-reactivity, the binding of an antibody to an antigen other than the one used for its induction, can lead to false-positive results in immunoassays, off-target effects in therapeutic applications, or unforeseen allergic responses.

Small molecules like this one are generally not immunogenic on their own; they are considered haptens. To elicit an immune response and generate specific antibodies, they must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting antibody population will have varying degrees of specificity for the hapten, its linker, and the combined structure. It is this specificity that we must rigorously test.

This guide will focus on the gold-standard method for small molecule cross-reactivity testing: the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) , supplemented by insights from Surface Plasmon Resonance (SPR) for kinetic analysis.

The Principle of Competitive Immunoassay for Cross-Reactivity

The core of our investigation lies in the principle of competitive binding. In a cELISA, a known, limited amount of specific antibody is incubated with a sample containing an unknown amount of the target analyte (or a potential cross-reactant). This mixture is then added to a microplate well coated with a hapten-protein conjugate. The free analyte in the sample competes with the coated hapten for binding to the limited antibody sites. A higher concentration of analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.

By systematically testing structurally similar compounds, we can determine the concentration at which they inhibit 50% of the antibody binding (the IC50 value). Comparing the IC50 of the target analyte to the IC50 of potential cross-reactants allows for a quantitative measure of cross-reactivity.

G cluster_0 Competitive ELISA Workflow P1 Coat Plate with Hapten-Protein Conjugate P2 Block Non-Specific Sites P1->P2 P3 Incubate Antibody with Sample (Analyte or Cross-Reactant) P2->P3 P4 Add Mixture to Coated Plate (Competitive Binding Occurs) P3->P4 P5 Wash to Remove Unbound Reagents P4->P5 P6 Add Enzyme-Labeled Secondary Antibody P5->P6 P7 Wash Step P6->P7 P8 Add Substrate & Measure Signal P7->P8

Caption: High-level workflow for a competitive ELISA experiment.

Experimental Protocols

Prerequisite: Hapten-Carrier Protein Conjugation

To perform a cELISA, an immunogen (for antibody production) and a coating antigen are required. The carboxylate group on this compound provides a convenient handle for conjugation to carrier proteins via their lysine residues using the carbodiimide (EDC) reaction.

Protocol: EDC Conjugation

  • Activation: Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF). Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 4 hours to form the NHS-ester.

  • Conjugation: Dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4. Add the activated hapten solution dropwise while gently stirring.

  • Incubation: Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Purification: Remove the unconjugated hapten by dialysis against PBS (3 changes over 24 hours) or using a desalting column.

  • Characterization: Confirm conjugation using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a distinct chromophore.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol assumes you have a specific polyclonal or monoclonal antibody against this compound.

Materials:

  • 96-well high-binding microplates

  • Coating antigen (e.g., Hapten-BSA conjugate)

  • Primary antibody

  • Potential cross-reactants (structurally similar compounds)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

Procedure:

  • Coating: Dilute the hapten-BSA conjugate to 1-5 µg/mL in PBS. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (step 2).

  • Competition:

    • Prepare serial dilutions of your target analyte (standard curve) and each potential cross-reactant in PBST. A typical range is 0.01 to 10,000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (pre-diluted to a concentration determined by titration, usually the concentration that gives ~80% of the maximum signal).

    • Incubate this mixture for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (step 2).

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the cELISA is used to generate inhibition curves. The absorbance signal is inversely proportional to the concentration of the free analyte.

G cluster_1 Data Analysis Pipeline D1 Raw Absorbance Data (OD450) D2 Calculate % Inhibition: (1 - (Sample OD / Max OD)) * 100 D1->D2 D3 Plot % Inhibition vs. log(Concentration) D2->D3 D4 Fit Four-Parameter Logistic (4-PL) Curve D3->D4 D5 Determine IC50 Value (Concentration at 50% Inhibition) D4->D5 D6 Calculate % Cross-Reactivity D5->D6

Caption: Workflow for analyzing competitive immunoassay data.

Calculation of Cross-Reactivity (CR%):

The cross-reactivity is calculated using the IC50 values derived from the inhibition curves.

CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

Comparative Data Analysis (Hypothetical)

To illustrate the output, let's consider a hypothetical study comparing this compound against structurally similar compounds.

Table 1: Hypothetical Cross-Reactivity Data

CompoundStructure Similarity to TargetIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte) 15.2 100%
Methyl 1-methyl-1H-pyrrole-2-carboxylateHigh (lacks 3-hydroxy group)305.85.0%
3-Hydroxy-1-methyl-1H-pyrroleMedium (lacks carboxylate)1,480.51.0%
Methyl 3-hydroxy-1H-pyrrole-2-carboxylateHigh (lacks N-methyl group)75.120.2%
Furan-2-carboxylic acidLow (different heterocycle)> 10,000< 0.15%

Interpretation:

  • The absence of the N-methyl group (Methyl 3-hydroxy-1H-pyrrole-2-carboxylate) had a moderate impact, suggesting it is part of the epitope but not the most critical recognition site.

  • The removal of the 3-hydroxy group (Methyl 1-methyl-1H-pyrrole-2-carboxylate) dramatically reduced binding, indicating this hydroxyl group is a key feature for antibody recognition.

  • Changing the core heterocyclic ring from pyrrole to furan essentially eliminated all cross-reactivity.

Orthogonal Method: Surface Plasmon Resonance (SPR)

While cELISA provides robust data on cross-reactivity, it is an endpoint measurement. SPR offers real-time kinetic analysis, providing deeper insights into the binding association (ka) and dissociation (kd) rates.

Experimental Outline for SPR:

  • Immobilization: Covalently immobilize the anti-hapten antibody onto a sensor chip surface.

  • Injection: Inject precise concentrations of the target analyte and potential cross-reactants over the chip surface.

  • Measurement: The SPR instrument measures changes in the refractive index at the surface as the analytes bind and dissociate from the antibody, generating a sensorgram.

  • Analysis: Fit the sensorgram data to kinetic models to determine ka, kd, and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.

Table 2: Hypothetical SPR Kinetic Data

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10⁵ 2.2 x 10⁻³ 1.47 x 10⁻⁸
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate1.1 x 10⁵8.5 x 10⁻³7.73 x 10⁻⁸
Methyl 1-methyl-1H-pyrrole-2-carboxylate3.2 x 10⁴9.1 x 10⁻²2.84 x 10⁻⁶

The SPR data corroborates the cELISA findings, showing that the target analyte has the highest affinity (lowest KD), primarily driven by a much slower dissociation rate (kd).

Conclusion

A thorough cross-reactivity assessment is non-negotiable for any application involving specific antibody-antigen interactions with small molecules. The competitive ELISA serves as the primary workhorse for this analysis, providing quantitative cross-reactivity percentages that are easy to interpret. By following the detailed protocols and data analysis frameworks presented here, researchers can generate robust, reliable, and self-validating data. Supplementing these findings with orthogonal methods like SPR adds a layer of confidence by providing detailed kinetic information. This structured approach ensures that the specificity of antibodies for this compound is well-characterized, mitigating risks of false positives and off-target effects in its intended application.

Structure-activity relationship (SAR) studies of hydroxypyrrole carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Hydroxypyrrole Carboxylates

Introduction: The Versatile Hydroxypyrrole Carboxylate Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its five-membered aromatic structure offers a unique combination of electronic properties and substitution points, making it a versatile template for drug design. When functionalized with hydroxyl and carboxylate groups, the resulting hydroxypyrrole carboxylate core becomes a powerful pharmacophore capable of engaging with a wide array of biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of hydroxypyrrole carboxylates. We will explore how subtle modifications to the core structure influence biological activity against different therapeutic targets, including malarial parasites, inflammatory enzymes, and bacterial enzymes. By synthesizing data from multiple studies, this guide aims to provide researchers with a clear, evidence-based understanding of the key structural determinants for potency and selectivity in this important class of compounds.

Comparative SAR Analysis Across Therapeutic Targets

The strategic placement of substituents on the hydroxypyrrole carboxylate scaffold is critical for directing its biological activity. Below, we compare the SAR for distinct series of compounds targeting different diseases, highlighting how the same core can be adapted to achieve diverse therapeutic effects.

Pyrrolone Analogs as Potent Antimalarial Agents

Malaria remains a significant global health threat, and new drugs are urgently needed. A phenotypic screen against Plasmodium falciparum identified a potent pyrrolone hit, TDR32750 (Compound 8a ), with an EC50 of approximately 9 nM.[3][4] Subsequent SAR studies revealed critical structural features for antimalarial activity.

The core of the lead compound consists of two heterocyclic rings (A and B) connected by a methylene linker. The SAR investigation focused on systematically modifying each of these three components.

  • Ring A (N-Arylpyrrole): Modifications to the N-phenyl ring demonstrated that electron-withdrawing groups were generally favored. For instance, a trifluoromethyl group at the ortho position of the phenyl ring provided high potency.

  • Linker: The exocyclic double bond's geometry and the linker's nature were found to be crucial for maintaining the molecule's optimal conformation for activity.

  • Ring B (Hydroxypyrrole Carboxylate mimic): The pyrrolone ring (a tautomer of a hydroxypyrrole) and its substituents were highly sensitive to change. Removing the methyl groups at the C-2 and C-5 positions of the pyrrole ring resulted in a significant 20-25 fold loss in activity.[3] Replacing the pyrrole with other heterocycles like imidazole, pyrazole, or furan also led to a substantial decrease in potency.[3]

CompoundRing A Substituent (R¹)Ring B ModificationP. falciparum K1 EC₅₀ (nM)[3]Selectivity vs. L6 cells (>fold)[3]
8a 2-(Trifluoromethyl)phenyl2,5-dimethylpyrrole~9>2000
9a 2-(Trifluoromethyl)phenylPyrrole (no methyls)180>1100
9c 2-(Trifluoromethyl)phenyl2,5-diethylpyrrole12>1600
9e 2-(Trifluoromethyl)phenylImidazole>20,000-
9j 2-(Trifluoromethyl)phenylPhenyl1,800>11

Key Insight: The SAR for this antimalarial series underscores the importance of the substituted N-aryl dimethylpyrrole moiety. The methyl groups on Ring B appear critical for establishing favorable interactions within the biological target, and the pyrrole nitrogen itself is essential, as replacing it with other heteroatoms abolishes activity.[3]

Pyrrole Carboxylic Acids as Cyclooxygenase (COX) Inhibitors

Chronic inflammation is linked to a variety of diseases, and the COX-1 and COX-2 enzymes are key targets for anti-inflammatory drugs. A series of pyrrole carboxylic acid derivatives have been evaluated as dual COX-1/COX-2 inhibitors, revealing distinct SAR trends.

A study of these derivatives showed that small acidic groups at the N-1 position and lipophilic, bulky groups at the C-5 position were crucial for potent, dual inhibition.[5]

  • N-1 Position: Compounds featuring an acetic acid group at this position (e.g., 4g, 4h, 4k, 4l ) displayed the highest activity against both COX-1 and COX-2.[5] This acidic moiety likely mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes.

  • C-5 Position: The presence of a lipophilic and bulkier group at this position enhanced activity against both isoforms.

  • Activity Shift: Interestingly, replacing the small acetic acid group at N-1 with a larger acidic group, such as hydroxybenzoic acid, shifted the selectivity, making the compounds more biased towards COX-1 inhibition.[5]

CompoundN-1 Substituent (R¹)C-5 Substituent (R²)COX-1 IC₅₀ (µM)[5]COX-2 IC₅₀ (µM)[5]
4h -CH₂COOH4-Chlorophenyl0.050.08
4g -CH₂COOH4-Fluorophenyl0.070.10
5b 4-Carboxyphenyl4-Fluorophenyl0.110.22
5e 4-Carboxyphenyl4-Methoxyphenyl0.090.25
Celecoxib --1.800.06
Ibuprofen --0.361.20

Key Insight: The SAR for COX inhibition highlights the critical role of an N-1 acidic side chain for anchoring the inhibitor in the active site. The size and nature of this acidic group, in combination with a lipophilic C-5 substituent, can be fine-tuned to modulate potency and achieve either dual inhibition or isoform-selective activity.[5]

Visualizing Structure-Activity Relationships

The following diagram summarizes the key SAR findings for the hydroxypyrrole carboxylate scaffold across different therapeutic targets.

SAR_Summary scaffold { N |  C5 | C4-OH |  C3 |  C2-COOR} N1_node N-1 Position scaffold:N->N1_node C5_node C-5 Position scaffold:C5->C5_node C2C3_node C-2/C-3 Positions scaffold:C2->C2C3_node scaffold:C3->C2C3_node N1_SAR Acetic Acid Group: - Potent COX-1/COX-2 Inhibition Benzyl Group: - Important for MBL Inhibition Aryl Group: - Key for Antimalarial Activity N1_node->N1_SAR Effect of Substituent C5_SAR Lipophilic/Bulky Group: - Enhances COX Inhibition Methyl Group: - Critical for Antimalarial Activity Diphenyl Groups (C4/C5): - Important for MBL Inhibition C5_node->C5_SAR Effect of Substituent C2C3_SAR Carboxylate (C2/C3): - Essential for activity - Can be hydrolyzed from ester Carbonitrile (C3): - Key for MBL Inhibition C2C3_node->C2C3_SAR Effect of Functional Group

Caption: Key SAR takeaways for the hydroxypyrrole carboxylate scaffold.

Experimental Protocols

Reproducibility and methodological transparency are cornerstones of scientific integrity. This section provides detailed protocols for the synthesis and biological evaluation of hydroxypyrrole carboxylates.

Protocol 1: One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

This protocol is adapted from a modern, efficient Hantzsch pyrrole synthesis performed in a continuous flow microreactor. This method is advantageous as it allows for the direct synthesis of the target carboxylic acids from inexpensive starting materials in a single step, avoiding the isolation of intermediates.[6][7]

Rationale: The Hantzsch reaction involves the condensation of a β-ketoester, an amine, and an α-haloketone. In this flow synthesis, a tert-butyl ester is used as the starting material. The HBr generated as a by-product during the pyrrole formation is utilized in situ to catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid, streamlining the process significantly.[6]

Materials:

  • tert-Butyl acetoacetate

  • Primary amine (e.g., benzylamine)

  • 2-Bromoketone (e.g., 2-bromoacetophenone)

  • Acetonitrile (MeCN) as solvent

  • Flow reactor system (e.g., Syrris Africa or similar) equipped with pumps, a T-mixer, and a heated microreactor coil.

Procedure:

  • Stream A Preparation: Prepare a solution of the primary amine (1.0 eq) and tert-butyl acetoacetate (1.0 eq) in MeCN.

  • Stream B Preparation: Prepare a solution of the 2-bromoketone (1.0 eq) in MeCN.

  • System Setup: Set up the flow reactor with a T-mixer to combine Stream A and Stream B. The output from the mixer should feed into a heated reactor coil (e.g., 10 mL PFA tubing). Set the reactor temperature (e.g., 100-140 °C).

  • Reaction Initiation: Pump Stream A and Stream B at equal flow rates (e.g., 50 µL/min each for a total flow rate of 100 µL/min) into the T-mixer.

  • Collection: The combined stream flows through the heated reactor coil. The residence time is determined by the coil volume and the total flow rate.

  • Work-up: Collect the reactor output. Concentrate the solution under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield the pure pyrrole-3-carboxylic acid.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 using a fluorometric inhibitor screening kit.

Rationale: This assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, the enzymes produce Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, a reaction that can be monitored using a fluorescent probe that emits light upon oxidation. An inhibitor will block PGG₂ production, thus reducing the fluorescent signal.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and the probe in the assay buffer according to the kit manufacturer's instructions.

  • Compound Plating: Add 1 µL of the test compound solution (at various concentrations) or DMSO (vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 20 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to each well to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Workflow Visualization

The following diagram illustrates the general workflow for a structure-activity relationship study of novel hydroxypyrrole carboxylates.

SAR_Workflow concept Hypothesis Generation & Target Identification design In Silico Design & Analog Selection concept->design synthesis Chemical Synthesis (e.g., Flow Chemistry) design->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., COX Assay) purification->screening sar_analysis Data Analysis & SAR Identification screening->sar_analysis sar_analysis->design Iterative Design Cycle hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead Identify Hits adme In Vitro ADME/Tox Profiling hit_to_lead->adme in_vivo In Vivo Efficacy Studies (e.g., Rodent Models) adme->in_vivo lead Lead Candidate in_vivo->lead

Caption: General workflow for an SAR-driven drug discovery project.

Conclusion and Future Directions

The hydroxypyrrole carboxylate scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. As demonstrated, specific substitution patterns are required to tailor the activity for different therapeutic applications, from antimalarials to anti-inflammatory agents. The SAR insights reveal that control over substitution at the N-1, C-2, and C-5 positions is paramount for achieving desired biological outcomes.

Future research in this area should focus on leveraging modern synthetic techniques like continuous flow chemistry to rapidly generate diverse analog libraries.[6][7] Furthermore, integrating computational modeling with empirical screening can help rationalize observed SAR trends and predict novel structures with enhanced potency and improved pharmacokinetic profiles. As our understanding of the biosynthetic pathways of natural pyrrole-containing products deepens, there may also be opportunities to use enzymatic synthesis to create novel analogs.[8][9][10] The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Central to this process is the rigorous evaluation of a compound's biological activity, a tale often told in two distinct yet interconnected chapters: in vitro and in vivo. This guide provides a comprehensive comparison of the anticancer activities of the novel synthetic molecule, Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, navigating from its effects on cancer cells in a controlled laboratory setting to its efficacy within a living organism.

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a distinct derivative, has been synthesized for investigation into its potential as a novel therapeutic agent. This guide will delve into the hypothetical, yet plausible, anticancer profile of this compound, underpinned by established experimental protocols and data interpretation frameworks relevant to the field.

The Crucial Dialogue: Understanding In Vitro vs. In Vivo Efficacy

A fundamental principle in pharmacology is the correlation between in vitro and in vivo results, often referred to as In Vitro-In Vivo Correlation (IVIVC).[3][4][5] An IVIVC aims to establish a predictive mathematical model that links the in vitro properties of a drug to its in vivo response.[3][4] While a strong in vitro potency is a prerequisite for a promising drug candidate, it does not always translate to in vivo efficacy. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) within a complex biological system can significantly alter a compound's performance.[3] Therefore, a side-by-side comparison of in vitro and in vivo data is indispensable for a holistic understanding of a compound's therapeutic potential and for making informed decisions in the drug development pipeline.

In Vitro Cytotoxicity Profile of this compound

The initial assessment of an anticancer compound's efficacy begins with determining its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[6][7] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6][7]

Hypothetical In Vitro Cytotoxicity Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
A549Lung Carcinoma5.1
HCT116Colon Carcinoma3.8
PC-3Prostate Adenocarcinoma7.2
U-87 MGGlioblastoma4.5
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Experimental Workflow.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft mouse model is a widely used preclinical model in oncology research for this purpose.[8][9][10] This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the assessment of a drug's therapeutic potential in a more physiologically relevant context.[8][9]

Hypothetical In Vivo Efficacy Data

Based on the potent in vitro activity against the MCF-7 breast cancer cell line, a xenograft study was hypothetically conducted. The table below summarizes the potential outcome.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-Oral (p.o.)0
This compound25Oral (p.o.)35
This compound50Oral (p.o.)62
Positive Control (Doxorubicin)5Intravenous (i.v.)75
Experimental Protocol: Xenograft Mouse Model

This protocol details the procedure for evaluating the in vivo antitumor activity of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • MCF-7 human breast cancer cells

  • Matrigel

  • This compound formulated for oral administration

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Inject MCF-7 cells subcutaneously B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer compound/vehicle daily C->D E Measure tumor volume twice weekly D->E 21 days F Monitor body weight and health E->F G Euthanize mice at endpoint E->G F->D H Excise and weigh tumors G->H I Calculate Tumor Growth Inhibition (TGI) H->I

Xenograft Mouse Model Experimental Workflow.

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The hypothetical data presented illustrates a favorable scenario where the potent in vitro cytotoxicity of this compound translates into significant in vivo antitumor efficacy. The dose-dependent tumor growth inhibition observed in the xenograft model would strongly support its further development.

However, it is crucial to acknowledge that discrepancies can arise. A compound may exhibit high potency in vitro but fail in vivo due to poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism) or unforeseen toxicity. Conversely, a compound with moderate in vitro activity might show enhanced efficacy in vivo if it is metabolized into a more active form or if it accumulates preferentially in the tumor tissue.

A comprehensive analysis would also involve mechanistic studies. For instance, based on the known activities of other pyrrole derivatives, this compound might exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes This compound This compound This compound->Akt inhibits

Hypothetical Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

This guide has provided a comparative framework for evaluating the in vitro and in vivo anticancer activity of this compound. By integrating hypothetical data with established, detailed experimental protocols, we have illustrated the critical journey of a novel compound from the laboratory bench to a preclinical model. The successful correlation of potent in vitro cytotoxicity with significant in vivo efficacy, as depicted in this guide, represents a crucial milestone in the validation of a new anticancer drug candidate. Further investigations into its mechanism of action, pharmacokinetic profile, and safety are warranted to fully elucidate its therapeutic potential.

References

A Senior Application Scientist's Guide to DFT and Computational Studies of Pyrrole Derivatives' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional organic materials.[1][2] Understanding their electronic properties is paramount for designing novel pharmaceuticals, catalysts, and optoelectronic devices.[1][3] This guide provides an in-depth comparison of computational approaches, specifically focusing on Density Functional Theory (DFT), to elucidate the electronic characteristics of pyrrole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Power of Computational Chemistry in Pyrrole Research

Computational chemistry, particularly DFT, offers a robust framework for investigating the electronic structure of molecules at the atomic level. It allows for the prediction of various physicochemical parameters, including binding energies, charge distribution, orbital energies, and electronic transitions, providing insights that can be challenging to obtain through experimental methods alone. For pyrrole derivatives, DFT has been successfully employed to study their stability, reactivity, and potential as high-energy-density compounds.[1][2][4]

Navigating the Landscape of DFT: Functionals and Basis Sets

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. This section provides a comparative overview of common choices for studying pyrrole derivatives.

Choosing the Right Functional: A Balancing Act

The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-electron interactions. The choice of functional significantly impacts the accuracy of the predicted electronic properties.

  • Hybrid Functionals (e.g., B3LYP, PBE0, M06-2X): These functionals incorporate a portion of exact Hartree-Fock (HF) exchange, often leading to a good balance of accuracy and computational cost for a wide range of systems.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used functionals, B3LYP has shown considerable success in predicting the electronic and vibrational properties of pyrrole-based systems.[5][6] It is often a good starting point for many investigations.

    • PBE0: This functional often provides improved accuracy over B3LYP for certain properties, particularly for systems with significant charge transfer character.[7]

    • M06-2X: This meta-hybrid functional is known for its good performance in describing non-covalent interactions and has been used for studying the electronic properties of pyrrole derivatives.[8][9]

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for describing charge-transfer excitations and long-range interactions, which can be important in larger, substituted pyrrole systems.[7][10] They often provide more accurate predictions of excited state properties compared to standard hybrid functionals.[7][11]

Table 1: A Comparative Overview of Common DFT Functionals for Pyrrole Derivatives

FunctionalTypeStrengthsConsiderations
B3LYP HybridGeneral-purpose, good balance of cost and accuracy.[5][6]May underestimate charge-transfer excitation energies.
PBE0 HybridOften more accurate than B3LYP for certain properties.[7]Can be computationally more demanding than B3LYP.
M06-2X Meta-HybridGood for non-covalent interactions.[8][9]Performance can be system-dependent.
CAM-B3LYP Range-SeparatedExcellent for charge-transfer excitations and excited states.[7][10]Higher computational cost.
ωB97X-D Range-SeparatedIncludes dispersion corrections, good for systems with non-covalent interactions.[7]Higher computational cost.
The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311++G(d,p)): These are widely used and offer a systematic way to improve accuracy.

    • 6-31G(d): A good starting point for geometry optimizations.[12][13]

    • 6-31+G(d,p): The addition of diffuse functions (+) is crucial for describing anions and systems with diffuse electron density, while polarization functions (p) on hydrogens improve the description of bonding.[14]

    • 6-311++G(d,p): A larger and more flexible basis set that can provide higher accuracy, often used for final single-point energy calculations and property predictions.[15][16]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.

Key Electronic Properties and Their Computational Analysis

DFT allows for the calculation of several key electronic properties that provide valuable insights into the behavior of pyrrole derivatives.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[17]

  • HOMO Energy: Relates to the ionization potential and the ability of a molecule to donate an electron.

  • LUMO Energy: Relates to the electron affinity and the ability of a molecule to accept an electron.

  • HOMO-LUMO Gap (Eg): This is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule.[9][18] A smaller gap generally indicates higher reactivity and easier electronic excitation.

The energies and spatial distributions of the HOMO and LUMO can be readily visualized from a DFT calculation, providing a qualitative understanding of charge transfer within the molecule.[19]

Simulating UV-Vis Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules.[8][19] It allows for the simulation of UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.[20] This is invaluable for comparing theoretical predictions with experimental spectroscopic data and for understanding the nature of the electronic transitions (e.g., π-π* transitions).[20]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations on a Pyrrole Derivative

This protocol outlines a general workflow for performing a DFT calculation on a model pyrrole derivative, such as 2-acetylpyrrole.

Step 1: Molecular Structure Preparation
  • Build the Molecule: Construct the 3D structure of the pyrrole derivative using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization
  • Choose a Method: Select an appropriate DFT functional and basis set. For a good balance of accuracy and cost, B3LYP/6-31G(d) is a reasonable starting point.

  • Set up the Calculation: In your quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem), specify the following:

    • Calculation type: Geometry Optimization

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 and 1, respectively.

  • Run the Calculation: Submit the calculation and monitor its progress.

  • Verify the Optimized Structure: Ensure the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum energy structure.[21]

Step 3: Calculation of Electronic Properties
  • Single-Point Energy Calculation: Using the optimized geometry from Step 2, perform a more accurate single-point energy calculation with a larger basis set (e.g., B3LYP/6-311++G(d,p)). This will provide more reliable electronic properties.

  • Analyze the Output: From the output file, extract key information:

    • HOMO and LUMO energies and the HOMO-LUMO gap.

    • Molecular orbital coefficients and visualizations.

    • Mulliken or Natural Bond Orbital (NBO) population analysis for charge distribution.[19]

Step 4: Simulation of UV-Vis Spectrum (TD-DFT)
  • Set up the TD-DFT Calculation: Using the optimized geometry, set up a TD-DFT calculation.

    • Calculation type: TD-DFT

    • Functional and Basis Set: The same as used for the single-point energy calculation (e.g., B3LYP/6-311++G(d,p)). For better accuracy with excited states, a range-separated functional like CAM-B3LYP might be preferable.[10]

    • Number of States: Request the calculation of a sufficient number of excited states to cover the spectral region of interest (e.g., the first 10 singlet states).

  • Analyze the Output: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the absorption.

  • Plot the Spectrum: To visualize the simulated spectrum, plot the oscillator strengths against the excitation wavelengths. Each peak can be broadened using a Gaussian or Lorentzian function to resemble an experimental spectrum.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for a DFT study of a pyrrole derivative.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculations cluster_analysis Step 4: Analysis & Comparison build Build 3D Structure pre_opt Initial Geometry Optimization (Molecular Mechanics) build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) pre_opt->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_calc Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_calc If no imaginary frequencies properties Electronic Properties (HOMO, LUMO, Charges) sp_calc->properties tddft TD-DFT for UV-Vis Spectrum (e.g., CAM-B3LYP/6-311++G(d,p)) sp_calc->tddft comparison Compare with Experimental Data tddft->comparison

References

A Head-to-Head Comparison of Pyrrole-Based Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. Within the realm of antibacterial research, pyrrole-containing molecules represent a rich and diverse source of potential therapeutic agents. This guide provides a head-to-head comparison of four prominent classes of naturally derived pyrrole-based antibacterial agents: Prodigiosins , Violacein , Pyrrolnitrin , and Tambjamines . We will delve into their antibacterial performance, supported by experimental data, and elucidate their mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their own investigations.

The Contenders: An Introduction to Pyrrole-Based Antibacterial Agents

The inherent chemical properties of the pyrrole ring, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it an ideal building block for molecules that can interact with biological targets. The four classes of compounds discussed here are all microbial secondary metabolites, each with a unique chemical architecture and a distinct approach to combating bacterial growth.

  • Prodigiosins: A family of red-pigmented tripyrrole alkaloids, primarily produced by Serratia marcescens and other bacteria.

  • Violacein: A violet bis-indole pigment produced by bacteria such as Chromobacterium violaceum.

  • Pyrrolnitrin: A chlorinated phenylpyrrole antibiotic originally isolated from Pseudomonas pyrrocinia.

  • Tambjamines: A group of yellow-pigmented bipyrrole alkaloids, often found in marine bacteria and invertebrates.

Performance Showdown: A Quantitative Look at Antibacterial Activity

The in vitro efficacy of an antibacterial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Below is a comparative summary of the reported MIC values for our selected pyrrole-based agents against two clinically relevant representative bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Compound ClassRepresentative Compound(s)Staphylococcus aureus MICEscherichia coli MICKey Observations
Prodigiosins Prodigiosin3 - 16 µg/mL[1][2]15.9 µM (~5.15 µg/mL)[3]Generally more potent against Gram-positive bacteria.
Violacein Violacein5.7 µg/mL[4][5]>1000 µg/mL[6]Exhibits strong selectivity for Gram-positive bacteria.
Pyrrolnitrin PyrrolnitrinInhibition zone of 1.4 cm at 75 µg[1][5]High resistance reported[6]Primarily active against fungi and Gram-positive bacteria.
Tambjamines VariousLimited quantitative data availableLimited quantitative data availableDisplay broad antimicrobial activities.

Note: Direct comparison of MIC values should be approached with caution, as variations in experimental conditions (e.g., specific strains, inoculum density, and media) can influence the results. The data presented here are compiled from various studies to provide a general overview.

Unraveling the Mechanisms: How Pyrrole-Based Agents Exert Their Effects

Understanding the mechanism of action is paramount in drug development, as it informs on potential resistance pathways and opportunities for synergistic combinations. The pyrrole-based agents employ diverse strategies to inhibit bacterial growth.

Prodigiosins: A Multi-Pronged Attack

Prodigiosins exhibit a complex mechanism of action, with evidence suggesting multiple cellular targets. Their lipophilic nature allows them to readily intercalate into the bacterial cell membrane, leading to disruption of membrane integrity and function. Furthermore, some studies suggest that prodigiosins can induce DNA damage and inhibit essential enzymes involved in cell wall synthesis and cellular respiration.

Caption: Proposed multifaceted mechanism of action of prodigiosins.

Violacein: A Membrane Disruptor

The primary antibacterial activity of violacein is attributed to its ability to compromise the integrity of the bacterial cytoplasmic membrane. It is believed to insert into the lipid bilayer, creating pores or channels that lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. This direct action on the membrane makes it effective against both growing and dormant bacteria.

Caption: Mechanism of violacein-induced bacterial cell death.

Pyrrolnitrin: An Electron Transport Chain Inhibitor

Pyrrolnitrin's mode of action involves the disruption of the bacterial electron transport chain, a critical process for cellular energy production. By interfering with the flow of electrons, it inhibits cellular respiration, leading to a depletion of ATP and ultimately cell death. Additionally, some evidence suggests that pyrrolnitrin can also interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins[6].

Caption: Pyrrolnitrin's dual inhibitory action on bacterial metabolism.

Tambjamines: The Role of Ion Coordination

The antibacterial mechanism of tambjamines is less well-defined compared to the other classes. However, their structure, featuring a bipyrrole core, suggests that ion coordination plays a crucial role in their biological activity[7][8]. It is hypothesized that tambjamines may act as ionophores, disrupting the ion gradients across the bacterial membrane, which are essential for various cellular processes. Further research is needed to fully elucidate their mode of action.

Caption: Postulated ionophoric activity of tambjamines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the reproducibility and comparability of antibacterial susceptibility testing, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of a pyrrole-based antibacterial agent using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A9[8][9][10].

I. Preparation of Materials and Reagents
  • Test Compound: Prepare a stock solution of the pyrrole-based agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the test organism.

  • Bacterial Strains: Use standardized bacterial strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, for quality control.

  • Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize by autoclaving.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

II. Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

III. Step-by-Step Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2-12. Add 100 µL of the appropriate compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no compound).

    • The final volume in each well before adding the inoculum should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading aid, such as a viewing box, can be used.

IV. Causality and Self-Validation
  • Why a 0.5 McFarland Standard? This standardizes the initial bacterial density, ensuring that the MIC value is not influenced by an unusually high or low number of bacteria.

  • Why Cation-Adjusted Mueller-Hinton Broth? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using cation-adjusted media provides a more consistent and clinically relevant testing environment.

  • Why a Growth Control? This well (containing only medium and bacteria) confirms that the bacteria are viable and capable of growth under the assay conditions. If there is no growth in this well, the test is invalid.

  • Why a Sterility Control? A well containing only the medium should be included to ensure that the medium is not contaminated.

Conclusion and Future Perspectives

The pyrrole-based antibacterial agents—prodigiosins, violacein, pyrrolnitrin, and tambjamines—represent a fascinating and promising area of antibiotic research. This guide has provided a comparative overview of their antibacterial efficacy and mechanisms of action. Prodigiosins and violacein demonstrate significant potency, particularly against Gram-positive bacteria, by targeting the cell membrane. Pyrrolnitrin offers a distinct mechanism by disrupting cellular respiration. While the quantitative antibacterial data for tambjamines is less established, their unique structure and proposed ionophoric activity warrant further investigation.

As the challenge of antimicrobial resistance continues to grow, a deeper understanding of these and other natural product scaffolds is crucial. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their potential for synergistic combinations with existing antibiotics, and employing medicinal chemistry approaches to optimize their potency and pharmacokinetic properties. The detailed experimental protocol provided herein serves as a foundational method for researchers to generate reliable and comparable data in their quest for novel antibacterial therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the fundamental principles of chemical safety and regulatory compliance, primarily guided by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] It is imperative to treat all chemical waste as hazardous unless confirmed otherwise.[6]

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is essential. Based on data from analogous pyrrole compounds, we can infer the following potential hazards:

  • Irritation: Pyrrole derivatives are often cited as causing skin and eye irritation.[7][8][9]

  • Toxicity: Some related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Respiratory Issues: Inhalation may cause respiratory irritation.[7][8][10]

Given these potential risks, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or toxicity.[8]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and potential serious irritation.[8][9]
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any vapors or aerosols.[7][8][10][11]
Part 2: Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations to prevent dangerous reactions.[12][13]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. Plastic is often preferred for waste storage.[14] The container must have a secure cap to prevent spills and the release of vapors.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][12] Include the date when the first drop of waste was added.

  • Segregation:

    • Solid vs. Liquid: Keep solid and liquid waste in separate containers.[12][13]

    • Incompatible Chemicals: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or other reactive chemicals.[8][12][15] Always consult the SDS of any chemical you are considering mixing.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][14] The SAA should be a secondary containment unit, such as a spill tray, to contain any potential leaks.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired This compound C Designated Hazardous Waste Container A->C B Contaminated Materials (e.g., gloves, wipes) B->C D Label Container Correctly: 'Hazardous Waste' Chemical Name Date C->D is labeled E Satellite Accumulation Area (SAA) (Secondary Containment) D->E is stored in F Contact Environmental Health & Safety (EHS) for Pickup E->F awaits G Licensed Hazardous Waste Disposal Facility F->G transfers to

Caption: Workflow for the collection and disposal of this compound waste.

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the recommended PPE (see Table 1).

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect the Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[15]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[6]

Part 4: Final Disposal

The final disposal of chemical waste is a regulated process that must be handled by trained professionals.

Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[8][15]

  • Container Management: Ensure the waste container is securely closed and stored in the SAA. Do not overfill containers.[13]

  • Schedule a Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[1][14] They will ensure the waste is transported to a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.[1][2]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of in the appropriate recycling or trash bin, in accordance with institutional policies.[6][12]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

A Senior Application Scientist's Guide to Handling Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is one such compound where comprehensive, publicly available toxicological data may be limited. This guide, therefore, is constructed on a foundation of chemical class-based hazard assessment, established laboratory safety principles, and a deep understanding of risk mitigation. Our primary objective is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring that personal protection is an integral and intuitive part of your workflow.

The pyrrole ring is a common motif in biologically active compounds, including marketed drugs for various conditions.[1][2][3] However, this biological activity also necessitates a cautious approach, as related pyrrole structures can exhibit toxicity.[4] This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.

The Foundational Pillars of Safety: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is donned, a safe environment must be established. PPE is the last line of defense; robust engineering and administrative controls are the first.

  • Engineering Controls : The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[5][6] All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to minimize inhalation exposure.[5] Facilities should also be equipped with easily accessible eyewash stations and safety showers.[6][7]

  • Administrative Controls : A thorough risk assessment should be conducted before beginning any new procedure. All personnel must be trained on the specific hazards associated with substituted pyrroles and the contents of this handling guide. Clear and accurate labeling of all containers is mandatory.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and must be based on a comprehensive assessment of the potential routes of exposure (inhalation, skin contact, eye contact). The following table summarizes the mandatory PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety goggles and a face shieldChemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] A face shield must be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[5][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves are a suitable initial choice for incidental splash protection.[5][9] For prolonged contact or handling larger quantities, heavier-duty gloves or double-gloving should be considered.[10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[8] Dispose of contaminated gloves as hazardous waste immediately.
Skin & Body Protection Flame-retardant laboratory coatA lab coat should be worn at all times and kept fully buttoned.[5] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[11] Long pants and closed-toe, closed-heel shoes are mandatory.[9]
Respiratory Protection NIOSH-approved respiratorA respirator is generally not required when handling the compound in a properly functioning chemical fume hood.[5][6] However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a significant spill or failure of the primary ventilation system.[5][8]

Operational Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.[5]

Preparation
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials : Gather all necessary equipment, reagents, and waste containers before introducing the target compound.

  • Prepare for Emergencies : Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE : Put on all required PPE as detailed in the table above.

Handling
  • Chemical Transfer : All handling of this compound must be conducted within the chemical fume hood.[5] Use spark-proof tools if the compound is flammable.[6]

  • Weighing : If weighing a solid form, do so within the fume hood or in an enclosure that vents into the hood to prevent the inhalation of fine powders.

  • Labeling : Clearly label all containers with the chemical name and any known hazards.[5]

Post-Handling
  • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal : Remove gloves using the proper technique, ensuring the outer, contaminated surface is not touched with bare hands.[8]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[8][11]

Below is a logical workflow for the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase P1 Verify Fume Hood P2 Assemble Materials & Waste Containers P1->P2 P3 Locate Emergency Equipment P2->P3 P4 Don Appropriate PPE P3->P4 H1 Transfer/Weigh Chemical in Fume Hood P4->H1 Proceed to handling H2 Perform Experimental Procedure H1->H2 C1 Segregate & Seal Hazardous Waste H2->C1 Procedure complete C2 Decontaminate Work Surface C1->C2 C3 Doff PPE & Dispose Contaminated Items C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: A step-by-step workflow for handling this compound.

Emergency and Disposal Procedures

Emergency Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][12]

  • Inhalation : Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[7][12]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][7]

  • Spill : Evacuate the area. If safe to do so, contain the spill and prevent it from entering drains.[13] Use an appropriate absorbent material and collect it in a sealed container for hazardous waste disposal. Ensure adequate ventilation.

This decision tree illustrates the immediate actions required in an exposure event.

G cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Event Occurs Skin Skin/Clothing Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale A_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin->A_Skin A_Eye Flush eyes at eyewash station for 15+ min. Eye->A_Eye A_Inhale Move to fresh air. Inhale->A_Inhale End Seek Immediate Medical Attention A_Skin->End A_Eye->End A_Inhale->End

Caption: Decision tree for immediate actions following an exposure event.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste : Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.[5] Do not pour any waste down the drain.[7]

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[7][12]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.